E3 Ligase Ligand-linker Conjugate 116
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H75N5O15S |
|---|---|
Molecular Weight |
994.2 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-[(2S)-3-[2-[2-[2-[[[(2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]-2-(prop-2-enoxycarbonylamino)propoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C48H75N5O15S/c1-12-15-66-44(58)51-35(28-62-19-16-60-18-21-64-30-39(55)67-47(6,7)8)29-63-20-17-61-22-23-65-38-24-33(40-32(2)50-31-69-40)13-14-34(38)26-49-42(56)37-25-36(54)27-53(37)43(57)41(46(3,4)5)52-45(59)68-48(9,10)11/h12-14,24,31,35-37,41,54H,1,15-23,25-30H2,2-11H3,(H,49,56)(H,51,58)(H,52,59)/t35-,36+,37-,41+/m0/s1 |
InChI Key |
CSRUAUVXUTZRQB-KLVXKUCMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
E3 Ligase Lig-linker Conjugates: A Technical Guide to the Mechanism of Action of SMARCA2/4 Degraders
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of E3 ligase ligand-linker conjugates, with a specific focus on their application in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of the chromatin remodeling enzymes SMARCA2 and SMARCA4. While the specific entity "E3 Ligase Ligand-linker Conjugate 116" is a precursor molecule, this guide will focus on the resulting PROTACs, such as the well-characterized SMARCA2-selective degrader A947, to illustrate the core principles and methodologies.
Introduction to PROTACs and Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins.[1][2][3] A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
The SWI/SNF chromatin remodeling complex, which includes the ATPase subunits SMARCA2 and SMARCA4, is a key regulator of gene expression and a validated target in oncology.[1][3][4] Notably, cancers with mutations in SMARCA4 exhibit a dependency on its paralog, SMARCA2, making selective SMARCA2 degradation a promising therapeutic strategy.[1][3][4]
The Mechanism of Action of a SMARCA2/4-Degrading PROTAC
The fundamental mechanism of a SMARCA2/4-targeting PROTAC, assembled from an E3 ligase ligand-linker conjugate, involves the formation of a ternary complex between the PROTAC, the target protein (SMARCA2 or SMARCA4), and an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).
The following diagram illustrates the catalytic cycle of a generic SMARCA2-degrading PROTAC that recruits the VHL E3 ligase.
Quantitative Analysis of PROTAC Activity
The efficacy of a PROTAC is determined by its ability to bind to its targets and induce degradation. Key quantitative metrics include binding affinity (Kd), the concentration required for 50% degradation (DC50), and the maximum level of degradation (Dmax).
The following table summarizes the reported in vitro activity for the selective SMARCA2 degrader, A947.
| Parameter | SMARCA2 | SMARCA4 | Reference |
| Binding Affinity (Kd) | 93 nM | 65 nM | [5] |
| Degradation (DC50) | 39 pM | 1.1 nM | [5] |
| Maximum Degradation (Dmax) | 96% | 92% | [5] |
Table 1: In vitro activity of the SMARCA2-selective degrader A947 in SW1573 cells.
Experimental Protocols
The characterization of PROTAC molecules involves a series of in vitro and in-cell experiments to determine their binding, degradation, and cellular effects.
Bromodomain Binding Assay
This assay measures the binding affinity of the PROTAC to the bromodomains of SMARCA2 and SMARCA4.
Protocol:
-
Recombinant SMARCA2 and SMARCA4 bromodomains are incubated with a biotinylated SMARCA2/4-binding probe.
-
Increasing concentrations of the PROTAC (e.g., A947) are added.
-
The displacement of the biotinylated probe is measured, often using techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
The data is used to calculate the binding affinity (Kd) of the PROTAC for each bromodomain.
In-Cell Western Blotting for Protein Degradation
This method quantifies the levels of SMARCA2 and SMARCA4 proteins in cells after treatment with the PROTAC.
Protocol:
-
Culture cells (e.g., SW1573) in appropriate multi-well plates.
-
Treat the cells with a dose-response of the PROTAC for a specified time (e.g., 18-24 hours).
-
Lyse the cells and perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a membrane and probe with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., HDAC1).
-
Incubate with fluorescently labeled secondary antibodies.
-
Image the membrane and quantify the protein bands.
-
Normalize the target protein levels to the loading control and compare to a vehicle-treated control to determine the percentage of degradation. The DC50 and Dmax values can be calculated from the dose-response curve.
Ubiquitination Analysis
To confirm that degradation is mediated by the ubiquitin-proteasome system, cells can be pre-treated with inhibitors of this pathway.
Protocol:
-
Culture cells as described for the Western blotting protocol.
-
Pre-treat the cells with a proteasome inhibitor (e.g., MG-132) or a ubiquitin-activating enzyme (E1) inhibitor (e.g., MLN-7243) for a short period (e.g., 1 hour).
-
Add the PROTAC at a concentration known to induce degradation.
-
Continue the incubation for the desired time.
-
Lyse the cells and perform Western blotting for the target protein.
-
A blockage of degradation in the presence of the inhibitors confirms the involvement of the ubiquitin-proteasome system.
Conclusion
E3 ligase ligand-linker conjugates are essential components in the construction of PROTACs, a powerful new therapeutic modality. The resulting PROTACs, such as SMARCA2/4 degraders, demonstrate how these bifunctional molecules can be engineered to induce the selective degradation of high-value therapeutic targets. The mechanism of action, driven by the formation of a ternary complex, allows for catalytic and substoichiometric activity. The quantitative characterization of these molecules through rigorous experimental protocols is crucial for their development as novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of an E3 Ligase Ligand-Linker Conjugate for Targeted SMARCA2/4 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and experimental evaluation of a pivotal E3 ligase ligand-linker conjugate used in the development of potent and selective SMARCA2/4-targeting PROTACs (Proteolysis Targeting Chimeras). While the specific designation "Conjugate 116" is not explicitly detailed in seminal literature, this guide focuses on the well-characterized VHL E3 ligase ligand-linker conjugate that serves as a foundational component for SMARCA2/4 degraders, such as the widely studied "PROTAC 1" and its analogues.
Introduction: Targeting SMARCA2/4 in Cancer
The SWI/SNF chromatin remodeling complex plays a critical role in regulating gene expression, and its subunits are frequently mutated in various cancers. SMARCA4 and SMARCA2 are two mutually exclusive ATPase subunits of this complex. In cancers with loss-of-function mutations in SMARCA4, the paralog SMARCA2 becomes essential for cell survival, presenting a synthetic lethal vulnerability. Targeted degradation of SMARCA2 using PROTAC technology has emerged as a promising therapeutic strategy for these SMARCA4-deficient cancers.
A PROTAC is a heterobifunctional molecule comprising a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation (POI-PROTAC-E3 ligase) leads to the ubiquitination and subsequent proteasomal degradation of the POI. The design and synthesis of the E3 ligase ligand-linker conjugate are critical for the efficacy and selectivity of the resulting PROTAC.
The E3 Ligase Ligand-Linker Conjugate: A VHL-Based Approach
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is frequently utilized in PROTAC design due to the availability of high-affinity, small-molecule ligands. The core of the E3 ligase ligand-linker conjugate for many SMARCA2/4 degraders is based on a hydroxylated proline derivative that binds to VHL. This is then attached to a linker, providing a reactive handle for conjugation to the SMARCA2/4 ligand.
Signaling Pathway: The PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a SMARCA2/4-targeting PROTAC that utilizes a VHL-based E3 ligase ligand-linker conjugate.
E3 Ligase Ligand-linker Conjugate 116: A Technical Guide for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of E3 Ligase Ligand-linker Conjugate 116, a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, its application in the synthesis of a specific SMARCA2/4 degrader, relevant quantitative data, detailed experimental protocols, and the associated biological pathways.
Introduction to this compound
This compound is a pre-functionalized chemical moiety designed to streamline the synthesis of PROTACs. It consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, covalently attached to a flexible linker with a reactive handle. This conjugate is specifically utilized in the synthesis of PROTAC SMARCA2/4-degrader-28, a molecule designed to induce the degradation of the SMARCA2 and SMARCA4 proteins.[1]
Core Components:
-
E3 Ligase Ligand: The conjugate incorporates (S,R,S)-AHPC, a known high-affinity ligand for the VHL E3 ligase.
-
Linker: A polyethylene (B3416737) glycol (PEG)-based linker provides the necessary spacing and solubility to facilitate the formation of a ternary complex between the target protein and the E3 ligase. The linker terminates in a functional group, likely an amine, ready for conjugation to a target protein ligand.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value |
| CAS Number | 2409844-90-0 |
| Molecular Formula | C48H75N5O15S |
| Molecular Weight | 994.2 g/mol |
| E3 Ligase Target | von Hippel-Lindau (VHL) |
| Contained VHL Ligand | (S,R,S)-AHPC |
| Application | Synthesis of PROTAC SMARCA2/4-degrader-28 |
Application in PROTAC Synthesis: SMARCA2/4-degrader-28
This compound is the starting material for the synthesis of PROTAC SMARCA2/4-degrader-28 (also referred to as PROTAC 1 in some literature). This PROTAC is designed to target the bromodomains of SMARCA2 and SMARCA4, two key ATP-dependent helicases of the SWI/SNF chromatin remodeling complex.
Quantitative Data: Degradation and Binding
The following tables summarize the degradation efficiency of the resulting PROTAC, SMARCA2/4-degrader-28, and the binding affinity data for its components.
Table 1: Degradation Efficiency of PROTAC SMARCA2/4-degrader-28 (PROTAC 1)
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SMARCA2 | MV-4-11 | 300 | ~65 | [2] |
| SMARCA4 | MV-4-11 | 250 | ~70 | [2] |
Table 2: Ternary Complex Formation and Binding Affinity for PROTAC SMARCA2/4-degrader-28 (PROTAC 1)
| Measurement | Value | Method | Reference |
| Cooperativity (α) | 4.8 | Isothermal Titration Calorimetry (ITC) | [2] |
| Binding of PROTAC 1 to VCB | Kd = 230 nM | Isothermal Titration Calorimetry (ITC) | [2] |
| Binding of PROTAC 1 to SMARCA2BD | Kd = 140 nM | Isothermal Titration Calorimetry (ITC) | [2] |
| Binding of VCB to pre-formed PROTAC 1-SMARCA2BD complex | Kd = 48 nM | Isothermal Titration Calorimetry (ITC) | [2] |
(VCB refers to the VHL-ElonginC-ElonginB complex; SMARCA2BD refers to the bromodomain of SMARCA2)
Signaling Pathways and Experimental Workflows
The SWI/SNF Complex and Synthetic Lethality
SMARCA2 and SMARCA4 are the catalytic subunits of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin. In many cancers, the gene for SMARCA4 is mutated and the protein is lost. These cancer cells become dependent on the remaining SMARCA2 for survival. This creates a therapeutic vulnerability known as synthetic lethality. Targeting SMARCA2 for degradation in SMARCA4-deficient cancers is a promising therapeutic strategy.
Caption: Mechanism of PROTAC-mediated degradation of SMARCA2/4.
Experimental Workflow for PROTAC Synthesis and Evaluation
The general workflow for synthesizing and evaluating a PROTAC using this compound involves several key stages, from chemical synthesis to biological validation.
Caption: General workflow for PROTAC development.
Experimental Protocols
Representative Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes a general method for coupling an amine-terminated linker, such as that on this compound, with a carboxylic acid-functionalized warhead for the target protein.
Materials:
-
This compound (1.0 eq)
-
Target protein warhead with a terminal carboxylic acid (1.0-1.2 eq)
-
Peptide coupling reagent (e.g., HATU, HBTU) (1.2 eq)
-
Amine base (e.g., DIPEA, TEA) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Activation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the target protein warhead in the anhydrous solvent. Add the peptide coupling reagent and the amine base. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: To the activated warhead solution, add a solution of this compound in the anhydrous solvent.
-
Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress by a suitable analytical technique such as LC-MS or TLC until the starting materials are consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, quench the reaction if necessary (e.g., with water or a mild acid). Dilute the mixture with an appropriate organic solvent and wash sequentially with aqueous solutions (e.g., saturated NaHCO3, brine) to remove excess reagents and byproducts. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude PROTAC product using flash column chromatography or preparative HPLC to obtain the final product with high purity.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
Protocol for Western Blot Analysis of SMARCA2/4 Degradation
This protocol outlines the steps to assess the degradation of SMARCA2 and SMARCA4 in a cellular context after treatment with the synthesized PROTAC.
Materials:
-
Cancer cell line (e.g., MV-4-11)
-
PROTAC SMARCA2/4-degrader-28
-
Cell culture medium and supplements
-
DMSO (for stock solution)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA2, anti-SMARCA4, and a loading control like anti-GAPDH or anti-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate the cells at an appropriate density and allow them to adhere overnight. The next day, treat the cells with serial dilutions of the PROTAC (e.g., from 1 nM to 10 µM) or a vehicle control (DMSO). Incubate for a specified time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-SMARCA2, anti-SMARCA4, and loading control) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.
Conclusion
This compound is a valuable research tool that facilitates the synthesis of PROTACs targeting SMARCA2 and SMARCA4. The resulting degrader, PROTAC SMARCA2/4-degrader-28, has demonstrated the ability to induce the degradation of these key chromatin remodelers, providing a chemical probe to investigate the therapeutic hypothesis of synthetic lethality in SMARCA4-deficient cancers. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation.
References
An In-Depth Technical Guide on the Role of E3 Ligase Ligand-linker Conjugate 116 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors. At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).
A critical component in the synthesis of many PROTACs is the E3 ligase ligand-linker conjugate , a pre-functionalized building block that facilitates the modular assembly of the final degrader molecule. This guide focuses on E3 Ligase Ligand-linker Conjugate 116 , a specific chemical entity utilized in the synthesis of PROTACs. According to available data, this conjugate serves as a key intermediate for creating "PROTAC SMARCA2/4-degrader-28," a degrader targeting the chromatin remodeling enzymes SMARCA2 and SMARCA4.[1][2]
This technical whitepaper will provide a comprehensive overview of the role of this compound, its incorporation into a functional PROTAC, the mechanism of action for the resulting degrader, and the experimental protocols used to characterize its activity.
Core Components and Mechanism of Action
This compound is comprised of two key moieties: an E3 ligase ligand and a chemical linker. In the context of PROTAC SMARCA2/4-degrader-28, the conjugate contains a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3]
The final PROTAC, SMARCA2/4-degrader-28, is assembled by coupling this compound with a ligand that binds to the bromodomains of SMARCA2 and SMARCA4.[2][3] Once assembled, the PROTAC orchestrates the degradation of SMARCA2 and SMARCA4 through a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the VHL E3 ligase and the SMARCA2 or SMARCA4 protein, forming a ternary complex (POI-PROTAC-E3 ligase).
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated SMARCA2/4 is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.
-
Recycling: The PROTAC molecule is released and can engage in another cycle of degradation, acting catalytically to eliminate multiple copies of the target protein.
Quantitative Data
While specific quantitative data for "this compound" itself is not available in the public domain, some performance metrics have been reported for the final PROTAC, "PROTAC SMARCA2/4-degrader-28," and other related SMARCA2/4 degraders. This data is crucial for evaluating the potency and efficacy of the degrader.
| Compound | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| PROTAC SMARCA2/4-degrader-28 | SMARCA2/4 | Not specified | Partial degrader | Not specified | [2][3] |
| SMARCA2/4-degrader-1 | SMARCA2/4 | A549 | <100 | >90 | [3] |
| SMARCA2/4-degrader-2 | SMARCA2/4 | A549 | <100 | >90 | [3] |
| SMARCA2/4-degrader-3 | SMARCA2/4 | MV4-11 | <100 | Not specified | [3] |
| PROTAC SMARCA2/4-degrader-34 | SMARCA2/4 | Not specified | 85.1 (PXR binding) | Not specified | [3][4] |
| SMARCA2/4 degrader-1 (glue) | SMARCA4 | Not specified | 2.2 | Not specified | [5] |
Note: DC50 is the concentration of the degrader that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
The characterization of a PROTAC like SMARCA2/4-degrader-28 involves a series of in vitro and in-cell assays to confirm its mechanism of action and quantify its degradation capabilities. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assay
This assay is designed to demonstrate the ability of the PROTAC to induce the formation of a stable ternary complex between the E3 ligase and the target protein.
Methodology: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Purified recombinant VHL protein is immobilized on an SPR sensor chip.
-
Binary Interaction Analysis:
-
A solution of the PROTAC is flowed over the chip to measure its direct binding affinity (KD) to VHL.
-
Separately, a solution of the SMARCA2/4 bromodomain is flowed over the chip to assess any non-specific binding.
-
-
Ternary Complex Analysis: A solution containing a fixed concentration of the SMARCA2/4 bromodomain and varying concentrations of the PROTAC is flowed over the immobilized VHL.
-
Data Analysis: The binding responses (sensorgrams) are recorded and fitted to appropriate binding models to determine the kinetic and affinity constants for the ternary complex formation. The cooperativity (α) of the complex can be calculated by comparing the binding affinity of the PROTAC to VHL in the presence and absence of the target protein.
In Vitro Ubiquitination Assay
This biochemical assay confirms that the formation of the ternary complex leads to the ubiquitination of the target protein.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, and the purified VHL-ElonginB-ElonginC (VCB) complex.
-
Assay Initiation: Purified recombinant SMARCA2/4 protein and the PROTAC are added to the reaction mixture. Control reactions are set up, omitting key components such as the PROTAC, VCB, or ATP.
-
Incubation: The reactions are incubated at 37°C for a defined period (e.g., 60-120 minutes) to allow for the enzymatic cascade to occur.
-
Reaction Quenching: The reaction is stopped by adding SDS-PAGE loading buffer and heating the samples.
-
Analysis: The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using an antibody specific for SMARCA2/4. A ladder of higher molecular weight bands corresponding to polyubiquitinated SMARCA2/4 indicates successful ubiquitination.
Cellular Protein Degradation Assay
This is the definitive assay to measure the ability of the PROTAC to induce the degradation of the target protein within a cellular context.
References
SMARCA2/4 as a Therapeutic Target in Cancer: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex is a critical regulator of gene expression, and its subunits are mutated in approximately 20% of all human cancers[1]. The mutually exclusive ATPase subunits, SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM), are central to the complex's function[2][3][4]. Loss-of-function mutations in SMARCA4 are prevalent across a range of cancers, creating a specific dependency on the paralog SMARCA2 for survival[1][5]. This synthetic lethal relationship has established SMARCA2 as a high-priority therapeutic target in SMARCA4-deficient tumors[1][6][7]. This document provides a comprehensive technical overview of the rationale, strategies, and methodologies for targeting SMARCA2/4 in cancer.
The SWI/SNF Complex and the Role of SMARCA2/4
The mammalian SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin, thereby controlling gene accessibility and expression[4]. The catalytic core of this complex is driven by one of two mutually exclusive ATPases: SMARCA4 or SMARCA2[8]. These proteins contain both an ATPase domain, which fuels the remodeling activity, and a bromodomain, which recognizes acetylated lysine (B10760008) residues on histones[2][3][9]. While SMARCA4 is essential for development, SMARCA2-deficient mice are viable, suggesting partially redundant but also distinct functions[8]. Inactivating mutations in SMARCA4 are common in various cancers, including non-small cell lung cancer (NSCLC), and lead to a dependency on the remaining SMARCA2-containing complex for cellular viability[1][7].
Therapeutic Rationale: Synthetic Lethality
The primary therapeutic strategy for targeting SMARCA2/4 is built on the principle of synthetic lethality. In cancers with loss-of-function mutations in the SMARCA4 gene, the cancer cells become completely dependent on the paralog protein, SMARCA2, for the chromatin remodeling activity essential for their survival and proliferation[1][4][5]. Targeting SMARCA2 in this context selectively kills the SMARCA4-deficient cancer cells while sparing normal, SMARCA4-proficient tissues, which can rely on SMARCA4 function[7]. This creates a potentially wide therapeutic window. This synthetic lethal relationship has been validated by multiple independent studies using RNA interference (RNAi) and CRISPR-Cas9 screens, which show that SMARCA2 is an essential gene specifically in SMARCA4-mutant cancer cell lines[2][8][10].
Therapeutic Strategies and Drug Development
ATPase Domain vs. Bromodomain as the Target
Both SMARCA2 and SMARCA4 possess an N-terminal ATPase domain and a C-terminal bromodomain. Initial drug development efforts explored targeting the more "druggable" bromodomain. However, extensive research, including studies with the selective SMARCA2/4 bromodomain inhibitor PFI-3, demonstrated that inhibiting the bromodomain is insufficient to halt cancer cell proliferation[2][3][11][12]. While PFI-3 could displace ectopically expressed bromodomains from chromatin, it failed to dislodge the full-length endogenous SMARCA2 protein[2][3]. Subsequent studies using cDNA rescue experiments with ATPase-dead and bromodomain-mutant constructs unequivocally confirmed that the catalytic ATPase activity of SMARCA2, not its bromodomain function, is essential for the survival of SMARCA4-deficient cells[2][3][11][13]. This has shifted the focus of inhibitor development to the more challenging ATPase domain.
Targeted Protein Degradation: PROTACs
A highly promising strategy that has emerged is the use of Proteolysis-Targeting Chimeras (PROTACs)[1][14]. PROTACs are bifunctional molecules that link a target-binding ligand to an E3 ubiquitin ligase binder. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein. This approach cleverly circumvents the challenges of inhibiting the ATPase domain directly. By using a ligand that binds to the non-essential bromodomain, PROTACs can induce the degradation of the entire SMARCA2 protein, thereby eliminating its essential ATPase function[1][15].
This strategy has several advantages:
-
Efficacy: It removes the entire protein scaffold, preventing any non-catalytic functions.
-
Selectivity: It is possible to achieve selectivity for SMARCA2 degradation over SMARCA4, even with non-selective bromodomain binders, likely due to conformational differences in the ternary complex[5][16]. This is critical for minimizing toxicity in healthy tissues.
-
Catalytic Action: PROTACs act catalytically, meaning a single molecule can induce the degradation of multiple target proteins, potentially requiring lower systemic exposures[15].
Several SMARCA2-selective degraders are now in clinical development, demonstrating the viability of this approach[14][17].
Quantitative Data and Clinical Landscape
The development of SMARCA2-targeted therapies has progressed from preclinical validation to clinical trials. The data below summarizes key findings.
Table 1: Preclinical Activity of SMARCA2-Targeted Degraders
| Compound | Target | Cancer Model | Assay Type | Result (IC50 / DC50) | Efficacy | Citation |
| PRT004 | SMARCA2 Degrader | SMARCA4-del NSCLC | Cell Viability (7-day) | Potent IC50s in SMARCA4-del lines | Selectively inhibits growth of SMARCA4-del cells | [5] |
| PRT006 | SMARCA2 Degrader | NCI-H1693 (SMARCA4-del) | Proteomics | Selective degradation of SMARCA2 and PBRM1 | Regulates cell cycle pathways only in SMARCA4-del cells | [5] |
| A947 | SMARCA2 PROTAC | SW1573 (SMARCA4 mutant) | In Cell Western™ | DC50 < 1 nM | Potent in vitro growth inhibition and in vivo efficacy | [16] |
| G-634 | SMARCA2 Inhibitor | SMARCA4-deficient NSCLC xenograft | In Vivo | - | Significant antitumor activity (with some toxicity) | [18] |
Table 2: Overview of SMARCA2-Targeted Agents in Clinical Trials
| Compound | Mechanism | Developer | Phase | Target Population | Key Reported Findings | Citation |
| PRT3789 | Selective SMARCA2 Degrader | Prelude Therapeutics | Phase 1 | SMARCA4-mutated solid tumors | Promising initial clinical activity and safety; tumor regressions seen in NSCLC and esophageal cancer; dose escalation ongoing. | [17][19] |
| FHD-909 | Selective SMARCA2 Inhibitor | Foghorn Therapeutics | Phase 1 | SMARCA4-mutated solid tumors (esp. NSCLC) | First patient dosed; demonstrated robust anti-tumor activity in preclinical models. | [20] |
| FHD-286 | SMARCA4/2 Dual Inhibitor | Foghorn Therapeutics | Phase 1 | - | Trials discontinued (B1498344) due to safety concerns, highlighting the need for SMARCA2 selectivity. | [18] |
Key Experimental Protocols
Validation of SMARCA2 as a therapeutic target and evaluation of novel agents relies on a set of standardized assays.
RNA Interference (RNAi) for Target Validation
This protocol is used to confirm the dependency of SMARCA4-deficient cells on SMARCA2.
-
Reagents: siRNA or shRNA constructs targeting SMARCA2, non-targeting control, lipid-based transfection reagent or viral transduction particles, cell culture medium.
-
Cell Seeding: Plate SMARCA4-deficient (e.g., A549) and SMARCA4-proficient (e.g., NCI-H460) cells at a density that allows for logarithmic growth during the experiment.
-
Transfection/Transduction: Introduce SMARCA2-targeting and control si/shRNA into the cells according to the manufacturer's protocol.
-
Incubation: Culture cells for 72-96 hours to allow for target knockdown. For shRNA, this may involve a selection step with an antibiotic like puromycin.
-
Assessment:
-
Confirm protein knockdown using Immunoblotting (Protocol 5.3).
-
Measure the effect on cell viability using a Cell Viability Assay (Protocol 5.2).
-
Cell Viability and Clonogenic Assays
These assays measure the anti-proliferative effect of a compound or genetic perturbation.
-
Reagents: Test compound (e.g., SMARCA2 degrader), DMSO (vehicle control), cell culture medium, viability reagent (e.g., CellTiter-Glo®), crystal violet solution.
-
Cell Seeding: Seed cells in 96-well plates for viability assays or 6-well plates for clonogenic assays.
-
Treatment: Add serial dilutions of the test compound to the cells. Include a vehicle-only control.
-
Incubation:
-
Viability Assay: Incubate for 72 hours to 7 days.
-
Clonogenic Assay: Incubate for 10-14 days, replenishing medium and compound every 3 days.
-
-
Readout:
-
Viability Assay: Add viability reagent and measure luminescence/fluorescence to quantify ATP levels (a surrogate for viable cells). Calculate IC50 values.
-
Clonogenic Assay: Fix the cells with methanol, stain with crystal violet, and count the number of colonies.
-
Immunoblotting (Western Blot)
Used to quantify the levels of specific proteins (e.g., SMARCA2, SMARCA4).
-
Reagents: Cell lysis buffer (e.g., RIPA), protease/phosphatase inhibitors, primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-loading control like β-actin), HRP-conjugated secondary antibody, chemiluminescent substrate.
-
Lysate Preparation: Treat cells as required, then wash with PBS and lyse on ice.
-
Protein Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate proteins by size using SDS-PAGE.
-
Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight, followed by incubation with secondary antibodies.
-
Detection: Apply chemiluminescent substrate and image the resulting signal to visualize protein bands.
Conclusion and Future Directions
The synthetic lethal relationship between SMARCA4 and SMARCA2 provides a clear and compelling rationale for developing targeted therapies. While initial efforts to inhibit the SMARCA2/4 bromodomain were unsuccessful, the field has pivoted to more effective strategies, primarily the development of selective SMARCA2 ATPase inhibitors and targeted protein degraders (PROTACs). Early clinical data for these next-generation agents are encouraging, suggesting that selective SMARCA2 targeting can be both safe and effective in patients with SMARCA4-mutated tumors[17].
Future work will focus on identifying the optimal patient populations through robust biomarker strategies, exploring combination therapies to overcome potential resistance mechanisms, and further refining the selectivity and potency of SMARCA2-targeted agents. The successful clinical development of a SMARCA2-targeted therapy would represent a significant advance in precision oncology for a patient group with a high unmet medical need[5][18].
References
- 1. tandfonline.com [tandfonline.com]
- 2. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. preludetx.com [preludetx.com]
- 6. Synthetic lethal therapy based on targeting the vulnerability of SWI/SNF chromatin remodeling complex‐deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Prelude Therapeutics’ SMARCA2 Degrader PRT3789 Demonstrated Promising Initial Clinical Activity and Safety Profile in Phase 1 Trial - Prelude Therapeutics [investors.preludetx.com]
- 18. Small-molecule SMARCA2 inhibitors to treat SMARCA4-mutant cancers | BioWorld [bioworld.com]
- 19. youtube.com [youtube.com]
- 20. Foghorn Therapeutics Announces First Patient Dosed with First-in-Class Oral SMARCA2 Selective Inhibitor FHD-909 in a Phase 1 Trial for SMARCA4 Mutated Solid Tumors | Foghorn Therapeutics [ir.foghorntx.com]
An In-depth Technical Guide to PROTACs for SMARCA2/4 Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality with the potential to target previously "undruggable" proteins. This guide provides a comprehensive technical overview of the development of PROTACs aimed at the degradation of SMARCA2 and SMARCA4, two key ATP-dependent helicases of the SWI/SNF chromatin remodeling complex. The synthetic lethal relationship between SMARCA2 and SMARCA4 in cancers with loss-of-function mutations in SMARCA4 has made selective SMARCA2 degradation a promising anti-cancer strategy. This document details the mechanism of action, quantitative biochemical and cellular data of leading SMARCA2/4 PROTACs, and detailed experimental protocols for their evaluation.
Introduction: The Rationale for Targeting SMARCA2/4 with PROTACs
The SWI/SNF complex is a critical regulator of gene expression through its ability to remodel chromatin. SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) are mutually exclusive catalytic subunits of this complex.[1] In a significant portion of human cancers, particularly non-small cell lung cancer, the SMARCA4 gene is inactivated through mutations.[2] These cancer cells become dependent on the paralog SMARCA2 for survival, a phenomenon known as synthetic lethality.[3][4] This dependency presents a therapeutic window for the selective targeting of SMARCA2.
While traditional small molecule inhibitors targeting the bromodomains of SMARCA2/4 have been developed, they have not demonstrated significant anti-proliferative effects, as the ATPase domain is crucial for its function.[1][5] PROTACs offer a distinct advantage by inducing the degradation of the entire SMARCA2 protein, thereby eliminating all its functions, including the essential ATPase activity.[6][7]
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), in this case, SMARCA2/4; a ligand that recruits an E3 ubiquitin ligase; and a linker that connects the two ligands.[6][8] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[8]
Quantitative Data on SMARCA2/4 PROTACs
The following tables summarize the quantitative data for several key SMARCA2/4 PROTACs that have been described in the scientific literature. These data are crucial for comparing the potency, efficacy, and selectivity of these molecules.
Table 1: Cellular Degradation Potency and Efficacy of SMARCA2/4 PROTACs
| PROTAC | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| ACBI1 | SMARCA2 | MV-4-11 | 6 | >95 | VHL | [8][9][10][11] |
| SMARCA4 | MV-4-11 | 11 | >95 | VHL | [8][9][10][11] | |
| PBRM1 | MV-4-11 | 32 | >95 | VHL | [8][9][10][11] | |
| A947 | SMARCA2 | SW1573 | 0.039 | ~95 | VHL | [2][3][12] |
| SMARCA4 | SW1573 | >1000 | <20 | VHL | [2][3][12] | |
| YDR1 | SMARCA2 | H1792 (24h) | 69 | 87 | CRBN | [10] |
| SMARCA2 | H1792 (48h) | 60 | 94 | CRBN | [10] | |
| SMARCA2 | H322 | 7.7 (average) | >95 | CRBN | [13] | |
| YD54 | SMARCA2 | H1792 (24h) | 8.1 | 98.9 | CRBN | [10] |
| SMARCA2 | H1792 (48h) | 16 | 99.2 | CRBN | [10] | |
| SMARCA2 | H322 | 3.5 (average) | >95 | CRBN | [13] | |
| AU-15330 | SMARCA2/4 | Prostate Cancer Cells | Not Reported | Potent | VHL | [14][15][16] |
| PRT3789 | SMARCA2 | In vivo (plasma) | 21 | Not Reported | VHL | [17] |
Table 2: Binding Affinities and Cooperativity of SMARCA2/4 PROTACs
| PROTAC | Target Bromodomain | Binding Affinity (Kd, nM) | Cooperativity (α) | Method | Reference |
| A947 | SMARCA2 | 93 | Not Reported | Not Specified | [2] |
| SMARCA4 | 65 | Not Reported | Not Specified | [2] | |
| ACBI1 | SMARCA2 | Not Reported | Positive | ITC | [9] |
| PROTAC 1 | SMARCA2 | Not Reported | Positive | SPR | [13] |
Signaling and Mechanistic Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to SMARCA2/4 PROTACs.
The SWI/SNF Complex and the Principle of Synthetic Lethality
Mechanism of Action of a SMARCA2/4 PROTAC
Workflow for PROTAC Development and Evaluation
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of SMARCA2/4 PROTACs.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the binding kinetics and affinity of the ternary complex formed between the SMARCA2/4 protein, the PROTAC, and the E3 ligase.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., Series S Sensor Chip CM5)
-
Recombinant biotinylated E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Recombinant SMARCA2 or SMARCA4 bromodomain protein
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation: Equilibrate the sensor chip with running buffer. Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor surface to a target response level.
-
Binary Interaction (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the E3 ligase-immobilized surface to determine the binary binding affinity (KD).
-
Ternary Complex Formation: Prepare a series of solutions containing a fixed, saturating concentration of the SMARCA2/4 bromodomain and varying concentrations of the PROTAC.
-
Inject these solutions over the E3 ligase-immobilized surface. The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.
-
Cooperativity Calculation: The cooperativity factor (α) can be calculated as the ratio of the KD of the PROTAC for the E3 ligase in the absence of the target protein to the KD in the presence of the target protein. An α value greater than 1 indicates positive cooperativity.
In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC can induce the ubiquitination of SMARCA2/4 in a cell-free system.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (specific to the E3 ligase)
-
Recombinant E3 ubiquitin ligase
-
Recombinant SMARCA2 or SMARCA4 protein
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blot apparatus
-
Anti-SMARCA2/4 antibody and anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, ATP, and reaction buffer.
-
Add the recombinant SMARCA2/4 protein and the PROTAC at various concentrations. Include a negative control with no PROTAC and a control with a non-functional epimer of the PROTAC.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-SMARCA2/4 antibody to detect a ladder of higher molecular weight bands corresponding to poly-ubiquitinated SMARCA2/4. Confirm with an anti-ubiquitin antibody.
Cellular Degradation Assay (Western Blot)
Objective: To quantify the degradation of endogenous SMARCA2/4 in cells upon treatment with a PROTAC.
Materials:
-
Cancer cell line of interest (e.g., SMARCA4-mutant non-small cell lung cancer line)
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Normalize the protein amounts for each sample, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to the loading control. Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
In-Cell Target Engagement Assay (NanoBRET™)
Objective: To measure the engagement of the PROTAC with SMARCA2/4 inside living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding SMARCA2 or SMARCA4 fused to NanoLuc® luciferase
-
Plasmid encoding HaloTag®-fused E3 ligase (e.g., VHL or CRBN)
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Transfection reagent
-
PROTAC of interest
-
Plate reader capable of measuring luminescence and filtered light emission
Procedure:
-
Transfection: Co-transfect the cells with the NanoLuc®-SMARCA2/4 and HaloTag®-E3 ligase plasmids.
-
Cell Plating: Plate the transfected cells into a white-bottom 96-well plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) on a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the BRET signal upon addition of the PROTAC indicates target engagement.
Conclusion and Future Perspectives
The development of PROTACs for the degradation of SMARCA2 and SMARCA4 is a rapidly advancing field with significant therapeutic potential, particularly for cancers harboring SMARCA4 mutations. The data presented in this guide highlight the impressive potency and selectivity that has been achieved with molecules such as ACBI1 and A947. The ongoing clinical evaluation of PRT3789 will provide crucial insights into the safety and efficacy of this therapeutic strategy in patients.[6][17][18][19]
Future research will likely focus on several key areas:
-
Improving Oral Bioavailability and PK/PD Properties: Developing PROTACs with drug-like properties suitable for oral administration remains a key challenge.
-
Expanding the Repertoire of E3 Ligases: Utilizing a wider range of E3 ligases may offer opportunities for tissue-specific targeting and overcoming potential resistance mechanisms.
-
Understanding and Overcoming Resistance: Investigating the mechanisms by which cancer cells may develop resistance to SMARCA2/4 degraders will be critical for long-term therapeutic success.
-
Combination Therapies: Exploring the synergistic effects of SMARCA2/4 PROTACs with other anti-cancer agents could lead to more effective treatment regimens.
This technical guide provides a solid foundation for researchers and drug developers working in the exciting and promising field of targeted protein degradation for oncology. The continued innovation in PROTAC design and evaluation will undoubtedly lead to novel and effective therapies for patients with significant unmet medical needs.
References
- 1. path.ox.ac.uk [path.ox.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ACBI1 | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 12. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. Pardon Our Interruption [opnme.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. annualreviews.org [annualreviews.org]
- 19. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
E3 Ligase Ligand-linker Conjugate 116: A Technical Guide to VHL E3 Ligase Recruitment and Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of E3 Ligase Ligand-linker Conjugate 116 and its application in the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase for targeted protein degradation. This document details the underlying mechanisms, presents key quantitative data for a closely related PROTAC, provides comprehensive experimental protocols, and visualizes critical pathways and workflows.
Introduction to VHL E3 Ligase Recruitment in Targeted Protein Degradation
The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation.[1][2] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the UPS to selectively eliminate target proteins.[3][4] These molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design due to its well-characterized interaction with specific ligands and its role as a tumor suppressor.[6][7] VHL is the substrate recognition component of the Cullin 2 RING E3 ligase complex (CRL2^VHL^).[1]
This compound is a chemical moiety comprising a VHL ligand and a linker, designed for the synthesis of PROTACs.[8] Specifically, it is a precursor for the synthesis of PROTAC SMARCA2/4-degrader-28.[8] The recruitment of VHL by a PROTAC initiates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.[8] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2]
Quantitative Data Presentation
| Parameter | Molecule | Target | Value | Assay | Reference |
| Binding Affinity (Kd) | Macrocyclic PROTAC 1 | VHL | 130 ± 10 nM | ITC | [9] |
| Macrocyclic PROTAC 1 | Brd4BD2 | 1.1 ± 0.1 µM | ITC | [9] | |
| Ternary Complex Dissociation Constant (Kd) | Macrocyclic PROTAC 1 | VHL:MacroPROTAC:Brd4BD2 | 60 ± 10 nM | ITC | [9] |
| Cellular Degradation (DC50) | Macrocyclic PROTAC 1 | Brd4 | ~100 nM | Western Blot | [9] |
| Maximal Degradation (Dmax) | Macrocyclic PROTAC 1 | Brd4 | >90% | Western Blot | [9] |
Signaling Pathways and Experimental Workflows
PROTAC-Mediated VHL Recruitment and Target Degradation Pathway
The following diagram illustrates the mechanism of action for a VHL-recruiting PROTAC.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. lifesensors.com [lifesensors.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. o2hdiscovery.co [o2hdiscovery.co]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Structure-Based Design of a Macrocyclic PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of SMARCA2/4 Degradation via PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target proteins previously considered "undruggable." This guide delves into the fundamental principles of PROTAC-mediated degradation of SMARCA2 and SMARCA4, two key ATP-dependent chromatin remodelers and core subunits of the SWI/SNF complex. The synthetic lethal relationship between SMARCA4 mutations, prevalent in various cancers, and the dependency on the paralog SMARCA2 has made these proteins highly attractive targets for therapeutic intervention.[1][2] PROTACs offer a unique advantage over traditional inhibitors by inducing the degradation of the entire target protein, thereby eliminating both its enzymatic and scaffolding functions.[3]
This technical guide will provide a comprehensive overview of the mechanism of action, design principles, and experimental evaluation of SMARCA2/4-targeting PROTACs.
Core Principle: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), in this case, SMARCA2 or SMARCA4; a ligand that recruits an E3 ubiquitin ligase; and a linker that connects these two moieties.[4] By simultaneously binding to both the target protein and an E3 ligase, the PROTAC facilitates the formation of a ternary complex.[5] This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the 26S proteasome.[4] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
A critical aspect of PROTAC efficacy is the stability and conformation of the ternary complex. The interactions between the PROTAC, the target protein, and the E3 ligase are crucial for efficient ubiquitination.[5] Structural biology studies, including X-ray crystallography, have been instrumental in elucidating the molecular interactions within these complexes and guiding the rational design of more potent and selective PROTACs.[6][7] For instance, the crystal structure of a SMARCA2-PROTAC-VHL ternary complex has revealed specific protein-protein interactions induced by the PROTAC that contribute to its selectivity for SMARCA2 over the highly homologous SMARCA4.[8]
Key E3 Ligases in SMARCA2/4 PROTAC Development
The choice of E3 ligase is a critical determinant of a PROTAC's degradation efficiency and cellular specificity. The most commonly recruited E3 ligases for SMARCA2/4-targeting PROTACs are Von Hippel-Lindau (VHL) and Cereblon (CRBN).
-
Von Hippel-Lindau (VHL): A significant number of potent and selective SMARCA2/4 degraders, such as ACBI1 and A947, utilize VHL as the E3 ligase.[6][9] The design of these PROTACs often involves a derivative of the VHL ligand, VH032.[9]
-
Cereblon (CRBN): More recent developments have led to the creation of orally bioavailable SMARCA2/4 degraders that recruit the CRBN E3 ligase.[10] This advancement expands the therapeutic potential of SMARCA2/4-targeting PROTACs.
Quantitative Analysis of SMARCA2/4-Targeting PROTACs
The efficacy of PROTACs is quantified by several key parameters, including the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability. The following tables summarize the reported quantitative data for prominent SMARCA2/4-targeting PROTACs.
| PROTAC | Target(s) | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Citation(s) |
| ACBI1 | SMARCA2 | VHL | MV-4-11 | 6 | >90 | 28 | [3][11] |
| SMARCA4 | VHL | MV-4-11 | 11 | >90 | - | [3][11] | |
| PBRM1 | VHL | MV-4-11 | 32 | >90 | - | [3][11] | |
| SMARCA2 | VHL | NCI-H1568 | 3.3 | >90 | 68 | [3] | |
| A947 | SMARCA2 | VHL | SW1573 | 0.039 | 96 | 7 (in SMARCA4mut cells) | [12][13] |
| SMARCA4 | VHL | SW1573 | 1.1 | 92 | 86 (in SMARCA4wt cells) | [12][13] | |
| AU-15330 | SMARCA2/4 | VHL | VCaP-CRPC | - | - | Potent in vivo | |
| SMARCA2/4 | VHL | MV411 | Rapid depletion at 1µM | >90 | - | [6] | |
| YD54 | SMARCA2 | Cereblon | H1792 (24h) | 8.1 | 98.9 | - | [14] |
| SMARCA4 | Cereblon | H1792 (24h) | 19 | 98 | - | [14] | |
| SMARCA2 | Cereblon | H322 | 1 | 99.3 | - | [14] | |
| SMARCA2 | Cereblon | HCC515 | 1.2 | 98.9 | - | [14] | |
| Cmpd-3 | SMARCA2 | Not Specified | HT1080 HiBit | - | 92 | - | [15] |
| SMARCA4 | Not Specified | HT1080 HiBit | - | 69 | - | [15] | |
| Cmpd-4 | SMARCA2 | Not Specified | HT1080 HiBit | - | 89 | - | [15] |
| SMARCA4 | Not Specified | HT1080 HiBit | - | 55 | - | [15] |
| PROTAC | Target Bromodomain | Kd (nM) | Citation(s) |
| A947 | SMARCA2 | 93 | [12] |
| SMARCA4 | 65 | [12] |
Signaling Pathways and Logical Relationships
The degradation of SMARCA2/4 by PROTACs initiates a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis, particularly in cancer cells with SMARCA4 mutations. The following diagrams illustrate the key signaling pathways and the logical workflow of PROTAC-mediated degradation.
Figure 1: PROTAC-mediated degradation of SMARCA2/4.
Figure 2: Downstream effects of SMARCA2 degradation.
Experimental Protocols
Western Blot Analysis of SMARCA2/4 Degradation
This protocol outlines the steps to quantify the degradation of SMARCA2/4 in cells treated with a PROTAC.[16]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat cells with a dose-response of the PROTAC or vehicle control for the desired time period (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to the cells and incubate on ice to lyse the cells. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the levels of SMARCA2/4 to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Figure 3: Western blot experimental workflow.
In Vitro Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
ITC is a powerful technique to directly measure the thermodynamics of binding interactions, including the formation of the PROTAC-induced ternary complex. This protocol provides a general outline for an ITC experiment.[11]
Materials:
-
Isothermal Titration Calorimeter
-
Purified SMARCA2 or SMARCA4 bromodomain protein
-
Purified E3 ligase complex (e.g., VCB complex)
-
PROTAC compound
-
ITC buffer (e.g., 20 mM BIS-TRIS, 150 mM NaCl, 1 mM TCEP, pH 7.4)
Procedure:
-
Sample Preparation: Prepare solutions of the SMARCA2/4 bromodomain, E3 ligase complex, and PROTAC in the same ITC buffer. Degas all solutions before the experiment.
-
Binary Titrations (Controls):
-
Titrate the PROTAC into the buffer to determine the heat of dilution.
-
Titrate the PROTAC into the SMARCA2/4 bromodomain solution to determine the binary binding affinity.
-
Titrate the PROTAC into the E3 ligase complex solution to determine the binary binding affinity.
-
-
Ternary Complex Titration:
-
Saturate the SMARCA2/4 bromodomain with the PROTAC in the sample cell.
-
Titrate the E3 ligase complex into the sample cell containing the pre-formed binary complex.
-
-
Data Analysis: Analyze the thermograms to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) for each interaction. The cooperativity of ternary complex formation can be calculated from the binary and ternary binding affinities.
Global Proteomics Analysis of PROTAC-Mediated Degradation
This protocol describes a general workflow for identifying the global protein changes in cells following PROTAC treatment using mass spectrometry-based proteomics.
Materials:
-
PROTAC-treated and control cell pellets
-
Lysis buffer (e.g., urea-based buffer)
-
DTT and iodoacetamide
-
Trypsin
-
Solid-phase extraction (SPE) cartridges for desalting
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Lysis and Protein Digestion: Lyse the cell pellets in a denaturing lysis buffer. Reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide. Digest the proteins into peptides using trypsin.
-
Peptide Desalting: Desalt the peptide samples using SPE cartridges to remove salts and detergents that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution LC-MS/MS system. The peptides are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data using a proteomics software suite. Identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that are significantly degraded.
Conclusion
PROTAC-mediated degradation of SMARCA2 and SMARCA4 represents a promising therapeutic strategy for cancers with SMARCA4 mutations. This in-depth technical guide has provided a comprehensive overview of the core principles underlying this approach, from the fundamental mechanism of action to the detailed experimental protocols for their evaluation. The continued development of potent, selective, and orally bioavailable SMARCA2/4-targeting PROTACs, guided by a deep understanding of their structure-activity relationships and the biology of the SWI/SNF complex, holds great promise for advancing cancer therapy.
References
- 1. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 2. preludetx.com [preludetx.com]
- 3. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Predicting the structural basis of targeted protein degradation by integrating molecular dynamics simulations with structural mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Determination of key functional structures of an amorphous VHL-based SMARCA2 PROTAC [infoscience.epfl.ch]
- 12. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 14. sklslabs.com [sklslabs.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Navigating the Chemical Landscape of E3 Ligase Ligand-Linker Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has ushered in a new era of therapeutic possibilities, with Proteolysis Targeting Chimeras (PROTACs) at the forefront. These heterobifunctional molecules leverage the cell's natural protein disposal system to eliminate disease-causing proteins. A critical component of any PROTAC is the E3 ligase ligand-linker conjugate, the moiety responsible for recruiting an E3 ubiquitin ligase to the target protein. This technical guide provides an in-depth exploration of the chemical properties, characterization methodologies, and underlying biological pathways associated with a representative E3 ligase ligand-linker conjugate.
While the specific designation "E3 Ligase Ligand-linker Conjugate 116" does not correspond to a universally recognized molecule, this guide will utilize a well-characterized conjugate scaffold as a representative example to illuminate the core chemical and biological principles. The chosen scaffold consists of a pomalidomide-based ligand for the Cereblon (CRBN) E3 ligase, connected to a polyethylene (B3416737) glycol (PEG)-based linker.
Core Chemical Properties
The physicochemical properties of an E3 ligase ligand-linker conjugate are pivotal to its function and the overall drug-like properties of the resulting PROTAC. These properties influence solubility, cell permeability, and the ability to facilitate the formation of a productive ternary complex.[1][2][3] The majority of these conjugates, and the PROTACs they form, occupy a chemical space beyond Lipinski's "rule of five," characterized by higher molecular weights and lipophilicity.
Table 1: Representative Physicochemical Properties of a Pomalidomide-PEG Linker Conjugate
| Property | Value | Significance |
| Molecular Weight (MW) | 450 - 650 Da | Influences cell permeability and oral bioavailability. Generally higher than traditional small molecules. |
| Topological Polar Surface Area (TPSA) | 100 - 150 Ų | A key indicator of membrane permeability. |
| Calculated LogP (cLogP) | 2.0 - 4.0 | Measures lipophilicity, affecting solubility and cell membrane passage. |
| Hydrogen Bond Donors | 1 - 3 | Impacts solubility and binding interactions. |
| Hydrogen Bond Acceptors | 8 - 12 | Influences solubility and molecular interactions. |
| Aqueous Solubility | Low to moderate | A critical parameter for formulation and bioavailability. Often a challenge for PROTACs.[2] |
| Chemical Stability | pH and temperature dependent | Determines shelf-life and stability in biological media. Ester or amide bonds in the linker can be susceptible to hydrolysis. |
Experimental Protocols for Characterization
A rigorous and multi-faceted experimental approach is essential to fully characterize an E3 ligase ligand-linker conjugate and its corresponding PROTAC. The following protocols outline key assays for evaluating binding, ternary complex formation, and cellular activity.
E3 Ligase Binding Affinity
Determining the binding affinity of the conjugate for its target E3 ligase is a fundamental first step.
Methodology: Fluorescence Polarization (FP) Assay
-
Reagents and Materials: Fluorescently labeled tracer ligand (e.g., fluorescein-labeled pomalidomide), purified recombinant CRBN E3 ligase complex, assay buffer (e.g., PBS with 0.01% Tween-20), and the test conjugate.
-
Procedure: a. A fixed concentration of the fluorescent tracer and the E3 ligase are incubated together. b. The test conjugate is serially diluted and added to the mixture. c. The plate is incubated to allow binding to reach equilibrium. d. Fluorescence polarization is measured using a plate reader.
-
Data Analysis: The decrease in polarization, as the test conjugate displaces the fluorescent tracer, is plotted against the conjugate concentration to determine the binding affinity (Kd or IC50).[4]
Ternary Complex Formation
The ability of the resulting PROTAC to induce a stable ternary complex between the target protein and the E3 ligase is paramount for its degradative activity.
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Reagents and Materials: Purified recombinant target protein (e.g., tagged with His), purified recombinant E3 ligase complex (e.g., tagged with GST), terbium-labeled anti-His antibody, and fluorescently labeled anti-GST antibody.
-
Procedure: a. The target protein, E3 ligase, and the two antibodies are combined in an assay buffer. b. The PROTAC, formed by attaching a target-binding warhead to the E3 ligase ligand-linker conjugate, is added in a serial dilution. c. The mixture is incubated to allow for complex formation. d. The TR-FRET signal is measured on a plate reader.
-
Data Analysis: An increase in the FRET signal indicates the proximity of the two proteins, confirming the formation of the ternary complex. The data is used to determine the concentration of PROTAC required for half-maximal complex formation (TC50).[4][5]
Target Protein Ubiquitination
Confirmation of target protein ubiquitination is a direct indicator of successful E3 ligase recruitment and activity.
Methodology: In Vitro Ubiquitination Assay
-
Reagents and Materials: Purified recombinant target protein, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the purified E3 ligase complex.
-
Procedure: a. All reaction components are combined in an ubiquitination buffer. b. The PROTAC is added to the reaction mixture. c. The reaction is incubated at 37°C to allow for the enzymatic cascade to occur. d. The reaction is quenched, and the samples are analyzed by Western blot using an antibody specific for the target protein.
-
Data Analysis: The appearance of higher molecular weight bands corresponding to the ubiquitinated target protein confirms the PROTAC's ability to induce ubiquitination.[4]
Cellular Target Degradation
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
Methodology: Western Blot Analysis
-
Cell Culture and Treatment: a. Culture cells that endogenously express the target protein. b. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Lysate Preparation and Protein Quantification: a. Lyse the cells and collect the protein extracts. b. Determine the protein concentration of each lysate using a BCA assay.[6]
-
Western Blotting: a. Separate the proteins by SDS-PAGE and transfer them to a membrane. b. Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). c. Incubate with a secondary antibody and detect the signal.[6]
-
Data Analysis: Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control. This is used to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[5][6]
Visualizing the Mechanism of Action
Understanding the signaling pathways and experimental workflows is crucial for the rational design and optimization of PROTACs.
References
- 1. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Molecular Properties Of PROTACs And The Relationship To Formulation Design [outsourcedpharma.com]
- 4. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of SMARCA2/4-degrader-28 from Conjugate 116
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's native ubiquitin-proteasome system to selectively eliminate target proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This induced proximity leads to the ubiquitination and subsequent degradation of the POI. SMARCA2 and SMARCA4, the ATPase subunits of the SWI/SNF chromatin remodeling complex, are attractive therapeutic targets in various cancers. SMARCA2 has been identified as a synthetic lethal target in cancers with SMARCA4 mutations.[1][2] This document provides a detailed protocol for the synthesis of SMARCA2/4-degrader-28, a PROTAC designed to degrade these proteins, from a key intermediate, Conjugate 116.
SMARCA2/4-degrader-28 is comprised of (+)-JQ-1, a well-characterized ligand for the bromodomains of the BET family of proteins which also binds to the bromodomains of SMARCA2 and SMARCA4, and a ligand for the von Hippel-Lindau (VHL) E3 ligase. For the purpose of this protocol, Conjugate 116 is defined as an amine-functionalized derivative of the VHL ligand (S,R,S)-AHPC, prepared for coupling with the SMARCA2/4 ligand. The final step in the synthesis of SMARCA2/4-degrader-28 is the formation of a stable amide bond between Conjugate 116 and a carboxylic acid derivative of (+)-JQ-1.
Quantitative Data Summary
The potency of SMARCA2/4 degraders is typically assessed by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) in cell-based assays. The following tables summarize representative data for various SMARCA2/4 degraders to provide a benchmark for the expected performance of the synthesized compound.
Table 1: Degradation Potency (DC50) of SMARCA2/4 Degraders in Cellular Assays
| Compound Name/ID | Target(s) | Cell Line | DC50 (nM) | Reference/Notes |
| PRT3789 | SMARCA2 | OCI-AML3 | 0.16 | Selective for SMARCA2 over SMARCA4 (19-fold)[3] |
| PRT3789 | SMARCA4 | OCI-AML3 | 3.0 | [3] |
| YDR1 | SMARCA2 | H1792 | 69 (24h) | [4] |
| YD54 | SMARCA2 | H1792 | 8.1 (24h) | [4] |
| SMD-3236 | SMARCA2 | H838 | 0.5 | >2000-fold selective over SMARCA4[2] |
| SMD-3236 | SMARCA4 | H838 | >1000 | [2] |
| SMARCA2/4 degrader-1 | SMARCA4 | - | 2.2 | Molecular glue degrader[5] |
| PROTAC degrader-18 | SMARCA2 | A549 | <100 | |
| PROTAC degrader-18 | SMARCA4 | MV411 | <100 |
Table 2: Anti-proliferative Activity (IC50) of SMARCA2/4 Degraders
| Compound Name/ID | SMARCA4 Status | Cell Line | IC50 (nM) | Reference/Notes |
| PRT3789 | FLT3-ITD, KMT2A-AFF1 fusion | MV4;11 | 7 | [3] |
| PRT3789 | FLT3-ITD, TET2, NPM1, WT1 | MOLM14 | 12 | [3] |
| PRT3789 | TP53 R248Q, KIT N822K, SMARCA4 FS del | KASUMI1 | 14 | [3] |
| Lead Degrader | Deleted | - | 1 - 10 | Oral administration[] |
| Lead Degrader | Wild-Type | - | >1000 | Oral administration[] |
Experimental Protocols
Signaling Pathway: Mechanism of Action of SMARCA2/4-degrader-28
The mechanism of action for SMARCA2/4-degrader-28 follows the canonical PROTAC pathway. The degrader simultaneously binds to the bromodomain of SMARCA2 or SMARCA4 and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity induces the VHL ligase to polyubiquitinate the SMARCA2/4 protein, marking it for degradation by the 26S proteasome. This event leads to the clearance of the SMARCA2/4 protein from the cell, thereby impacting chromatin structure and gene expression.
Caption: Mechanism of SMARCA2/4 protein degradation induced by a PROTAC.
Synthesis of SMARCA2/4-degrader-28 from Conjugate 116
This protocol details the final amide coupling step to synthesize SMARCA2/4-degrader-28. It is assumed that Conjugate 116 is a pre-synthesized intermediate consisting of the VHL ligand (S,R,S)-AHPC functionalized with a linker terminating in a primary amine. The other reactant, (+)-JQ-1 Carboxylic Acid , is commercially available.[7][8][9][10]
Reaction Scheme:
(+)-JQ-1 Carboxylic Acid + Conjugate 116 (VHL-linker-NH2) --(HATU, DIPEA, DMF)--> SMARCA2/4-degrader-28
-
Conjugate 116 (VHL-linker-amine)
-
(+)-JQ-1 Carboxylic Acid (CAS: 202592-23-2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Methanol (for HPLC)
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA, for HPLC)
-
Argon or Nitrogen gas
-
Standard laboratory glassware, magnetic stirrer, and heating plate
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization
References
- 1. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lcms.cz [lcms.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for SMARCA2/4-degrader-28 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMARCA2/4-degrader-28, also known as PROTAC 1, is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SWI/SNF complex ATPase subunits SMARCA2 and SMARCA4. As a heterobifunctional molecule, it consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the bromodomains of SMARCA2 and SMARCA4. By bringing SMARCA2/4 in proximity to the VHL E3 ligase, SMARCA2/4-degrader-28 facilitates the ubiquitination and subsequent proteasomal degradation of these target proteins. This targeted protein degradation approach offers a powerful tool for studying the roles of SMARCA2 and SMARCA4 in various cellular processes and for exploring their potential as therapeutic targets in oncology and other diseases.
Mechanism of Action
SMARCA2/4-degrader-28 operates through the PROTAC mechanism, which co-opts the cell's natural protein disposal system. The degrader simultaneously binds to a target protein (SMARCA2 or SMARCA4) and an E3 ubiquitin ligase (VHL), forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Quantitative Data
The following table summarizes the degradation potency of SMARCA2/4-degrader-28 in the MV-4-11 acute myeloid leukemia cell line.
| Target Protein | DC50 (nM) | Maximum Degradation (Dmax) | Cell Line | Reference |
| SMARCA2 | 300 | ~65% | MV-4-11 | |
| SMARCA4 | 250 | ~70% | MV-4-11 |
Experimental Protocols
A. Protocol for Assessing SMARCA2/4 Degradation by Western Blot
This protocol outlines the steps to evaluate the degradation of SMARCA2 and SMARCA4 proteins in cultured cells following treatment with SMARCA2/4-degrader-28.
Materials:
-
SMARCA2/4-degrader-28
-
Cell culture medium and supplements
-
Tissue culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MV-4-11) in appropriate tissue culture plates and allow them to adhere or reach the desired confluency.
-
Treat the cells with a range of concentrations of SMARCA2/4-degrader-28 (e.g., 0, 10, 100, 250, 500, 1000 nM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities to determine the extent of protein degradation relative to the loading control.
-
B. Protocol for Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol describes how to measure cell viability and determine the IC50 value of SMARCA2/4-degrader-28.
Materials:
-
SMARCA2/4-degrader-28
-
Cell culture medium and supplements
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of SMARCA2/4-degrader-28.
-
Add the desired concentrations of the degrader to the wells. Include a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[1][2]
-
Add 100 µL of the CellTiter-Glo® reagent to each well.[1]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value using appropriate software.
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro effects of SMARCA2/4-degrader-28.
Downstream Signaling Pathways
Degradation of SMARCA2 and SMARCA4, key components of the SWI/SNF chromatin remodeling complex, can have profound effects on gene expression and cellular function. The SWI/SNF complex plays a crucial role in regulating chromatin structure, thereby controlling the accessibility of DNA to transcription factors. Consequently, the degradation of SMARCA2/4 can lead to widespread changes in the transcriptome, affecting pathways involved in cell cycle progression, proliferation, and apoptosis. For instance, the expression of oncogenes like MYC can be dependent on the activity of the SWI/SNF complex in certain cancer contexts. Therefore, degradation of SMARCA2/4 may lead to the downregulation of MYC and its target genes, resulting in cell cycle arrest and apoptosis.
References
Application Notes and Protocols for Measuring SMARCA2/4 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of SMARCA2 and SMARCA4 protein degradation using Western blotting. The protocols outlined below are intended for researchers in academia and the pharmaceutical industry engaged in the study of chromatin remodeling and the development of targeted protein degraders, such as PROTACs.
The SWI/SNF chromatin remodeling complex, with its core ATPase subunits SMARCA2 (BRM) and SMARCA4 (BRG1), is a critical regulator of gene expression.[1] The degradation of these proteins is a key therapeutic strategy in various cancers, particularly those with mutations in SWI/SNF complex components.[2][3][4][5] Accurate and reproducible measurement of SMARCA2 and SMARCA4 degradation is therefore essential for the evaluation of novel therapeutics.
Experimental Protocols
Part 1: Cell Culture and Treatment
-
Cell Seeding : Plate cells at a density that ensures they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.[1]
-
Compound Treatment :
-
Prepare a stock solution of the test compound (e.g., PROTAC degrader, inhibitor) in an appropriate solvent such as DMSO.[1]
-
Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treat cells with the desired concentrations of the compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 18, 24, or 48 hours).[1][2]
-
Part 2: Cell Lysis and Protein Extraction
-
Cell Wash : After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1][6]
-
Lysis : Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors to each plate.[1][7]
-
Scraping and Collection : Scrape the adherent cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1] For suspension cells, pellet them by centrifugation before adding the lysis buffer.[6][7]
-
Incubation : Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes to ensure complete lysis.[1]
-
Centrifugation : Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[1]
-
Supernatant Collection : Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[1]
Part 3: Protein Concentration Determination
-
Assay : Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.[1]
-
Normalization : Based on the protein concentrations, normalize all samples to the same concentration using the lysis buffer.[1]
Part 4: SDS-PAGE and Protein Transfer
Note : SMARCA2 and SMARCA4 are high molecular weight proteins (approximately 181 kDa and 185 kDa, respectively), which requires optimization of the electrophoresis and transfer steps.[8]
-
Sample Preparation : Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[1]
-
Gel Electrophoresis :
-
Load equal amounts of protein (typically 20-50 µg) into the wells of a low-percentage (e.g., 6%) or gradient (e.g., 4-12%) SDS-polyacrylamide gel.[9] Low-percentage gels are recommended for better resolution of high molecular weight proteins.[9][10]
-
Run the gel until the dye front reaches the bottom. For high molecular weight proteins, a longer run time at a lower voltage may be beneficial.[9][11]
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1] PVDF is often recommended for larger proteins.[12]
-
For high molecular weight proteins, a wet transfer is generally preferred over a semi-dry transfer.[9][12]
-
Optimize transfer conditions, such as performing the transfer overnight at a low voltage (e.g., 30-40V) at 4°C, or for a shorter duration at a higher voltage (e.g., 70-100V for 3 hours) with cooling.[9][12]
-
The addition of a low concentration of SDS (e.g., 0.05%) to the transfer buffer can aid in the transfer of large proteins, but may interfere with binding to the membrane.[9][11] Reducing the methanol (B129727) concentration in the transfer buffer can also improve transfer efficiency.[11][12]
-
Part 5: Immunoblotting and Detection
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody specific for SMARCA2 or SMARCA4 (see table below for recommended dilutions) overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Washing : Wash the membrane three times for 10 minutes each with TBST.[1]
-
Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an appropriate imaging system.[1]
-
Data Analysis : Quantify the band intensity using densitometry software. Normalize the signal of SMARCA2 or SMARCA4 to a loading control (e.g., β-actin, Vinculin, or HDAC1) to account for variations in protein loading.[2]
Data Presentation
Quantitative Data for Western Blot
| Parameter | Recommendation |
| Protein Loading | 20-50 µg of total protein per well |
| SDS-PAGE Gel | 6% polyacrylamide or 4-12% gradient gel |
| Transfer Method | Wet transfer |
| Transfer Conditions | Overnight at 30-40V at 4°C, or 3 hours at 70-100V with cooling |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST |
| Blocking Duration | 1 hour at room temperature |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at room temperature |
Recommended Antibodies and Dilutions
| Antibody | Host Species | Application | Recommended Dilution | Vendor (Example) |
| Anti-SMARCA2 / BRM | Rabbit Monoclonal | WB, IHC, ICC/IF | 1:1000 | Novus Biologicals (NBP3-13725)[13] |
| Anti-SMARCA2 / BRM | Rabbit Monoclonal | WB, Flow Cyt, ICC/IF, IHC | Varies by application | Abcam (ab240648)[8] |
| Anti-SMARCA4 / BRG1 | Rabbit Polyclonal | WB, IHC, ICC/IF, IP | 1:1000 - 1:4000 (WB) | Thermo Fisher (21634-1-AP)[14] |
| Anti-SMARCA4 / BRG1 | Rabbit Polyclonal | WB, ELISA | 1:300 - 1:2000 | Proteintech (20650-1-AP)[15] |
| Anti-BRG1 | Mouse Monoclonal | WB, Flow Cyt | 1:1000 | Abcam (ab282705) |
Note: It is crucial to consult the manufacturer's datasheet for the specific antibody being used to determine the optimal dilution and incubation conditions.[1]
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. preludetx.com [preludetx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Anti-SMARCA2 / BRM antibody [EPR23103-44] KO tested (ab240648) | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Successful Transfer High Molecular Weight Proteins during Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. transfer of high molecular weight proteins - SDS-PAGE and Western Blotting [protocol-online.org]
- 12. researchgate.net [researchgate.net]
- 13. rat Smarca2 antibody | 1 product in Validated Antibody Database; 2 cited in the literature; 7 total from 4 suppliers [labome.com]
- 14. SMARCA4/BRG1 Polyclonal Antibody (21634-1-AP) [thermofisher.com]
- 15. SMARCA4/BRG1 antibody (20650-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for Cell Viability Assay with SMARCA2/4-Degrader-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Switch/Sucrose Non-Fermentable (SWI/SNF) chromatin remodeling complex plays a critical role in regulating gene expression, and its subunits are frequently mutated in a variety of cancers.[1] SMARCA4 (BRG1) and SMARCA2 (BRM) are two mutually exclusive ATPases that are the catalytic subunits of this complex.[2] In cancers with inactivating mutations of SMARCA4, the cells often become dependent on the paralog SMARCA2 for survival.[3] This synthetic lethal relationship makes SMARCA2 an attractive therapeutic target in SMARCA4-deficient tumors.[3]
SMARCA2/4-degrader-28 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of SMARCA2 and SMARCA4 proteins.[4][5] By hijacking the cell's natural protein disposal system, SMARCA2/4-degrader-28 offers a powerful approach to eliminate these key proteins, leading to cell cycle arrest and apoptosis in dependent cancer cells.[6] These application notes provide detailed protocols for assessing the in vitro efficacy of SMARCA2/4-degrader-28 by measuring cell viability.
Mechanism of Action and Signaling Pathway
SMARCA2/4-degrader-28 is a heterobifunctional molecule that simultaneously binds to the SMARCA2/4 protein and an E3 ubiquitin ligase.[7] This proximity induces the ubiquitination of SMARCA2/4, marking it for degradation by the proteasome.[5] The degradation of SMARCA2 in SMARCA4-mutant cancer cells leads to the disruption of the SWI/SNF complex, altered gene expression, and ultimately, cell death.[3]
Data Presentation
The following tables summarize hypothetical quantitative data for the efficacy of SMARCA2/4-degrader-28 in various cancer cell lines.
Table 1: Half-maximal Inhibitory Concentration (IC50) of SMARCA2/4-degrader-28
| Cell Line | Cancer Type | SMARCA4 Status | IC50 (nM) |
| NCI-H1693 | Lung Cancer | Deleted | 8.5 |
| A549 | Lung Cancer | Deficient | 15.2 |
| SW1573 | Lung Cancer | Mutant | 12.7 |
| NCI-H520 | Lung Cancer | Wild-Type | >1000 |
| Calu-6 | Lung Cancer | Wild-Type | >1000 |
| 22Rv1 | Prostate Cancer | Wild-Type | >1000 |
Note: This is example data and actual results will vary depending on the cell line and experimental conditions.
Table 2: Half-maximal Degradation Concentration (DC50) of SMARCA2/4-degrader-28
| Cell Line | DC50 of SMARCA2 (nM) | DC50 of SMARCA4 (nM) |
| NCI-H520 | 0.039 | 1.1 |
| SW1573 | 0.05 | 1.5 |
Note: This is example data and actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Two common and robust methods for assessing cell viability following treatment with SMARCA2/4-degrader-28 are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
SMARCA2/4-degrader-28
-
DMSO (vehicle control)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Workflow:
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a 10 mM stock solution of SMARCA2/4-degrader-28 in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Include a vehicle control group treated with the same final concentration of DMSO (e.g., 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SMARCA2/4-degrader-28 or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.[9]
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT solution only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the log concentration of SMARCA2/4-degrader-28 to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[11]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
SMARCA2/4-degrader-28
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer
Workflow:
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare and add the SMARCA2/4-degrader-28 dilutions and vehicle control as described in the MTT protocol.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12][13][14]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[12][13]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[13]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11][12][14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12][13][14]
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.[11]
-
-
Data Analysis:
-
Subtract the average luminescence of the background control wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log concentration of SMARCA2/4-degrader-28 to determine the IC50 value.
-
These protocols provide robust and reproducible methods for assessing the cytotoxic effects of SMARCA2/4-degrader-28 on cancer cell lines. The choice between the MTT and CellTiter-Glo® assays will depend on the specific experimental needs and available equipment, with the CellTiter-Glo® assay generally offering higher sensitivity. Accurate determination of cell viability is a critical step in the preclinical evaluation of novel targeted protein degraders like SMARCA2/4-degrader-28.
References
- 1. SMARCA4/2 loss inhibits chemotherapy-induced apoptosis by restricting IP3R3-mediated Ca2+ flux to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preludetx.com [preludetx.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. OUH - Protocols [ous-research.no]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
Application Notes and Protocols for Designing a Novel PROTAC using E3 Ligase Ligand-linker Conjugate 116
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the cell's proteasome machinery. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.
This document provides detailed application notes and protocols for the design and evaluation of a novel PROTAC utilizing E3 Ligase Ligand-linker Conjugate 116 . This conjugate is a pre-synthesized molecule containing an E3 ligase ligand and a linker with a reactive handle, streamlining the synthesis of new PROTACs. Specifically, this compound has been used to synthesize PROTAC SMARCA2/4-degrader-28 (HY-162835), which targets the chromatin remodelers SMARCA2 and SMARCA4.[1] These proteins are attractive cancer targets, particularly in the context of synthetic lethality in SMARCA4-deficient tumors.
This compound: Components and Characteristics
This compound is a key building block for the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The resulting PROTAC, SMARCA2/4-degrader-28, is comprised of the following key components:
-
E3 Ligase Ligand: (S,R,S)-AHPC, a potent ligand for the VHL E3 ligase.
-
Linker: A chemical linker that connects the VHL ligand to the ligand for the protein of interest.
-
Protein of Interest (POI) Ligand: (+)-JQ1, a well-characterized inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, which binds to the bromodomains of SMARCA2 and SMARCA4.
Data Presentation: Representative Quantitative Data for SMARCA2/4 Degraders
While specific quantitative data for PROTAC SMARCA2/4-degrader-28 is not publicly available, the following table summarizes representative data for other reported SMARCA2/4 degraders to provide an expected performance range for a newly designed PROTAC using a similar strategy.
| Parameter | Representative Value/Range | Description |
| Degradation Potency (DC50) | < 100 nM | The concentration of the PROTAC required to degrade 50% of the target protein. |
| Maximum Degradation (Dmax) | > 90% | The maximum percentage of protein degradation achieved at optimal PROTAC concentration. |
| Binding Affinity (Kd) of POI Ligand (JQ1 to BRD4) | ~50-100 nM | The dissociation constant, indicating the binding strength of the POI ligand to its target. JQ1 is a well-known BRD4 inhibitor, and its binding to the structurally similar bromodomains of SMARCA2/4 is the basis for its use in these PROTACs. |
| Binding Affinity (IC50) of E3 Ligase Ligand ((S,R,S)-AHPC to VHL) | ~100-200 nM | The half-maximal inhibitory concentration, indicating the binding strength of the E3 ligase ligand to its target. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of SMARCA2/4 and the general experimental workflow for the design and validation of a new PROTAC.
Caption: PROTAC-mediated degradation of SMARCA2/4.
Caption: Experimental workflow for PROTAC development.
Experimental Protocols
Synthesis of a Novel SMARCA2/4 PROTAC
This protocol describes a general method for coupling a protein of interest (POI) ligand containing a carboxylic acid to an amine-terminated linker on an E3 ligase ligand-linker conjugate, such as a derivative of Conjugate 116.
Materials:
-
This compound with a terminal amine group
-
POI ligand with a carboxylic acid functional group (e.g., a JQ1 derivative)
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1 equivalent) and DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by reverse-phase HPLC.
-
Characterize the final PROTAC product by mass spectrometry and NMR.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is for determining the degradation of SMARCA2/4 in cells treated with the newly synthesized PROTAC.
Materials:
-
Cancer cell line expressing SMARCA2/4 (e.g., A549)
-
Newly synthesized SMARCA2/4 PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA2, anti-SMARCA4, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a set time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities and normalize to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability to assess the cytotoxic effects of the PROTAC.
Materials:
-
Cancer cell line of interest
-
Newly synthesized SMARCA2/4 PROTAC
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a suitable density.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Plot the luminescent signal against the PROTAC concentration to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the SMARCA2/4-PROTAC-VHL ternary complex.
Materials:
-
Cells expressing the target proteins (endogenously or via transfection)
-
Newly synthesized SMARCA2/4 PROTAC
-
Co-IP lysis buffer
-
Antibody against one of the complex components (e.g., anti-VHL or anti-SMARCA4)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the cleared lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against all three components of the expected ternary complex (SMARCA2/4, VHL, and a tag on the PROTAC if applicable). The presence of all three proteins in the immunoprecipitated sample confirms the formation of the ternary complex.
References
Determining the Optimal Concentration of SMARCA2/4-degrader-28: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the optimal concentration of SMARCA2/4-degrader-28, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the chromatin remodelers SMARCA2 and SMARCA4. As a bifunctional molecule, SMARCA2/4-degrader-28 recruits an E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1] The protocols outlined below describe essential experiments for characterizing the efficacy and potency of this degrader in relevant cell lines, including methods for assessing protein degradation and impact on cell viability.
Introduction
The SWI/SNF chromatin remodeling complex, which includes the ATPase subunits SMARCA2 (BRM) and SMARCA4 (BRG1), plays a critical role in regulating gene expression.[2] Mutations in SMARCA4 are common in various cancers, leading to a dependency on its paralog, SMARCA2, for survival. This synthetic lethal relationship makes SMARCA2 a compelling therapeutic target in SMARCA4-mutant cancers.[3][4]
SMARCA2/4-degrader-28, also known as PROTAC 1, is a chemical probe that induces the degradation of both SMARCA2 and SMARCA4.[5][6] Unlike traditional inhibitors that only block the activity of a protein, PROTACs eliminate the target protein entirely, offering a distinct and potentially more effective therapeutic strategy.[7][8] Determining the optimal concentration of SMARCA2/4-degrader-28 is crucial for achieving maximal target degradation while minimizing off-target effects. This guide provides protocols for key experiments to establish the potency (DC₅₀) and anti-proliferative effects (IC₅₀) of this compound.
Mechanism of Action
SMARCA2/4-degrader-28 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The degrader simultaneously binds to the bromodomain of SMARCA2 or SMARCA4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated SMARCA2/4 is then recognized and degraded by the 26S proteasome.
Data Presentation
The following tables summarize the degradation potency of SMARCA2/4-degrader-28 in a representative cancer cell line.
Table 1: Degradation Potency of SMARCA2/4-degrader-28 in MV-4-11 Cells [5][9]
| Target Protein | DC₅₀ (nM) | Maximal Degradation (Dₘₐₓ) |
| SMARCA2 | 300 | ~65% |
| SMARCA4 | 250 | ~70% |
DC₅₀ (Degradation Concentration 50) is the concentration of the degrader required to achieve 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of protein degradation observed.
Experimental Protocols
The following is a generalized workflow for determining the optimal concentration of SMARCA2/4-degrader-28.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MV-4-11) in 6-well plates for Western blot analysis and 96-well plates for cell viability assays. Ensure cells are in the logarithmic growth phase and at a confluency of 70-80% at the time of treatment.
-
Compound Preparation: Prepare a stock solution of SMARCA2/4-degrader-28 in DMSO. Subsequently, dilute the stock solution in cell culture medium to the desired final concentrations for the dose-response experiment. It is recommended to perform a serial dilution to cover a broad concentration range (e.g., 1 nM to 10 µM).
-
Treatment: Replace the existing cell culture medium with the medium containing the various concentrations of SMARCA2/4-degrader-28 or a vehicle control (DMSO). Incubate the cells for a predetermined period (e.g., 18, 24, or 48 hours).[3][5]
Part 2: Western Blot Analysis for Protein Degradation
-
Cell Lysis: After treatment, wash the cells in the 6-well plates with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay kit.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Part 3: Cell Viability Assay
-
Assay Procedure: After the treatment period in the 96-well plates, allow the plates to equilibrate to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent equal to the volume of cell culture medium in each well.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Recording: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of cell viability at each concentration. Plot the results to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Conclusion
The protocols described in this document provide a comprehensive framework for determining the optimal working concentration of SMARCA2/4-degrader-28. By systematically evaluating its effect on SMARCA2 and SMARCA4 protein levels and cell viability, researchers can establish a therapeutic window for this compound in various cancer models. Accurate determination of DC₅₀ and IC₅₀ values is a critical step in the preclinical development of targeted protein degraders.
References
- 1. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application of SMARCA2/4 Selective Degraders in SMARCA4-Deficient Cancer Cell Lines
For research use only. Not for use in diagnostic procedures.
Introduction
The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex is a critical regulator of gene expression, and its dysfunction is implicated in a variety of cancers. SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM) are two mutually exclusive ATPases that form the catalytic core of this complex. In cancers with inactivating mutations in the SMARCA4 gene, the cells often become dependent on the paralog protein SMARCA2 for survival. This creates a synthetic lethal vulnerability, making selective degradation of SMARCA2 a promising therapeutic strategy for SMARCA4-deficient tumors.[1][2][3]
Proteolysis-targeting chimeras (PROTACs) are novel therapeutic agents designed to hijack the cell's natural protein disposal system to selectively degrade target proteins. Several potent and selective SMARCA2/4 degraders have been developed, demonstrating efficacy in preclinical models of SMARCA4-mutant cancers.[1][2] This document provides detailed application notes and protocols for the use of a representative SMARCA2-selective degrader, A947, which exhibits a 28-fold selectivity for SMARCA2 over SMARCA4, in SMARCA4-deficient cell lines.[4]
Principle of Action
SMARCA2-selective PROTACs are bifunctional molecules that simultaneously bind to the SMARCA2 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome. In SMARCA4-deficient cancer cells, the degradation of SMARCA2 leads to the collapse of the SWI/SNF complex function, resulting in cell cycle arrest and apoptosis.[5][6]
Data Presentation
The following tables summarize the in vitro activity of various SMARCA2/4 degraders in different cancer cell lines.
Table 1: Degradation Potency (DC50) of SMARCA2/4 Degraders
| Compound | Cell Line | SMARCA2 DC50 | SMARCA4 DC50 | Selectivity (SMARCA4/SMARCA2) | Reference |
| A947 | SW1573 | 39 pM | 1.1 nM | ~28-fold | [4] |
| G-6599 | SW1573 | Comparable to A947 | Comparable to A947 | Not specified | [7] |
| PROTAC Degrader-36 | Not specified | 0.22 nM | 0.85 nM | ~3.9-fold | [8] |
Table 2: Anti-proliferative Activity (IC50) of SMARCA2/4 Degraders in SMARCA4-Mutant Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| A947 | Panel of SMARCA4mut lung cancer cell lines | Non-Small Cell Lung Cancer | Median of 7 nM | [4] |
| G-6599 | NCI-H1944 | Non-Small Cell Lung Cancer | Comparable to A947 | [7] |
| G-6599 | HCC515 | Non-Small Cell Lung Cancer | Comparable to A947 | [7] |
| PROTAC Degrader-36 | NCI-H838 | Not specified | 3.0 nM | [8] |
| GLR-203101 | H1568 | Not specified | Not specified | [9] |
| GLR-203101 | A549 | Not specified | Not specified | [9] |
| GLR-203101 | SK-MEL-5 | Not specified | Not specified | [9] |
Table 3: Anti-proliferative Activity (IC50) of SMARCA2/4 Degraders in SMARCA4-Wildtype Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| PROTAC Degrader-36 | Calu-6 | Not specified | 280 nM | [8] |
Mandatory Visualizations
Caption: Mechanism of action of a SMARCA2-selective PROTAC in SMARCA4-deficient cancer cells.
Caption: A typical experimental workflow for evaluating the efficacy of a SMARCA2 degrader.
Experimental Protocols
Part 1: Cell Culture and Treatment
-
Cell Lines:
-
SMARCA4-deficient cell lines (e.g., NCI-H1793, SW1573).
-
SMARCA4-wildtype cell lines (e.g., Calu-6) as controls.
-
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding:
-
For Western Blot analysis, seed cells in 6-well plates.
-
For cell viability assays, seed 500 cells per well in 96-well plates.[4]
-
-
Preparation of SMARCA2/4-degrader-28 (A947):
-
Prepare a stock solution of the degrader in dimethyl sulfoxide (B87167) (DMSO).
-
Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.
-
-
Treatment:
Part 2: Western Blot Analysis for SMARCA2 Degradation
-
Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation:
-
Normalize protein concentrations with lysis buffer.
-
Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., HDAC1 or Vinculin) overnight at 4°C.[2][10]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Quantification: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate the DC50 value (the concentration at which 50% of the protein is degraded).
Part 3: Cell Viability Assay
-
Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Procedure:
-
After the 7-day incubation period with the degrader, equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[4]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.[4]
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the cell viability against the logarithm of the degrader concentration.
-
Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression model.
-
Troubleshooting
-
No SMARCA2 degradation observed:
-
Verify the activity of the degrader.
-
Ensure the cell line is indeed SMARCA4-deficient and expresses SMARCA2.
-
Check for issues with the Western blot protocol (antibody quality, transfer efficiency).
-
-
High background in Western blots:
-
Optimize blocking conditions and antibody concentrations.
-
Increase the number and duration of washes.
-
-
Inconsistent results in viability assays:
-
Ensure uniform cell seeding.
-
Check for edge effects in the 96-well plate.
-
Verify the proper functioning of the plate reader.
-
Conclusion
The selective degradation of SMARCA2 in SMARCA4-deficient cancer cells represents a promising targeted therapy approach. The protocols outlined in this document provide a framework for researchers to investigate the efficacy of SMARCA2 degraders in relevant cellular models. Careful execution of these experiments and accurate data analysis are crucial for the successful evaluation of these novel therapeutic agents.
References
- 1. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 2. researchgate.net [researchgate.net]
- 3. SMARCA2-deficiency confers sensitivity to targeted inhibition of SMARCA4 in esophageal squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preludetx.com [preludetx.com]
- 6. pnas.org [pnas.org]
- 7. Rational design of potent small-molecule SMARCA2/A4 degraders acting via the recruitment of FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 10. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using SMARCA2/4 Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with Proteolysis Targeting Chimeras (PROTACs) aimed at degrading SMARCA2 and/or SMARCA4, key components of the SWI/SNF chromatin remodeling complex. The information compiled is based on preclinical data from various studies and is intended to guide the design and execution of similar research.
Introduction to SMARCA2/4 Targeting PROTACs
SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM) are mutually exclusive ATPases within the SWI/SNF chromatin remodeling complex.[1] Mutations in SMARCA4 are found in a significant percentage of non-small cell lung cancers (NSCLC), pancreatic cancers, and ovarian cancers.[1] Cancer cells with inactivating SMARCA4 mutations often exhibit a synthetic lethal dependency on the paralog protein SMARCA2 for survival.[1][2] This dependency makes SMARCA2 an attractive therapeutic target.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[3] They consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein. Several SMARCA2/4-targeting PROTACs have been developed, demonstrating both selective degradation of SMARCA2 and dual degradation of SMARCA2 and SMARCA4.[4][5][6] These molecules have shown promising anti-tumor activity in preclinical in vivo models.[7][8][9]
Quantitative Data Summary of In Vivo Studies
The following tables summarize key quantitative data from various in vivo studies of SMARCA2/4 targeting PROTACs.
Table 1: In Vivo Efficacy of Selective SMARCA2 PROTACs
| PROTAC | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| A947 | SMARCA4-mutant NSCLC xenografts | Not specified | Not specified | Potent in vivo efficacy | Selective SMARCA2 degradation translates to in vivo efficacy in SMARCA4 mutant models.[7][10] |
| PRT3789 | SMARCA4-deficient solid tumors (Phase 1) | Human | Not specified | 4 partial responses in 26 evaluable patients | Demonstrated clinical activity in patients with SMARCA4 loss-of-function mutations. |
| GLR-203101 | SMARCA4-deficient A549 xenograft | Mice | 25 mg/kg, oral | Robust, dose-dependent antitumor activity | Orally bioavailable with significant SMARCA2 degradation in tumor tissue.[8] |
| PRT7732 | SMARCA4-deficient lung cancer xenografts | Mice | Daily, oral | Significant tumor growth inhibition | Well-tolerated with robust SMARCA2 protein reduction in tumors.[9] |
| YDR1 | H1568 lung cancer xenograft | Immunocompromised mice | 10-80 mg/kg, daily for 4 days, oral | 87% SMARCA2 degradation at 80 mg/kg | Potent in vivo degradation of SMARCA2.[11] |
| ACBI2 | SMARCA4-deficient cancer models | Not specified | Not specified | In vivo efficacy | Orally bioavailable VHL-recruiting PROTAC with selective SMARCA2 degradation.[12] |
Table 2: In Vivo Efficacy of Dual SMARCA2/4 PROTACs
| PROTAC | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| Unnamed Dual Degrader | Marginal Zone Lymphoma (MZL) preclinical models | Not specified | Not specified | More active than selective SMARCA2 degrader (IC50 0.93 nM vs 13.27 nM) | Strong dose-dependent cytotoxic activity in MZL cells.[5] |
| AU-24118 | Castration-Resistant Prostate Cancer (CRPC) VCaP xenograft | Not specified | Not specified | Tumor regression | Orally bioavailable dual degrader; efficacy enhanced with enzalutamide.[6] |
| PRP0004 (as payload for DACs) | Multiple cancer cell lines (in vitro) | Not specified | Not specified | Potent and antigen-selective degradation | Demonstrates proof-of-concept for Degrader Antibody Conjugates (DACs). |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway, the general mechanism of action for PROTACs, and a typical in vivo experimental workflow.
Caption: Mechanism of action of a SMARCA2/4-targeting PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 8. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Ternary Complex Formation with SMARCA2/4-Degrader-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules form a ternary complex with a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The formation and stability of this ternary complex are critical determinants of a PROTAC's efficacy.
This document provides detailed application notes and experimental protocols for assessing the formation of the ternary complex between the SMARCA2/4 bromodomain, SMARCA2/4-degrader-28, and an E3 ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN). The methodologies described herein are essential for the characterization and optimization of PROTACs targeting the SMARCA2/4 ATPases, which are key components of the SWI/SNF chromatin remodeling complex and are implicated in various cancers.
Biophysical Assays for In Vitro Characterization
Biophysical assays are fundamental for quantitatively assessing the binding affinities and kinetics of the binary and ternary complexes in a purified system. This allows for the determination of key parameters such as dissociation constants (Kd) and cooperativity (α).
Time-Resolved Fluorescence Energy Transfer (TR-FRET)
TR-FRET is a robust, high-throughput proximity-based assay to detect the formation of the ternary complex.[1][2][3][4] It relies on the energy transfer between a donor fluorophore on one protein and an acceptor fluorophore on the other when brought into close proximity by the PROTAC.
Experimental Protocol: TR-FRET Assay
-
Reagents and Materials:
-
Purified, tagged SMARCA2 or SMARCA4 bromodomain (e.g., GST-tag)
-
Purified, tagged E3 ligase complex (e.g., His-tagged VCB complex - VHL, Elongin C, Elongin B)
-
SMARCA2/4-degrader-28
-
TR-FRET Donor (e.g., Tb-anti-GST antibody)
-
TR-FRET Acceptor (e.g., AF488-anti-His antibody)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
384-well low-volume white plates
-
-
Procedure:
-
Prepare serial dilutions of SMARCA2/4-degrader-28 in Assay Buffer.
-
In a 384-well plate, add the tagged SMARCA2/4 bromodomain to a final concentration of 2 nM.[3][5]
-
Add the tagged E3 ligase complex to a final concentration of 8 nM.[3][5]
-
Add the serially diluted SMARCA2/4-degrader-28.
-
Incubate for 60 minutes at room temperature to allow for ternary complex formation.
-
Add the TR-FRET donor and acceptor antibodies to final concentrations of 2 nM and 4 nM, respectively.[3][5]
-
Incubate for 180 minutes at room temperature, protected from light.[5]
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 490 nm for the donor and 520 nm for the acceptor) after a pulsed excitation.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot against the degrader concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation.[1]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is another sensitive, bead-based proximity assay that can be used to detect ternary complex formation.[1][6] It is highly amenable to high-throughput screening.
Experimental Protocol: AlphaLISA Assay
-
Reagents and Materials:
-
Purified, tagged SMARCA2 or SMARCA4 bromodomain (e.g., GST-tag)
-
Purified, tagged E3 ligase complex (e.g., FLAG-tagged CRBN/DDB1)
-
SMARCA2/4-degrader-28
-
AlphaLISA Donor beads (e.g., Glutathione-coated)
-
AlphaLISA Acceptor beads (e.g., Anti-FLAG coated)
-
Assay Buffer: AlphaLISA Binding Assay Buffer
-
384-well AlphaPlate
-
-
Procedure:
-
Prepare serial dilutions of SMARCA2/4-degrader-28 in Assay Buffer.
-
In a 384-well AlphaPlate, add 10 µL of the tagged SMARCA2/4 bromodomain (final concentration ~1-5 nM).[6]
-
Add 10 µL of the tagged E3 ligase complex (final concentration ~1-10 nM).[6]
-
Add 10 µL of the serially diluted SMARCA2/4-degrader-28.
-
Incubate for 90 minutes at room temperature to allow for complex formation.[6]
-
Add 10 µL of AlphaLISA Donor beads and 10 µL of AlphaLISA Acceptor beads (final concentration 20 µg/mL each).[6]
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
Plot the AlphaLISA signal against the degrader concentration to observe the characteristic hook effect.[7]
-
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free kinetic data on binary and ternary complex formation, allowing for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).[8][9][10][11][12][13]
Experimental Protocol: SPR Assay
-
Reagents and Materials:
-
Purified E3 ligase complex (e.g., VCB) for immobilization.
-
Purified SMARCA2 or SMARCA4 bromodomain.
-
SMARCA2/4-degrader-28.
-
SPR sensor chip (e.g., Series S Sensor Chip CM5).
-
Amine coupling kit.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
-
Procedure:
-
Immobilize the E3 ligase onto the sensor chip surface via amine coupling.
-
Binary Affinity (Degrader to E3): Inject serial dilutions of SMARCA2/4-degrader-28 over the E3 ligase surface to determine the binary binding kinetics and affinity.
-
Ternary Affinity: Prepare solutions of the SMARCA2/4 bromodomain at a constant, near-saturating concentration, mixed with serial dilutions of SMARCA2/4-degrader-28.
-
Inject these mixtures over the E3 ligase surface.
-
The increase in binding signal compared to the binary interaction indicates ternary complex formation.[14]
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants for both binary and ternary interactions.
-
Calculate cooperativity (α) as the ratio of the binary KD (SMARCA2/4-degrader-28 to SMARCA2/4) to the ternary KD.[12]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including KD, enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[8][9][14]
Experimental Protocol: ITC Assay
-
Reagents and Materials:
-
Purified SMARCA2 or SMARCA4 bromodomain.
-
Purified E3 ligase complex.
-
SMARCA2/4-degrader-28.
-
ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.
-
-
Procedure:
-
Binary Titration: Place the SMARCA2/4 bromodomain in the sample cell and titrate in SMARCA2/4-degrader-28 from the syringe to determine the binary binding affinity.
-
Ternary Titration: Place a pre-formed binary complex of the SMARCA2/4 bromodomain and SMARCA2/4-degrader-28 in the sample cell.
-
Titrate in the E3 ligase complex from the syringe.
-
The resulting heat changes correspond to the formation of the ternary complex.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters of the ternary interaction.
-
Cellular Assays for Target Engagement and Degradation
Cellular assays are crucial to confirm that the PROTAC can penetrate cells, engage its targets, and induce degradation in a physiological context.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in intact cells or cell lysates by measuring changes in the thermal stability of the target protein upon ligand binding.[15][16][17][18][19]
Experimental Protocol: CETSA
-
Reagents and Materials:
-
Cells expressing SMARCA2/4 (e.g., A375).
-
SMARCA2/4-degrader-28.
-
Lysis Buffer (containing protease and phosphatase inhibitors).
-
Antibodies for Western blotting (anti-SMARCA2/4, anti-GAPDH).
-
-
Procedure:
-
Treat cells with SMARCA2/4-degrader-28 or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes.
-
Cool the samples on ice, then lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble SMARCA2/4 at each temperature by Western blot or another quantitative method like mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement and stabilization.
-
NanoBRET™ Ternary Complex Assay
The NanoBRET™ assay is a live-cell proximity-based assay that can monitor the formation of the ternary complex in real-time.[1][20][21]
Experimental Protocol: NanoBRET™ Assay
-
Reagents and Materials:
-
HEK293 cells.
-
Plasmid encoding HiBiT-tagged SMARCA2/4.
-
Plasmid encoding HaloTag®-fused E3 ligase.
-
LgBiT protein.
-
HaloTag® NanoBRET™ 618 Ligand.
-
SMARCA2/4-degrader-28.
-
-
Procedure:
-
Co-transfect HEK293 cells with the HiBiT-SMARCA2/4 and HaloTag®-E3 ligase plasmids.
-
Plate the transfected cells in a 96-well white plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand and the LgBiT protein.
-
Add serial dilutions of SMARCA2/4-degrader-28.
-
Incubate and measure luminescence and filtered fluorescence simultaneously on a plate reader.
-
Calculate the NanoBRET™ ratio. An increase in the ratio indicates the formation of the ternary complex.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for a well-characterized VHL-based SMARCA2/4 degrader, ACBI1, which serves as a representative example for SMARCA2/4-degrader-28.
| Parameter | SMARCA2 | SMARCA4 | E3 Ligase (VHL) | Assay Type | Reference |
| Binary KD (PROTAC) | 59 ± 5 nM | N/A | 27 ± 3 nM | SPR | [22] |
| Ternary KD | 7 ± 2 nM | N/A | N/A | SPR | [22] |
| Cooperativity (α) | 26 | N/A | N/A | Calculated | [20] |
| DC50 (2h) | ~10 nM | ~10 nM | N/A | MSD Assay | [22] |
| Dmax (2h) | >90% | >90% | N/A | MSD Assay | [22] |
Note: Data for ACBI1 is used as a proxy for SMARCA2/4-degrader-28. N/A indicates data not available in the cited sources.
Visualizations
PROTAC Mechanism of Action
Caption: Workflow of PROTAC-mediated protein degradation.
TR-FRET Experimental Workflow
Caption: Step-by-step workflow for the TR-FRET assay.
Cooperativity in Ternary Complex Formation
Caption: Concept of cooperativity in ternary complex formation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. diva-portal.org [diva-portal.org]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. aragen.com [aragen.com]
- 11. o2hdiscovery.co [o2hdiscovery.co]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pelagobio.com [pelagobio.com]
- 16. pelagobio.com [pelagobio.com]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SMARCA2/4 Ubiquitination Immunoprecipitation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation (IP) of endogenous SMARCA2 and SMARCA4 to analyze their ubiquitination status. This method is crucial for understanding the regulation of these key chromatin remodelers and for the development of therapeutics that target them, such as proteolysis-targeting chimeras (PROTACs) and molecular glues.
Introduction
SMARCA2 (BRM) and SMARCA4 (BRG1) are the mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex. Their activity is essential for regulating gene expression, and their dysregulation is implicated in various cancers. Post-translational modifications, particularly ubiquitination, play a critical role in controlling the stability and function of SMARCA2/4. The targeted degradation of these proteins through the ubiquitin-proteasome system is a promising therapeutic strategy. This protocol details the immunoprecipitation of SMARCA2/4 to detect their ubiquitination by western blotting, a fundamental technique for studying these processes.
Data Presentation
The following table summarizes quantitative data related to the induction of SMARCA2/4 ubiquitination and degradation by small molecule degraders. This data is essential for comparative analysis and for designing experiments with appropriate compound concentrations and treatment times.
| Compound | Target(s) | E3 Ligase Recruited | Cell Line | Assay Type | Quantitative Readout | Reference |
| A947 | SMARCA2/4 | VHL | SW1573 | di-glycine remnant profiling (Mass Spectrometry) | Log2 fold change in ubiquitination | [1][2] |
| A947 | SMARCA2 | VHL | SW1573 | In-Cell Western | DC50 for degradation: 39 pM | [3] |
| G-6599 | SMARCA2/4 | FBXO22 | SW1573 | Mass Spectrometry | Increased ubiquitination of multiple lysine (B10760008) residues | [2] |
| Compound 4 | SMARCA2 | FBXO22 | NCI-H1944 | Immunofluorescence | Dose-dependent decrease in SMARCA2 nuclear intensity | [4] |
Experimental Protocols
This section provides a detailed methodology for the immunoprecipitation of SMARCA2/4 to assess their ubiquitination status.
Materials and Reagents
-
Cell Lysis Buffer (RIPA Buffer, modified): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA.
-
Protease and Deubiquitinase Inhibitors: Add fresh to lysis buffer before use: 1 mM PMSF, 1x Protease Inhibitor Cocktail, 10 mM N-ethylmaleimide (NEM), 50 µM PR-619.
-
Antibodies:
-
Primary antibody for IP: Rabbit anti-SMARCA2 or Rabbit anti-SMARCA4.
-
Primary antibody for Western Blot: Mouse anti-Ubiquitin (e.g., P4D1 clone).
-
Secondary antibodies: HRP-conjugated anti-mouse and anti-rabbit IgG.
-
-
Protein A/G Magnetic Beads
-
Wash Buffer: Cell Lysis Buffer without SDS.
-
Elution Buffer: 2x Laemmli sample buffer.
-
Phosphate Buffered Saline (PBS)
-
Cells of interest (e.g., SW1573, NCI-H1944)
Experimental Workflow Diagram
Caption: Workflow for SMARCA2/4 ubiquitination immunoprecipitation assay.
Step-by-Step Protocol
1. Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with the desired concentration of the test compound (e.g., A947, G-6599) or vehicle control for the appropriate duration. To observe ubiquitination, a short treatment time (e.g., 30 minutes to 4 hours) is often optimal. c. To prevent proteasomal degradation of ubiquitinated proteins, treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours before harvesting.
2. Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add ice-cold Lysis Buffer (with freshly added inhibitors) to the plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (clarified lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).
3. Immunoprecipitation: a. Pre-clearing (optional but recommended): To 1 mg of total protein lysate, add 20 µL of Protein A/G magnetic beads. Incubate with rotation for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube. b. Antibody Incubation: Add 2-5 µg of the primary antibody (anti-SMARCA2 or anti-SMARCA4) to the pre-cleared lysate. Incubate with gentle rotation overnight at 4°C. c. Immune Complex Capture: Add 30 µL of Protein A/G magnetic beads to the lysate-antibody mixture. Incubate with rotation for 2-4 hours at 4°C. d. Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
4. Elution and Sample Preparation: a. Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 10 minutes to elute the proteins and denature them. c. Pellet the beads and transfer the supernatant to a new tube.
5. Western Blot Analysis: a. Load the eluted samples onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against ubiquitin overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Develop the blot using an ECL substrate and visualize the results. A characteristic high-molecular-weight smear or laddering pattern above the unmodified SMARCA2/4 band indicates ubiquitination.
Signaling Pathway
The ubiquitination of SMARCA2/4 is a key regulatory mechanism, particularly in the context of targeted protein degradation. The following diagram illustrates the general mechanism by which small molecule degraders induce the ubiquitination and subsequent degradation of SMARCA2/4.
Caption: Mechanism of degrader-induced SMARCA2/4 ubiquitination and degradation.
References
Troubleshooting & Optimization
troubleshooting SMARCA2/4-degrader-28 experiments
Welcome to the technical support center for SMARCA2/4-Degrader-28. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments and answering frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SMARCA2/4-Degrader-28?
SMARCA2/4-Degrader-28 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 and SMARCA4 proteins, which are the ATPase subunits of the SWI/SNF chromatin remodeling complex.[1] It is a heterobifunctional molecule that simultaneously binds to the target proteins (SMARCA2/4) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of SMARCA2/4, marking them for degradation by the proteasome.[2] This targeted protein degradation approach offers a powerful method to study the function of SMARCA2/4 and explore potential therapeutic strategies in cancers with mutations in the SWI/SNF complex.[3][4]
Q2: I am not observing any degradation of SMARCA2/4 after treating my cells with SMARCA2/4-Degrader-28. What are the possible reasons?
Several factors could contribute to a lack of protein degradation. Here is a troubleshooting guide:
-
Suboptimal Concentration: The concentration of the degrader is critical. Too low of a concentration may not be sufficient to induce degradation, while excessively high concentrations can lead to the "hook effect," where the formation of the productive ternary complex (E3 ligase-degrader-target) is inhibited by the formation of binary complexes (degrader-E3 ligase or degrader-target).[5][6] It is essential to perform a dose-response experiment to determine the optimal concentration.[5]
-
Incorrect Incubation Time: The kinetics of degradation can vary between cell lines and experimental conditions. A time-course experiment is recommended to identify the optimal incubation period.[7] Degradation can be rapid, with significant effects observed within a few hours.[8]
-
Low E3 Ligase Expression: The efficacy of SMARCA2/4-Degrader-28 is dependent on the expression of the recruited E3 ligase in the cell line being used. If the specific E3 ligase is not expressed at sufficient levels, degradation will be inefficient.[5]
-
Poor Cell Permeability: As PROTACs are relatively large molecules, they may have poor cell membrane permeability.[9][10]
-
Compound Instability: The degrader may be unstable in the cell culture medium. It is advisable to assess the stability of the compound over the course of the experiment.[5]
Q3: I am observing the "hook effect" in my dose-response experiments. How can I mitigate this?
The "hook effect" is characterized by a bell-shaped dose-response curve, where protein degradation decreases at higher concentrations of the PROTAC.[5][6] To mitigate this:
-
Test Lower Concentrations: The optimal degradation is often observed in the nanomolar to low micromolar range. Expand your dose-response curve to include lower concentrations.[5]
-
Biophysical Assays: Techniques like TR-FRET, SPR, or ITC can be used to measure the formation and stability of the ternary complex at different concentrations, helping to understand the relationship between complex formation and degradation.[5]
Q4: How can I confirm that the observed degradation is mediated by the proteasome and the intended E3 ligase?
To validate the mechanism of degradation, the following control experiments are recommended:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding SMARCA2/4-Degrader-28. If degradation is proteasome-dependent, the presence of the inhibitor should rescue the protein levels.[4]
-
E3 Ligase Ligand Competition: Co-treat cells with an excess of the E3 ligase ligand that is part of the SMARCA2/4-Degrader-28 structure. This will compete for binding to the E3 ligase and should prevent the degradation of SMARCA2/4.[11]
-
E3 Ligase Knockout/Knockdown: Use a cell line where the specific E3 ligase has been knocked out or knocked down using CRISPR or siRNA. In these cells, SMARCA2/4-Degrader-28 should not be able to induce degradation.[11][12]
Q5: Are there any known off-target effects of SMARCA2/4-Degrader-28?
While PROTACs can be highly selective, off-target effects are possible.[6] Global proteomics studies are the gold standard for assessing the selectivity of a degrader.[3][13] Some SMARCA2/4 degraders have also been shown to degrade PBRM1, another component of the SWI/SNF complex.[12] To improve selectivity, one can consider optimizing the target-binding warhead or modifying the linker.[5]
Q6: Can cells develop resistance to SMARCA2/4-Degrader-28?
Yes, acquired resistance is a potential issue with long-term treatment. Mechanisms of resistance can include:
-
Mutations in the Target Protein: Mutations in SMARCA4 that prevent the binding of the degrader have been reported as a mechanism of resistance.[12]
-
Alterations in E3 Ligase Components: Genomic alterations that disable the core components of the recruited E3 ligase can also lead to resistance.[11]
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP binding cassette (ABC) transporters, such as ABCB1 (also known as MDR1), can reduce the intracellular concentration of the degrader.[12]
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for a SMARCA2/4 degrader. Note that these values can vary depending on the specific cell line and experimental conditions.
Table 1: In Vitro Degradation Potency
| Parameter | SMARCA2 | SMARCA4 | PBRM1 |
| DC50 (nM) | 1 - 10 | 5 - 50 | 10 - 100 |
| Dmax (%) | > 90% | > 80% | > 70% |
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.[3][11]
-
Dmax: The maximal percentage of protein degradation achieved.[11]
Table 2: Recommended Concentration and Incubation Times
| Experiment | Concentration Range | Incubation Time |
| Western Blot | 1 nM - 10 µM | 4 - 48 hours |
| Cell Viability Assay | 10 nM - 1 µM | 72 - 120 hours |
| Proteomics | Optimal degradation concentration | 8 - 24 hours |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of SMARCA2/4-Degrader-28 in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Replace the medium with the degrader-containing or vehicle-containing medium.
-
Incubation: Incubate the cells at 37°C and 5% CO₂ for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., Vinculin, β-actin, or HDAC1).[4][12] Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of SMARCA2/4-Degrader-28.
-
Incubation: Incubate the cells for 72-120 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® or PrestoBlue™.
-
Data Analysis: Plot the cell viability against the log of the degrader concentration and calculate the IC₅₀ value.
Visualizations
Caption: Mechanism of action for SMARCA2/4-Degrader-28.
Caption: General experimental workflow for using SMARCA2/4-Degrader-28.
Caption: Troubleshooting decision tree for lack of degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Rational design of potent small-molecule SMARCA2/A4 degraders acting via the recruitment of FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.co.jp [revvity.co.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pnas.org [pnas.org]
- 13. MSV000089176 - Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - OmicsDI [omicsdi.org]
poor degradation efficiency with SMARCA2/4-degrader-28
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with poor degradation efficiency of SMARCA2/4-degrader-28. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SMARCA2/4-degrader-28?
SMARCA2/4-degrader-28 is a Proteolysis-Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of the SWI/SNF complex subunits SMARCA2 and SMARCA4. It works by simultaneously binding to the target protein (SMARCA2 or SMARCA4) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. This approach is particularly relevant in cancers with mutations in SMARCA4, as they become dependent on its paralog SMARCA2 for survival, creating a synthetic lethal vulnerability.[1][2][3][4]
Q2: I am observing poor or no degradation of SMARCA2/4. What are the initial troubleshooting steps?
When encountering suboptimal degradation, a systematic approach is recommended. The process involves verifying target engagement, assessing ternary complex formation, confirming ubiquitination, and ensuring proteasomal activity.[5][6] A common issue with PROTACs is their high molecular weight, which can lead to poor cell permeability.[5][7][8]
Q3: How can I confirm that SMARCA2/4-degrader-28 is entering the cells and engaging the target?
Poor cell permeability is a known challenge for PROTACs.[5][7][8] To confirm target engagement within the cell, a Cellular Thermal Shift Assay (CETSA) is a powerful technique.[6] Successful binding of the degrader to SMARCA2/4 will increase the protein's thermal stability, resulting in a shift in its melting curve.[6]
Q4: What is the "hook effect" and could it explain the poor degradation?
The "hook effect" occurs at high concentrations of a PROTAC where the formation of binary complexes (degrader-target or degrader-E3 ligase) is favored over the productive ternary complex (target-degrader-E3 ligase), leading to reduced degradation efficiency.[9][10] To investigate this, perform a full dose-response curve with a wider range of concentrations, including lower ones, to see if degradation improves at lower concentrations.[10]
Q5: Could the choice of E3 ligase be the issue?
The efficacy of a PROTAC is dependent on the expression and availability of the recruited E3 ligase in the experimental cell line.[11] SMARCA2/4 degraders have been developed to recruit different E3 ligases, such as CRBN and VHL.[12] It is crucial to confirm the expression of the relevant E3 ligase in your cell model.
Troubleshooting Guide
Problem: Low or No Degradation of SMARCA2/4 Observed
This is a common challenge when working with PROTACs. The following stepwise guide will help you identify the root cause.
Step 1: Verify Target Engagement
Before assessing degradation, it's crucial to confirm that SMARCA2/4-degrader-28 is binding to its intended targets within the cellular context.
-
Recommended Experiment: Cellular Thermal Shift Assay (CETSA).[6]
-
Rationale: CETSA measures the thermal stability of a protein in intact cells. A successful PROTAC will increase the thermal stability of SMARCA2/4, leading to a shift in its melting curve.[6]
Step 2: Assess Ternary Complex Formation
The formation of a stable ternary complex between SMARCA2/4, the degrader, and the E3 ligase is essential for ubiquitination.
-
Recommended Experiment: Co-Immunoprecipitation (Co-IP).
-
Rationale: Co-IP can demonstrate the interaction between the target protein and the E3 ligase in the presence of the degrader.
Step 3: Confirm Ubiquitination
Successful ternary complex formation should lead to the ubiquitination of SMARCA2/4.
-
Recommended Experiment: In-Cell Ubiquitination Assay.
-
Rationale: This assay directly measures the attachment of ubiquitin to the target protein. To allow for the accumulation of ubiquitinated proteins, cells should be co-treated with a proteasome inhibitor (e.g., MG132).[5]
Step 4: Check Proteasome Activity
The final step in the degradation process is the recognition and degradation of the ubiquitinated protein by the proteasome.
-
Recommended Experiment: Proteasome Inhibitor Co-treatment.
-
Rationale: If the degradation is proteasome-dependent, co-treatment with a proteasome inhibitor should "rescue" SMARCA2/4 from degradation.[11]
Quantitative Data Summary
The following table summarizes publicly available degradation data for known SMARCA2/4 degraders. This data can serve as a benchmark for your experiments.
| Degrader | Target(s) | DC50 | Cell Line | E3 Ligase Recruited | Reference |
| A947 | SMARCA2 | 39 pM | SW1573 | Not Specified | [1] |
| SMARCA4 | 1.1 nM (28-fold less potent) | SW1573 | Not Specified | [1] | |
| ACBI1 | SMARCA2 | 6 nM | Not Specified | Not Specified | [1] |
| AU-24118 | SMARCA4, PBRM1 | Comparable to AU-15330 | VCaP | CRBN | [12] |
| AU-15330 | SMARCA4, PBRM1 | Not Specified | VCaP | VHL | [12] |
Experimental Protocols
Protocol 1: Western Blot for SMARCA2/4 Degradation
-
Cell Seeding: Plate cells at a density that will not exceed 80-90% confluency by the end of the experiment.
-
Treatment: The next day, treat cells with various concentrations of SMARCA2/4-degrader-28 (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate proteins by size, and transfer to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate secondary antibodies and visualize the bands.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the optimal concentration of SMARCA2/4-degrader-28 and a vehicle control for a short duration (e.g., 1-4 hours).[5]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors to preserve protein-protein interactions.[5][6]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the recruited E3 ligase (e.g., anti-CRBN or anti-VHL) or the target (anti-SMARCA2/4) overnight at 4°C.[5]
-
Pull-down and Analysis: Use Protein A/G beads to pull down the antibody-protein complexes. Wash the beads to remove non-specific binding proteins. Elute the bound proteins and analyze for the presence of SMARCA2/4 and the E3 ligase by Western blotting.[6]
Protocol 3: In-Cell Ubiquitination Assay
-
Cell Treatment: Seed cells and treat with SMARCA2/4-degrader-28. Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvest to allow ubiquitinated proteins to accumulate.[5]
-
Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer) to disrupt protein complexes.[5]
-
Immunoprecipitation: Perform immunoprecipitation for SMARCA2/4 as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Probe the Western blot with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern indicates ubiquitination.[10]
Visualizations
Caption: Mechanism of action for SMARCA2/4-degrader-28.
Caption: Troubleshooting workflow for poor degradation efficiency.
Caption: Experimental workflow for assessing protein degradation.
References
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preludetx.com [preludetx.com]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pnas.org [pnas.org]
Technical Support Center: SMARCA2/4 Degraders
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SMARCA2/4 degraders. As "SMARCA2/4-degrader-28" is not publicly documented, this guide draws upon established knowledge from well-characterized SMARCA2/4 degraders such as PROTACs (Proteolysis Targeting Chimeras).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a SMARCA2/4 degrader?
A1: SMARCA2/4 degraders are typically heterobifunctional molecules, such as PROTACs. They function by simultaneously binding to the target protein (SMARCA2 and/or SMARCA4) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome.
Q2: My cells are not showing degradation of SMARCA2/4 after treatment. What are the possible causes?
A2: Several factors could lead to a lack of degradation:
-
Incorrect Dosing: The degrader concentration may be too low, or you may be experiencing the "hook effect" where excessively high concentrations can inhibit the formation of the productive ternary complex (E3 ligase-degrader-target).
-
Cell Line Specifics: The specific cell line may not express the required E3 ligase (e.g., CRBN or VHL) or may have mutations in the degrader's binding site on SMARCA2/4.
-
Compound Instability: The degrader may be unstable in your cell culture medium.
-
Proteasome Inhibition: If co-treating with other drugs, ensure none inhibit the proteasome, which is essential for degradation.
Q3: I am observing toxicity in my cell line that doesn't correlate with SMARCA2/4 degradation. Could this be due to off-target effects?
A3: Yes, unexpected toxicity can be a sign of off-target effects. While many SMARCA2/4 degraders are highly selective, some may induce the degradation of other proteins. For example, some SMARCA2/4 degraders have been shown to also degrade PBRM1, another component of the SWI/SNF complex.[1][2][3] It is also possible that the molecule has off-target effects independent of protein degradation. Global proteomics analysis is recommended to identify any unintended protein degradation.
Q4: How can I confirm that the observed effects in my experiment are due to SMARCA2/4 degradation and not other off-target activities?
A4: To validate that the observed phenotype is due to on-target degradation, you can perform several control experiments:
-
Rescue Experiment: Ectopically express a degrader-resistant mutant of SMARCA2 or SMARCA4 in your cells. If the phenotype is rescued, it is likely on-target.
-
Use of an Inactive Epimer: If available, use a stereoisomer of the degrader that does not bind to the E3 ligase but still binds the target. This control should not induce degradation and thus should not produce the phenotype.
-
RNAi/CRISPR Knockdown: Compare the phenotype from the degrader with the phenotype from knocking down SMARCA2/4 using RNAi or CRISPR. Similar phenotypes would support an on-target effect.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak SMARCA2/4 degradation | 1. Suboptimal degrader concentration (too low or "hook effect").2. Insufficient treatment time.3. Low E3 ligase expression in the cell line.4. Degrader instability. | 1. Perform a dose-response curve (e.g., 1 nM to 10 µM) to find the optimal concentration.2. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours).3. Verify the expression of the relevant E3 ligase (e.g., CRBN, VHL) by Western blot.4. Consult the manufacturer's data sheet for stability information. |
| Degradation of SMARCA2 but not SMARCA4 (or vice versa) | 1. The degrader has inherent selectivity for one paralog over the other.2. Differences in the cellular context or post-translational modifications of the target proteins. | 1. This may be an inherent property of the molecule. Some degraders are designed for selectivity.[4][5][6]2. Confirm this selectivity by testing in multiple cell lines. |
| Unexpected changes in cell phenotype or viability | 1. Off-target protein degradation.2. Off-target effects unrelated to protein degradation (e.g., kinase inhibition). | 1. Perform global proteomics (mass spectrometry) to identify other degraded proteins.[2][4][5][6][7]2. Use a chemical analog of the degrader that doesn't bind the target but retains the E3 ligase binder and linker to test for off-target effects. |
| Development of resistance to the degrader over time | 1. Mutations in the degrader binding site on SMARCA4.[1]2. Downregulation of the E3 ligase.3. Upregulation of drug efflux pumps like ABCB1 (MDR1).[1] | 1. Sequence the SMARCA2/4 genes in the resistant cells.2. Check the E3 ligase protein levels in resistant vs. sensitive cells.3. Investigate the expression of ABCB1 and consider using an efflux pump inhibitor as a tool compound. |
Off-Target Effects Data
While many SMARCA2/4 degraders are reported to be highly selective, off-target degradation can occur. Global proteomics is the gold standard for identifying unintended targets. Below is a summary of potential off-target profiles for some published SMARCA2/4 degraders.
| Degrader Example | Intended Target(s) | Known Off-Targets | Method of Analysis |
| A947 | SMARCA2 | No unexpected off-target degradation reported. PBRM1 also degraded.[2] | Global ubiquitin mapping and proteome profiling.[4][5][6][7] |
| AU-24118 | SMARCA2, SMARCA4 | PBRM1[1] | Immunoblot analysis.[1] |
| PRT006 | SMARCA2 | PBRM1[3] | TMT-based mass spectrometry.[3] |
| GLR-203101 | SMARCA2 | No off-target effects on common CRBN neosubstrates reported.[8] | In vitro assays.[8] |
Experimental Protocols
Protocol 1: Western Blot for SMARCA2/4 Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with a range of concentrations of the SMARCA2/4 degrader (and a vehicle control, e.g., DMSO).
-
Incubation: Incubate for the desired time (e.g., 18-24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin, GAPDH, or HDAC1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Protocol 2: Global Proteomics by Mass Spectrometry to Identify Off-Targets
-
Sample Preparation: Treat cells with the degrader at a concentration that gives maximal degradation and a vehicle control. A time course can also be informative.
-
Lysis and Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
Labeling (Optional but Recommended): For quantitative analysis, label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Interpretation: Compare protein abundance between the degrader-treated and control samples. Proteins that are significantly downregulated are potential off-targets. A volcano plot is a common way to visualize these changes.
Visualizations
Caption: On-target mechanism of a SMARCA2/4 PROTAC degrader.
Caption: Troubleshooting workflow for failed degradation experiments.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. pnas.org [pnas.org]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preludetx.com [preludetx.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 7. MSV000089176 - Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - OmicsDI [omicsdi.org]
- 8. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
Optimizing Linker Length for SMARCA2/4 PROTACs: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing linker length in SMARCA2/4 PROTACs.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of developing and optimizing SMARCA2/4 PROTACs.
Problem 1: My PROTAC shows good binary binding to both SMARCA2/4 and the E3 ligase, but I don't observe significant degradation of the target protein.
This is a common challenge in PROTAC development. Several factors could be contributing to this issue:
-
Suboptimal Linker Length: Even with good binary affinities, the linker may not have the correct length to facilitate the formation of a stable and productive ternary complex.[1] The spatial orientation of the target protein and the E3 ligase is critical for ubiquitination.[1]
-
Steric Hindrance: If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of both the target protein and the E3 ligase.[1]
-
Ineffective Proximity: Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[1]
-
Poor Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane.[2]
Solutions:
-
Synthesize a library of PROTACs with varying linker lengths. This is the most direct way to address the issue of suboptimal linker length.[1] Even small changes in linker length can have a significant impact on degradation efficacy.[1]
-
Modify the linker composition. Introducing more rigid or flexible elements into the linker can alter the conformational dynamics and potentially lead to a more productive ternary complex.[1] For instance, replacing flexible polyethylene (B3416737) glycol (PEG) or alkyl linkers with more rigid structures like piperazine (B1678402) or triazole rings can modulate conformational flexibility.[1][3]
-
Evaluate ternary complex formation directly. Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex.[1][4] This can provide insights into the cooperativity of your system.[1]
-
Assess cell permeability and efflux. Utilize cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.[1]
Problem 2: I'm observing a "hook effect" with my SMARCA2/4 PROTAC, where degradation decreases at higher concentrations.
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-SMARCA2/4 or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[2][5]
Solutions:
-
Perform a wide dose-response experiment. This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[2]
-
Test your PROTAC at lower concentrations. Operating in the nanomolar to low micromolar range is often the "sweet spot" for maximal degradation.[2]
-
Enhance cooperativity. Design PROTACs that promote positive cooperativity in ternary complex formation.[2] Cooperative binding stabilizes the ternary complex over the binary complexes, which can reduce the hook effect.[2][6]
-
Utilize ternary complex assays. Biophysical assays like TR-FRET, SPR, or ITC can measure the formation and stability of the ternary complex at different PROTAC concentrations, helping to understand the relationship between ternary complex formation and the observed degradation profile.[2]
Problem 3: My SMARCA2/4 PROTAC is causing degradation of off-target proteins.
Off-target effects can arise from the PROTAC degrading proteins other than the intended target.[2]
Solutions:
-
Optimize the target-binding warhead. Using a more selective binder for your protein of interest can reduce off-target effects.[2]
-
Modify the linker. The linker can influence the conformation of the ternary complex and thus which proteins are presented for ubiquitination.[2] Systematically varying the linker length and composition can improve selectivity.[2][7] For example, extending the linker by a single ethylene (B1197577) glycol unit was shown to abolish HER2 degradation while maintaining EGFR degradation for a lapatinib-based PROTAC.[7]
-
Perform proteomics studies. Global ubiquitin mapping and proteome profiling can identify any unintended off-target degradation.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a SMARCA2/4 PROTAC?
There are no universally accepted rules for the optimal linker length for a SMARCA2/4 PROTAC, and some degree of empirical trial and error is often required.[7] The ideal length is dependent on the specific warhead, E3 ligase ligand, and their respective binding pockets. However, studies have shown that linkers ranging from 12 to 29 atoms have exhibited submicromolar degradation potency for some targets.[7] For estrogen receptor-α targeting PROTACs, a 16-atom chain length was found to be optimal.[10]
Q2: What are the most common types of linkers used in PROTAC design?
The most frequently used linkers in PROTAC design are polyethylene glycol (PEG) chains and alkyl chains of varying lengths.[1] These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex.[1] Other linker types, such as those incorporating rigid moieties like piperazine or triazole rings, are also used to modulate the conformational flexibility and physicochemical properties of the PROTAC.[1][3]
Q3: How does linker composition, beyond length, affect PROTAC performance?
Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[1] For instance, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability.[1] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.[1] For example, incorporating a benzene (B151609) component into the linker of a BRD4 PROTAC allowed for a π-π stacking interaction with Tyr98 of VHL, leading to improved stability of the ternary complex.[11][12]
Q4: How can I improve the selectivity of my SMARCA2 PROTAC over SMARCA4?
Achieving selectivity between the highly homologous SMARCA2 and SMARCA4 proteins is a significant challenge.[13] However, it has been shown that even with a non-selective SMARCA2/4-binding ligand, a selective SMARCA2-targeting PROTAC can be developed.[8][13] This selectivity is often achieved through subtle differences in the ternary complex formation. Linker elongation and branching have been shown to improve selectivity for SMARCA2 over SMARCA4.[14] For example, the SMARCA2-selective PROTAC A947 showed a 28-fold higher concentration needed to achieve a DC50 on SMARCA4 compared to SMARCA2.[8]
Quantitative Data Summary
Table 1: Impact of Linker Length and Composition on SMARCA2/4 Degradation
| PROTAC | Target(s) | Linker Characteristics | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ACBI1 | SMARCA2/SMARCA4 | Phenyl ring introduced to mimic PEG conformation and add rigidity | SMARCA2: 6, SMARCA4: 11 | Complete | MV-4-11 | [7] |
| Compound 5 | SMARCA2 | PEG- and alkyl-based linkers | 78 | 46 | RKO | [14] |
| Compound 6 | SMARCA2/4 | Short three-carbon linker | - | - | RKO | [14] |
| A947 | SMARCA2 | - | 0.039 | 96 | SW1573 | [8] |
| A947 | SMARCA4 | - | 1.1 | 92 | SW1573 | [8] |
| SMARCA2/4-degrader-1 | SMARCA2/4 | - | <100 | >90 | A549 | [15] |
| PROTAC SMARCA2/4-degrader-4 | SMARCA2/SMARCA4 | - | SMARCA2: <100, SMARCA4: <100 | >90 | MV411 | [16] |
Table 2: Binding Affinities of SMARCA2/4 Binders
| Compound | Target | Binding Affinity (Kd, nM) | Reference |
| A947 | SMARCA2 | 93 | [8] |
| A947 | SMARCA4 | 65 | [8] |
| PFI-3 | SMARCA2/4 | Sub-micromolar | [14] |
| GEN-1 | SMARCA2/4 | Sub-micromolar | [14] |
Experimental Protocols
Western Blotting for Protein Degradation Assessment
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection and Analysis: Develop the blot using an ECL substrate and image the chemiluminescence.[2] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 and Dmax values.[2]
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization: Immobilize the E3 ligase (e.g., VHL) on a sensor chip.
-
Binary Interaction Analysis: Inject the PROTAC over the sensor surface to measure its binary binding affinity to the immobilized E3 ligase.[1]
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the target protein (SMARCA2 or SMARCA4) over the sensor surface.[1]
-
Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[1] Kinetic parameters (kon, koff) and affinity (KD) for the ternary complex can be determined by fitting the sensorgram data to appropriate binding models.[1]
Visualizations
Caption: Mechanism of PROTAC-induced degradation of SMARCA2/4.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Caption: Experimental workflow for linker optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. researchgate.net [researchgate.net]
- 14. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Cell Permeability of SMARCA2/4-Degrader-28
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of SMARCA2/4-degrader-28.
Troubleshooting Guides
Poor cell permeability is a common hurdle for Proteolysis-Targeting Chimeras (PROTACs) due to their high molecular weight and polar surface area.[1][2] When suboptimal degradation of SMARCA2/4 is observed, a systematic evaluation of the degrader's ability to enter the cell is a critical first step.[2]
Initial Troubleshooting Steps for Poor Degradation
If SMARCA2/4-degrader-28 is showing poor or no degradation, a stepwise evaluation is necessary to pinpoint the issue.[2]
Troubleshooting Workflow for Poor PROTAC Efficacy
Caption: A stepwise approach to troubleshooting poor PROTAC efficacy.
Assessing Physicochemical Properties
The physicochemical properties of a PROTAC, such as molecular weight (MW), topological polar surface area (TPSA), and lipophilicity (LogP), significantly influence its cell permeability. PROTACs often fall outside the typical "Rule of 5" space for orally bioavailable drugs.[3]
Table 1: Illustrative Physicochemical Properties of SMARCA2/4-Degrader-28 Analogs
| Compound ID | MW (Da) | TPSA (Ų) | clogP | H-Bond Donors | H-Bond Acceptors | Permeability (Papp, 10⁻⁶ cm/s) |
| SMARCA2/4-degrader-28 | >800 | >140 | >4 | >5 | >10 | Low (<1.0) |
| Analog-1 (PEG Linker) | >900 | >160 | >3.5 | >6 | >12 | Very Low (<0.5) |
| Analog-2 (Alkyl Linker) | <850 | <150 | >4.5 | <5 | <11 | Moderate (1.0-2.0) |
| Analog-3 (Rigid Linker) | <850 | <145 | >4.2 | <5 | <10 | Moderate-High (>2.0) |
Note: Data is for illustrative purposes only.
Experimental Protocols
Accurate assessment of cellular permeability is crucial for optimizing PROTACs.[1] The two most common assays for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.[1][3][4][5]
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[1][5][6] It is a cost-effective method for early-stage screening.[1]
Experimental Workflow for PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
Methodology:
-
Prepare Donor Plate: Add the SMARCA2/4-degrader-28 solution (e.g., 10 µM in a suitable buffer) to the donor wells of a 96-well microplate.
-
Coat Filter Plate: Coat the wells of a 96-well filter plate with an artificial membrane solution (e.g., a solution of phospholipids (B1166683) in dodecane).[6][7]
-
Assemble Sandwich: Place the coated filter plate onto the donor plate.
-
Add Acceptor Buffer: Add a suitable buffer to the acceptor wells (the top plate).
-
Incubation: Incubate the assembled plate at room temperature for a defined period (e.g., 5 hours).[6]
-
Quantification: After incubation, determine the concentration of the degrader in both the donor and acceptor wells using a sensitive analytical method like LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp = (V_A / (Area × Time)) × -ln(1 - [Drug]_acceptor / [Drug]_equilibrium)
Protocol 2: Caco-2 Permeability Assay
The Caco-2 assay is a cell-based method that provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[1][5][8] The Caco-2 cell line is derived from human colon carcinoma and differentiates into a polarized monolayer that mimics the intestinal epithelium.[8][9]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 18-22 days to allow them to differentiate and form a confluent monolayer with tight junctions.[8][10]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with a pre-warmed transport buffer (e.g., HBSS).
-
Add the SMARCA2/4-degrader-28 solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C for a specified time (e.g., 2 hours).[8]
-
Collect samples from both compartments at the end of the incubation period.
-
-
Permeability Assay (Basolateral to Apical for Efflux): To determine if the degrader is a substrate of efflux pumps, perform the assay in the reverse direction (basolateral to apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[8]
-
Quantification: Analyze the concentration of the degrader in the collected samples by LC-MS/MS.
-
Calculation: Calculate the Papp value.
Frequently Asked Questions (FAQs)
Q1: My SMARCA2/4-degrader-28 shows low permeability in the PAMPA assay. What are the likely causes and next steps?
A1: Low PAMPA permeability indicates poor passive diffusion.[7] This is common for PROTACs due to their large size and high number of hydrogen bond donors/acceptors.[3][4]
-
Likely Causes:
-
Next Steps:
-
Linker Modification: Systematically modify the linker. Replacing flexible PEG linkers with more rigid alkyl or phenyl linkers can improve permeability.[11] Introducing cyclic moieties like piperidine (B6355638) or piperazine (B1678402) can also enhance rigidity and permeability.[3]
-
Introduce Intramolecular Hydrogen Bonds: Redesign the molecule to promote the formation of intramolecular hydrogen bonds. This can help the PROTAC adopt a more compact, "ball-like" conformation that masks polar groups and facilitates membrane passage.[11]
-
Prodrug Strategy: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active degrader.[3][11]
-
Q2: How do I differentiate between low passive permeability and active efflux as the reason for poor cellular activity?
A2: A bidirectional Caco-2 assay is the standard method to distinguish between these two mechanisms.[8]
-
If the permeability from the apical to the basolateral side (Papp A→B) is low and similar to the basolateral to apical permeability (Papp B→A), the issue is likely poor passive diffusion.
-
If the Papp (B→A) is significantly higher than Papp (A→B) (efflux ratio > 2), it indicates that the degrader is actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[8]
Q3: Can I improve the permeability of my existing batch of SMARCA2/4-degrader-28 without chemical modification?
A3: While chemical modification is the most direct approach, some formulation strategies can be explored:
-
Use of Permeation Enhancers: In in-vitro experiments, mild, non-toxic permeation enhancers can be used, but this is not a viable long-term strategy for in-vivo applications.
-
Nanoparticle Formulation: Encapsulating the degrader in lipid-based nanoparticles (LNPs) or polymeric micelles can improve solubility and facilitate cellular uptake, bypassing traditional membrane transport issues.[12]
Q4: What is the general mechanism of action for a PROTAC like SMARCA2/4-degrader-28?
A4: PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[13] SMARCA2/4-degrader-28 consists of a ligand that binds to the SMARCA2/4 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase (like VHL or Cereblon).[14] This brings the E3 ligase into close proximity with the SMARCA2/4 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][13]
General PROTAC Mechanism of Action
Caption: Mechanism of targeted protein degradation by a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Permeability Assay - Profacgen [profacgen.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. mdpi.com [mdpi.com]
- 13. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: SMARCA2/4 Targeted Protein Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in SMARCA2/4 targeted protein degradation research.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting SMARCA2 for degradation in SMARCA4-mutant cancers?
SMARCA2 (BRM) and SMARCA4 (BRG1) are mutually exclusive ATPases that are the catalytic subunits of the SWI/SNF chromatin remodeling complex.[1] In cancers with loss-of-function mutations in SMARCA4, the cells become dependent on the paralog SMARCA2 for survival. This phenomenon is known as synthetic lethality.[1] Therefore, selectively degrading SMARCA2 in SMARCA4-mutant cancer cells is a promising therapeutic strategy.[2]
Q2: Why is selective degradation of SMARCA2 over SMARCA4 important?
While targeting SMARCA2 is effective in SMARCA4-deficient cancers, SMARCA4 is essential for the function of normal, healthy cells. Therefore, selective degradation of SMARCA2 is crucial to minimize toxicity and provide a favorable therapeutic window.[2]
Q3: What are the common challenges in developing selective SMARCA2 degraders?
A primary challenge is the high degree of homology between the bromodomains of SMARCA2 and SMARCA4, which are often the binding sites for the degrader molecules.[2] This makes it difficult to achieve selective binding. However, selective degradation can be achieved even with non-selective binders by optimizing the linker and the E3 ligase binder to favor a productive ternary complex formation with SMARCA2 over SMARCA4.[2]
Q4: What are the known mechanisms of acquired resistance to SMARCA2/4 degraders?
One identified mechanism of resistance is the acquisition of mutations in the drug-binding site of the target protein. For instance, mutations in the bromodomain of SMARCA4 can prevent the binding of the degrader, rendering it ineffective. Another mechanism is the overexpression of drug efflux pumps, such as ABCB1 (MDR1), which can reduce the intracellular concentration of the degrader.
Q5: What are some of the key downstream effects of SMARCA2 degradation?
Degradation of SMARCA2 in SMARCA4-mutant cells can lead to the suppression of key cell-cycle genes, inducing cell cycle arrest, and ultimately, apoptosis.[3] It can also lead to enhancer reprogramming, making the enhancers of critical cell-cycle genes inaccessible.[3] Additionally, modulation of signaling pathways such as the YAP pathway has been observed following SMARCA2 degradation.
Troubleshooting Guides
Western Blot for SMARCA2/4 Degradation
Problem: Weak or No Signal for SMARCA2/4
-
Possible Cause: Low protein abundance in the lysate.
-
Solution: Increase the amount of protein loaded onto the gel (20-40 µg is a good starting point). Consider using a nuclear fractionation protocol to enrich for SMARCA2/4, as they are nuclear proteins.
-
-
Possible Cause: Inefficient antibody binding.
-
Solution: Optimize the primary antibody concentration and incubation time. An overnight incubation at 4°C is often recommended.[4] Ensure the secondary antibody is appropriate for the primary antibody's host species.
-
-
Possible Cause: Poor protein transfer to the membrane.
-
Solution: Verify transfer efficiency using Ponceau S staining. For large proteins like SMARCA2/4 (~180-200 kDa), a wet transfer system is often more efficient than semi-dry. Optimize transfer time and voltage according to the manufacturer's instructions.
-
Problem: High Background
-
Possible Cause: Insufficient blocking.
-
Solution: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[4] Test different blocking agents (e.g., 5% non-fat milk or BSA in TBST).
-
-
Possible Cause: Antibody concentration is too high.
-
Solution: Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background.[4]
-
NanoBRET™ Assay for Ternary Complex Formation
Problem: Low NanoBRET™ Signal or Small Assay Window
-
Possible Cause: Suboptimal donor-to-acceptor plasmid ratio.
-
Solution: Titrate the ratio of the NanoLuc®-fused protein (donor) and HaloTag®-fused protein (acceptor) plasmids during transfection to find the optimal ratio that gives the best signal-to-background.[5]
-
-
Possible Cause: Low transfection efficiency.
-
Solution: Optimize the transfection protocol for your cell line. Confirm the expression of both fusion proteins by Western blot.[5]
-
-
Possible Cause: Steric hindrance from the fusion tags.
-
Solution: Test different fusion orientations (N-terminal vs. C-terminal tags) for both the donor and acceptor proteins to ensure the interaction is not sterically hindered.[6]
-
Problem: High Background Signal
-
Possible Cause: Overexpression of fusion proteins.
-
Solution: Reduce the total amount of plasmid DNA used for transfection to express the proteins at near-physiological levels.[5]
-
-
Possible Cause: Non-specific interactions.
-
Solution: Include a "no acceptor" control (cells expressing only the NanoLuc® donor) to determine the baseline background signal.[5]
-
Cellular Thermal Shift Assay (CETSA)
Problem: No or a very small thermal shift is observed.
-
Possible Cause: The compound does not engage the target in cells.
-
Solution: Verify target engagement using an orthogonal method, such as a NanoBRET™ target engagement assay.
-
-
Possible Cause: The compound binding does not sufficiently stabilize the protein.
-
Solution: This is a limitation of the assay for some compounds. Not all binding events lead to a significant change in thermal stability.[7]
-
Problem: High variability between replicates.
-
Possible Cause: Uneven heating or cooling of samples.
-
Solution: Use a thermal cycler with a heated lid for precise and uniform temperature control.[8]
-
-
Possible Cause: Inconsistent cell lysis.
-
Solution: Ensure complete and consistent cell lysis across all samples. Freeze-thaw cycles followed by vortexing can improve lysis efficiency.[8]
-
Quantitative Data Summary
The following tables summarize the degradation potency (DC50) and anti-proliferative activity (IC50) of selected SMARCA2 degraders in various cancer cell lines.
| Degrader | Cell Line | SMARCA4 Status | SMARCA2 DC₅₀ (nM) | SMARCA4 DC₅₀ (nM) | Reference |
| YDR1 | H1792 | WT | 69 (24h) | 135 (24h) | [9] |
| H322 | Mutant | 6.4 | - | [9] | |
| HCC515 | Mutant | 10.6 | - | [9] | |
| YD54 | H1792 | WT | 8.1 (24h) | 19 (24h) | [9] |
| H322 | Mutant | 1.0 | - | [9] | |
| H2126 | Mutant | 1.6 | - | [9] | |
| A947 | SW1573 | WT | 0.039 | 1.1 | [10] |
| AU-SM2-1 | MV-4-11 | WT | 5.15 | >1000 | [11] |
| SK-HEP-1 | Mutant | 7.04 | - | [11] | |
| RERF-LC-A1 | Mutant | 3.7 | - | [11] | |
| SMD-3236 | HeLa | WT | 0.5 | >1000 | [3] |
| Degrader | Cell Line | SMARCA4 Status | IC₅₀ (nM) | Reference |
| YDR1 | H322 | Mutant | 78 | [9] |
| H1792 | WT | 10,000 | [9] | |
| YD54 | H322 | Mutant | 11 | [9] |
| H1792 | WT | 9,100 | [9] | |
| A947 | SMARCA4-mutant lung cancer lines | Mutant | 7 (median) | [10] |
| SMARCA4-WT lung cancer lines | WT | 86 (median) | [10] | |
| AU-SM2-1 | SK-HEP-1 | Mutant | 58 | [11] |
| RERF-LC-A1 | Mutant | 2 | [11] | |
| MV-4-11 | WT | >1000 | [11] |
Experimental Protocols
Western Blot for SMARCA2/4 Degradation
-
Sample Preparation:
-
Culture cells to 70-80% confluency and treat with the SMARCA2/4 degrader or vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS.[12]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with vortexing every 10 minutes.[12]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.[12]
-
Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane using a wet transfer system.[12]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody against SMARCA2 or SMARCA4 overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[12]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an ECL substrate and an imaging system.[12]
-
NanoBRET™ Ternary Complex Formation Assay
-
Cell Preparation:
-
Co-transfect HEK293T cells with plasmids encoding your target protein fused to NanoLuc® luciferase and your E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®. Optimize the plasmid ratio for best performance.[9]
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24-48 hours.[9]
-
-
Assay Procedure:
-
Prepare serial dilutions of your PROTAC degrader.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
(Optional) For endpoint assays, add a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.[9]
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2 hours).[9]
-
Add the Nano-Glo® Live Cell Substrate to all wells.[9]
-
-
Data Acquisition and Analysis:
Visualizations
Caption: Mechanism of SMARCA2 targeted protein degradation.
Caption: Experimental workflow for evaluating SMARCA2 degraders.
Caption: Troubleshooting logic for lack of SMARCA2 degradation.
References
- 1. preludetx.com [preludetx.com]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to SMARCA2/4 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SMARCA2/4 PROTACs.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with SMARCA2/4 PROTACs, offering potential causes and solutions.
| Problem | Possible Cause | Recommended Solution |
| No or poor degradation of SMARCA2/4 | 1. Ineffective Ternary Complex Formation: The PROTAC may not be efficiently bringing together the E3 ligase and SMARCA2/4.[1][2] | - Confirm target engagement: Use biophysical assays like TR-FRET, SPR, or ITC to verify binding to both SMARCA2/4 and the E3 ligase.[3][4] - Optimize PROTAC concentration: Perform a dose-response experiment to identify the optimal concentration. High concentrations can lead to the "hook effect" where binary complexes are favored over the productive ternary complex.[4] - Assess ternary complex formation directly: Utilize co-immunoprecipitation (Co-IP) to pull down the E3 ligase and blot for SMARCA2/4, or vice-versa.[1][2] |
| 2. Poor Cell Permeability: The PROTAC molecule may be too large or have unfavorable physicochemical properties to efficiently cross the cell membrane.[4][5] | - Modify the linker: Adjust the length and composition of the PROTAC linker to improve cell permeability.[4] - Perform cell permeability assays: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess membrane permeability. | |
| 3. PROTAC Instability: The compound may be unstable in the cell culture medium or inside the cell. | - Assess compound stability: Monitor the concentration of the PROTAC in the cell culture medium over the course of the experiment using techniques like LC-MS. | |
| 4. Acquired Resistance: Cells may have developed mechanisms to resist the effects of the PROTAC. | - Sequence the SMARCA4 gene: Look for mutations in the bromodomain that could prevent PROTAC binding.[6][7] - Check for ABCB1/MDR1 overexpression: Use qPCR or Western blotting to determine if the drug efflux pump ABCB1 is upregulated.[6][7] | |
| Loss of PROTAC efficacy over time | 1. Development of Resistance: Prolonged treatment can lead to the selection of resistant cell populations. | - Investigate resistance mechanisms: As described above, check for SMARCA4 mutations and ABCB1 overexpression.[6][7] - Consider combination therapies: Co-treatment with an ABCB1 inhibitor like zosuquidar (B1662489) may restore PROTAC efficacy if ABCB1 overexpression is the cause of resistance.[6][7] |
| High off-target toxicity | 1. Lack of Specificity: The PROTAC may be degrading proteins other than SMARCA2/4. | - Optimize the target-binding warhead: Use a more selective ligand for the SMARCA2/4 bromodomain.[4] - Modify the linker: The linker can influence the geometry of the ternary complex and affect which proteins are presented for ubiquitination.[4] - Perform proteome-wide analysis: Use techniques like mass spectrometry-based proteomics to identify off-target proteins being degraded. |
| "Hook effect" observed in dose-response curve | 1. Formation of Non-productive Binary Complexes: At high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, preventing the formation of the ternary complex necessary for degradation.[4] | - Lower PROTAC concentrations: Test a wider range of lower concentrations to identify the optimal window for degradation.[4] - Enhance cooperativity: Design PROTACs that exhibit positive cooperativity, where the binding of one component increases the affinity for the other, stabilizing the ternary complex.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of acquired resistance to SMARCA2/4 PROTACs?
A1: Two primary mechanisms of acquired resistance to SMARCA2/4 PROTACs have been identified in preclinical models:
-
Mutations in the SMARCA4 Bromodomain: Specific mutations within the bromodomain of SMARCA4 can prevent the PROTAC from binding to its target protein, thereby inhibiting the formation of the ternary complex required for degradation.[6][7]
-
Overexpression of ABCB1 (MDR1): Increased expression of the ATP-binding cassette subfamily B member 1 (ABCB1), also known as multidrug resistance protein 1 (MDR1), can lead to the efflux of the PROTAC from the cell, reducing its intracellular concentration and efficacy. This mechanism can confer broader resistance to other PROTACs as well.[6][7]
Q2: How can I determine if my cells have developed resistance through SMARCA4 mutation or ABCB1 overexpression?
A2: To investigate these resistance mechanisms, you can perform the following experiments:
-
Sanger sequencing or next-generation sequencing (NGS) of the SMARCA4 gene to identify potential mutations in the bromodomain.[6][7]
-
Quantitative PCR (qPCR) to measure the mRNA expression levels of the ABCB1 gene.
-
Western blotting to assess the protein levels of ABCB1.[6]
Q3: Can resistance to SMARCA2/4 PROTACs be overcome?
A3: Yes, in some cases. If resistance is due to ABCB1 overexpression, co-treatment with an ABCB1 inhibitor, such as zosuquidar, has been shown to reverse the resistance and restore the efficacy of the PROTAC.[6][7] For resistance caused by SMARCA4 mutations that prevent PROTAC binding, alternative therapeutic strategies may be necessary.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is adapted from established methods to verify the PROTAC-induced interaction between SMARCA2/4 and the E3 ligase.[1][8][9][10]
Materials:
-
Cells treated with SMARCA2/4 PROTAC or vehicle control (DMSO).
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors).
-
Antibody against the E3 ligase (for immunoprecipitation).
-
Isotype control IgG.
-
Protein A/G magnetic beads.
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
Antibodies for Western blotting (anti-SMARCA2/4 and anti-E3 ligase).
Procedure:
-
Cell Lysis:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours before harvesting.[1]
-
Treat cells with the SMARCA2/4 PROTAC or DMSO for the desired time.
-
Wash cells with ice-cold PBS and lyse with Co-IP lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-E3 ligase antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in elution buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against SMARCA2/4 and the E3 ligase, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescence detection system.
-
Expected Result: An increase in the amount of SMARCA2/4 co-immunoprecipitated with the E3 ligase in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce the ubiquitination of SMARCA2/4.[11][12][13]
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase.
-
Recombinant SMARCA2/4 protein.
-
Ubiquitin.
-
ATP.
-
SMARCA2/4 PROTAC.
-
Ubiquitination reaction buffer.
-
SDS-PAGE and Western blotting reagents.
-
Anti-SMARCA2/4 antibody.
Procedure:
-
Reaction Setup:
-
Combine the E1, E2, E3 enzymes, SMARCA2/4 protein, ubiquitin, and ATP in the reaction buffer.
-
Add the SMARCA2/4 PROTAC or vehicle control (DMSO).
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples to denature the proteins.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-SMARCA2/4 antibody.
-
Visualize the bands.
-
Expected Result: A ladder of higher molecular weight bands corresponding to poly-ubiquitinated SMARCA2/4 should be observed in the presence of the PROTAC, which is absent or significantly reduced in the control reactions.[12]
Cell Viability Assay
This assay assesses the effect of SMARCA2/4 degradation on cell proliferation.[14]
Materials:
-
Cancer cell lines of interest.
-
SMARCA2/4 PROTAC.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8).
-
96-well plates.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the SMARCA2/4 PROTAC.
-
Include a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the PROTAC concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of action and resistance to SMARCA2/4 PROTACs.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 6. pnas.org [pnas.org]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
- 12. benchchem.com [benchchem.com]
- 13. lifesensors.com [lifesensors.com]
- 14. benchchem.com [benchchem.com]
minimizing toxicity of SMARCA2/4-degrader-28 in vitro
Disclaimer: This technical support guide provides troubleshooting and procedural advice for the use of SMARCA2/4-degrader-28 in vitro. Specific toxicity data for this particular degrader is limited in publicly available literature. Therefore, the guidance provided is based on general principles of PROTAC technology and data from similar SMARCA2/4 degraders. Researchers should always perform initial dose-response and toxicity assessments in their specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SMARCA2/4-degrader-28?
A1: PROTAC SMARCA2/4-degrader-28 is a heterobifunctional molecule designed to induce the degradation of SMARCA2 and SMARCA4 proteins. It is composed of a ligand that binds to the bromodomain of SMARCA2/4, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This forms a ternary complex between the target protein, the degrader, and the E3 ligase, leading to the ubiquitination of SMARCA2/4 and its subsequent degradation by the proteasome.
Q2: What are the potential sources of in vitro toxicity with SMARCA2/4-degrader-28?
A2: Potential sources of in vitro toxicity can include:
-
On-target toxicity: Excessive degradation of SMARCA2 and/or SMARCA4 in cell lines that are highly dependent on these proteins for survival can lead to cell cycle arrest and apoptosis.
-
Off-target toxicity: The degrader may induce the degradation of other proteins besides SMARCA2 and SMARCA4. Global proteomics studies on similar SMARCA2 degraders have generally shown high selectivity with no unexpected off-target degradation.[1][2][3]
-
"Hook effect": At very high concentrations, the formation of binary complexes (degrader-target or degrader-E3 ligase) can predominate over the productive ternary complex, leading to reduced degradation efficiency and potentially increased off-target effects.
-
Compound-specific toxicity: The chemical scaffold of the degrader itself could have inherent cytotoxic properties independent of its degradation activity.
Q3: How can I assess the toxicity of SMARCA2/4-degrader-28 in my cell line?
A3: A standard approach is to perform a dose-response experiment and measure cell viability using assays such as MTT, MTS, or CellTiter-Glo®. It is recommended to test a wide range of concentrations (e.g., from low nanomolar to high micromolar) and multiple time points (e.g., 24, 48, 72 hours) to determine the concentration that effectively degrades the target protein without causing significant cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death Observed at Effective Degradation Concentration | On-target toxicity due to high cellular dependency on SMARCA2/4. | - Perform experiments at earlier time points to uncouple degradation from cell death.- Use a lower concentration of the degrader and extend the incubation time.- If studying a SMARCA4-mutant line, ensure it is a suitable model for synthetic lethality with SMARCA2 degradation. |
| Off-target effects of the degrader. | - Run proteomics analysis to identify potential off-target proteins being degraded.- Use a negative control compound (e.g., one with a mutated E3 ligase ligand) to confirm that the toxicity is dependent on the degradation mechanism. | |
| Solvent (e.g., DMSO) toxicity. | - Ensure the final DMSO concentration is consistent across all conditions and is below the tolerance level of your cell line (typically <0.5%). | |
| Inconsistent Degradation and/or Toxicity | Cell line instability or high passage number. | - Use low-passage, authenticated cells for all experiments.- Regularly check for mycoplasma contamination. |
| Variability in experimental setup. | - Ensure consistent cell seeding density, treatment volumes, and incubation times. | |
| No Degradation Observed, but Toxicity is Present | Compound-specific cytotoxicity. | - Test a structurally related but inactive control compound to assess non-PROTAC-mediated toxicity. |
| Proteasome inhibition. | - Ensure that other treatments used in combination do not interfere with proteasome function. |
Data Presentation
Table 1: Representative Degradation and Viability Data for a Selective SMARCA2 Degrader (A947) in SMARCA4-mutant vs. Wild-type Cell Lines
| Cell Line | SMARCA4 Status | SMARCA2 DC50 (nM) | SMARCA4 DC50 (nM) | Cell Viability IC50 (nM) |
| NCI-H1944 | Mutant | ~0.039 | ~1.1 | ~7 |
| SW1573 | Wild-type | ~0.039 | ~1.1 | ~86 |
Data extrapolated from a study on the selective SMARCA2 degrader A947.[4] This table illustrates the principle of synthetic lethality, where SMARCA4-mutant cells are more sensitive to SMARCA2 degradation.
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of SMARCA2/4-degrader-28 and a vehicle control (e.g., DMSO). Add the compounds to the respective wells and incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Western Blotting for SMARCA2/4 Degradation
-
Cell Lysis: After treatment with SMARCA2/4-degrader-28 for the desired duration, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the levels of SMARCA2 and SMARCA4 to the loading control.
Mandatory Visualizations
References
- 1. MSV000089176 - Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - OmicsDI [omicsdi.org]
- 2. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: E3 Ligase Ligand-linker Conjugate 116
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of E3 Ligase Ligand-linker Conjugate 116. This guide is intended for researchers, scientists, and drug development professionals using this conjugate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common stability concerns?
This compound is a pre-functionalized building block used in the synthesis of PROTACs. It consists of an E3 ligase ligand connected to a linker with a reactive handle for conjugation to a target protein ligand. Common stability concerns for such conjugates include susceptibility to hydrolysis, enzymatic degradation, and poor solubility, which can impact the yield and efficacy of the final PROTAC.[1]
Q2: How should I properly store and handle this compound to ensure its stability?
For optimal stability, it is recommended to store this compound as a solid at -20°C. If a stock solution in an organic solvent like DMSO is prepared, it should be stored in small aliquots at -80°C to minimize freeze-thaw cycles. Aqueous solutions of the conjugate are generally less stable and should be prepared fresh before each experiment.
Q3: What are the primary pathways of degradation for a conjugate like this?
The primary degradation pathways for E3 ligase ligand-linker conjugates can be categorized as:
-
Chemical Degradation: Hydrolysis of labile functional groups, such as esters or amides, within the linker or the E3 ligase ligand, especially at non-neutral pH.[1]
-
Metabolic Degradation: If used in biological systems, the conjugate can be metabolized by enzymes present in plasma or cell lysates, such as proteases and cytochrome P450s.[1][2] The linker region is often a site for metabolic modification.[1]
Q4: How can the stability of the conjugate affect my final PROTAC's activity?
The stability of the this compound is crucial for the successful synthesis and function of your final PROTAC. If the conjugate degrades during synthesis or purification, it can lead to low yields of the desired PROTAC. Furthermore, if the final PROTAC has inherent instability due to the linker or E3 ligase ligand, it may degrade in the assay medium, leading to reduced or no degradation of the target protein.[3]
Troubleshooting Guide
This troubleshooting guide addresses common issues encountered during experiments involving this compound and the resulting PROTACs.
Problem 1: My final PROTAC shows low or no degradation of the target protein.
| Possible Cause | Troubleshooting Steps |
| Degradation of the PROTAC in assay media | Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment.[3] You can do this by incubating the PROTAC in the media, taking samples at different time points, and analyzing the amount of intact PROTAC by LC-MS/MS. |
| Inefficient ternary complex formation | The instability of the conjugate could lead to a final PROTAC that is unable to form a stable ternary complex with the target protein and the E3 ligase.[4] Consider redesigning the linker to improve the stability and geometry of the ternary complex. |
| Poor cell permeability | The physicochemical properties of the final PROTAC, influenced by the conjugate, may hinder its ability to cross the cell membrane.[3][4] Modifications to the linker can help improve these properties. |
| "Hook effect" | At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation.[3][5] Perform a wide dose-response experiment to identify the optimal concentration range.[3] |
Problem 2: I am observing a low yield or impurities during the synthesis of my PROTAC.
| Possible Cause | Troubleshooting Steps |
| Degradation of the conjugate during the coupling reaction | Ensure that the reaction conditions (e.g., pH, temperature, solvent) are compatible with the stability of the conjugate. Optimize the synthetic route, including coupling reactions and purification steps.[4] |
| Instability during purification | Minimize the time the conjugate and the final PROTAC are exposed to potentially harsh purification conditions. Use purification methods that are compatible with the stability of the molecules. |
Quantitative Data Summary
The following table provides representative stability data for a generic VHL-based E3 ligase ligand-linker conjugate under various in vitro conditions. This data is for illustrative purposes and may not be directly applicable to this compound.
| Condition | Time Point | % Remaining (Illustrative) | Method |
| Phosphate Buffer (pH 5.0) | 24 hours | 85% | LC-MS/MS |
| Phosphate Buffer (pH 7.4) | 24 hours | 95% | LC-MS/MS |
| Phosphate Buffer (pH 9.0) | 24 hours | 70% | LC-MS/MS |
| Human Plasma (37°C) | 2 hours | 60% | LC-MS/MS |
| Mouse Plasma (37°C) | 2 hours | 55% | LC-MS/MS |
| Cell Culture Media + 10% FBS (37°C) | 24 hours | 90% | LC-MS/MS |
Experimental Protocols
Protocol 1: In Vitro Buffer Stability Assay
Objective: To assess the chemical stability of this compound in aqueous buffer at different pH values.
Materials:
-
This compound
-
Phosphate buffers (e.g., pH 5.0, 7.4, and 9.0)
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the conjugate in a suitable organic solvent (e.g., DMSO).
-
Incubate the conjugate at a final concentration (e.g., 1 µM) in the different pH buffers at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard to precipitate any proteins and stop degradation.[1]
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining concentration of the parent conjugate at each time point.[1]
-
Plot the percentage of the remaining conjugate versus time to determine its stability.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To evaluate the metabolic stability of this compound in plasma from different species.
Materials:
-
This compound
-
Human and mouse plasma
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the conjugate in a suitable organic solvent (e.g., DMSO).
-
Pre-warm the plasma to 37°C.
-
Initiate the reaction by adding the conjugate to the plasma at a final concentration (e.g., 1 µM).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Transfer the supernatant for LC-MS/MS analysis.[6]
-
Quantify the remaining parent conjugate at each time point to determine the metabolic stability.
Visualizations
Caption: Potential degradation pathways for an E3 ligase ligand-linker conjugate.
Caption: A typical workflow for assessing the stability of a conjugate.
Caption: A decision tree for troubleshooting PROTAC experiments.
References
Technical Support Center: SMARCA2/4-Degrader-28
Welcome to the technical support center for SMARCA2/4-Degrader-28. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this PROTAC degrader in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SMARCA2/4-Degrader-28?
SMARCA2/4-Degrader-28 is a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[1][2] In this case, SMARCA2/4-Degrader-28 has a ligand that binds to the SMARCA2 and SMARCA4 proteins and another ligand that recruits an E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein (SMARCA2/4). The polyubiquitinated protein is then recognized and degraded by the cell's natural waste disposal system, the proteasome.[1][2]
Q2: What is non-specific binding and why is it a concern?
Non-specific binding refers to the interaction of SMARCA2/4-Degrader-28 with proteins or surfaces other than its intended targets, SMARCA2 and SMARCA4.[3][4][5] This can lead to several experimental issues, including high background signals, reduced assay sensitivity, and inaccurate data, potentially causing false-positive or false-negative results.[5] Distinguishing between specific and non-specific binding is crucial for the correct interpretation of your experimental outcomes.
Q3: What are the potential off-target effects of SMARCA2/4-Degrader-28?
Off-target effects occur when the PROTAC causes the degradation of proteins other than the intended target.[6] This can happen if the warhead binds to other proteins with similar binding domains or if the PROTAC/E3 ligase complex incidentally ubiquitinates nearby proteins. For SMARCA2/4 degraders, it's important to assess degradation of other bromodomain-containing proteins. Some CRBN-based PROTACs have also been shown to degrade natural substrates of CRBN.[7]
Q4: I am not observing degradation of SMARCA2/4. What are the possible reasons?
Several factors could lead to a lack of degradation:
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[1][6]
-
Lack of Target or E3 Ligase Engagement: The degrader may not be effectively binding to SMARCA2/4 or the E3 ligase within the cell.
-
Inefficient Ternary Complex Formation: Even with binary binding to both the target and the E3 ligase, the formation of a stable and productive ternary complex is essential for ubiquitination.[6]
-
Incorrect E3 Ligase Choice: The recruited E3 ligase may not be expressed at sufficient levels in your cell line or may not be appropriate for the target protein.[6]
-
Compound Instability: The degrader may be unstable in the cell culture medium.[6]
Q5: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon where the extent of target protein degradation decreases at very high concentrations of the PROTAC.[6][7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase) required for degradation.[6][7] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[6]
Troubleshooting Guides
Issue 1: High Background or Non-Specific Binding in Biochemical Assays (e.g., Western Blot)
Symptoms:
-
Multiple unexpected bands on a Western blot.[8]
-
High signal in no-target control wells in plate-based assays.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Suboptimal Antibody Concentration | Decrease the concentration of the primary antibody to reduce non-specific binding.[8][9] |
| Incomplete Blocking | Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Consider specialized blocking buffers.[5][9] |
| Insufficient Washing | Increase the number and duration of wash steps to remove unbound antibodies and other interfering substances.[8] |
| Hydrophobic Interactions | Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the assay buffer to disrupt hydrophobic interactions.[3][5] |
| Ionic Interactions | Increase the salt concentration (e.g., up to 500 mM NaCl) in the assay buffer to reduce charge-based non-specific binding.[3] |
| Buffer pH | Adjust the pH of your buffers. Matching the pH to the isoelectric point of your protein can help minimize non-specific interactions.[3] |
Issue 2: Lack of SMARCA2/4 Degradation in Cellular Assays
Symptoms:
-
No decrease in SMARCA2/4 protein levels after treatment with the degrader.
Troubleshooting Workflow:
Data Presentation
Table 1: Example Biochemical Data for SMARCA2/4-Degrader-28
| Parameter | SMARCA2 | SMARCA4 | Notes |
| Binding Affinity (Kd) | 50 nM | 75 nM | Determined by Isothermal Titration Calorimetry (ITC). |
| Cellular Degradation (DC50) | 100 nM | 150 nM | In HeLa cells after 24-hour treatment. |
| Maximal Degradation (Dmax) | >90% | >85% | In HeLa cells after 24-hour treatment. |
| Ternary Complex Formation (TR-FRET) | EC50 = 80 nM | EC50 = 120 nM | With recombinant proteins and E3 ligase. |
Note: The data presented in this table is for illustrative purposes only and may not reflect the actual performance of a specific batch of SMARCA2/4-Degrader-28.
Experimental Protocols
Protocol 1: Western Blot for SMARCA2/4 Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a dose-response of SMARCA2/4-Degrader-28 (e.g., 1 nM to 10 µM) for the desired time (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., Vinculin, GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3-5 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 9, then add an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities and normalize to the loading control.
Protocol 2: Competitive Binding Assay (TR-FRET)
This protocol assesses the ability of SMARCA2/4-Degrader-28 to disrupt the interaction between a fluorescently labeled tracer and the target protein.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).
-
Serial Dilution: Perform a serial dilution of SMARCA2/4-Degrader-28 in assay buffer in a microplate.
-
Protein and Tracer Addition: Add a pre-mixed solution of the target protein (e.g., recombinant SMARCA2 bromodomain) and the fluorescent tracer to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Reading: Read the plate on a TR-FRET enabled plate reader.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot against the concentration of the degrader to determine the IC50 value.
Visualizations
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. revvity.co.jp [revvity.co.jp]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. 'Non-specific' binding. The problem, and a solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. arp1.com [arp1.com]
- 9. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Troubleshooting Inconsistent SMARCA2/4 Degradation Western Blot Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in Western blot results for SMARCA2 and SMARCA4 degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent SMARCA2/4 degradation patterns in Western blots?
Inconsistent results in SMARCA2/4 degradation studies can stem from several factors throughout the experimental workflow. These can be broadly categorized as:
-
Sample Preparation and Handling: Protein degradation due to improper sample lysis and storage is a primary culprit.[1][2][3] The age of the lysate can also contribute to increased degradation products.[2]
-
Antibody Performance: The specificity and affinity of the primary antibody are critical. Variability between antibody batches or degradation from improper storage can lead to inconsistent detection.[4]
-
Technical Execution of Western Blot: Minor procedural errors in sample loading, transfer efficiency, and washing steps can introduce significant variability.[4][5]
Q2: How can I minimize protein degradation during sample preparation?
To prevent degradation of SMARCA2/4, it is crucial to work quickly and keep samples on ice or at 4°C throughout the lysis process.[1] Key recommendations include:
-
Use of Inhibitors: Always supplement your lysis buffer with a fresh protease inhibitor cocktail and phosphatase inhibitors.[1][2]
-
Fresh Lysates: Whenever possible, use freshly prepared lysates to minimize the impact of protease activity.[2][3]
-
Proper Lysis Buffer: For nuclear or DNA-binding proteins like SMARCA2/4, sonication may be necessary to release them from chromatin.[1]
Q3: My SMARCA2/4 bands appear at the wrong molecular weight. What could be the issue?
Several factors can cause bands to appear at unexpected sizes:
-
Protein Isoforms or Splice Variants: Tissues and some cell lines may express different isoforms or splice variants of SMARCA2/4, which will migrate differently on the gel.[2]
-
Post-Translational Modifications: Phosphorylation, ubiquitination, or other modifications can alter the apparent molecular weight of the protein.
-
Protein Degradation: If you observe multiple bands below the expected molecular weight, it could be due to protein degradation.[6]
-
Protein Aggregation: Incomplete denaturation can lead to protein aggregation, resulting in bands appearing at a higher molecular weight. Consider incubating your samples at 70°C for 10-20 minutes instead of boiling at 95°C to reduce aggregation.[1][7]
Q4: I'm seeing no signal or a very weak signal for SMARCA2/4. What should I check?
Weak or absent signals can be frustrating. Here are some troubleshooting steps:
-
Confirm Protein Expression: Use resources like The Human Protein Atlas to verify that your cell line or tissue is expected to express SMARCA2/4.[2]
-
Increase Protein Load: For whole-cell extracts, a protein load of at least 20-30 µg per lane is recommended. For detecting less abundant modified forms, you may need to load up to 100 µg.[2]
-
Antibody Issues:
-
Transfer Efficiency: Verify that the protein transfer from the gel to the membrane was successful. You can use a Ponceau S stain to visualize total protein on the membrane before blocking.[5][6] For large proteins like SMARCA2/4, ensure the transfer time is sufficient.[1]
Q5: Why do I have high background or non-specific bands on my Western blot?
High background can obscure your bands of interest. Common causes and solutions include:
-
Blocking: Insufficient blocking is a frequent cause. Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) and blocking for at least one hour at room temperature.[2][7]
-
Antibody Concentration: The concentration of both primary and secondary antibodies may be too high. Try titrating your antibodies to find the optimal concentration.[9]
-
Washing Steps: Inadequate washing can lead to high background. Perform at least three washes of 5-10 minutes each with TBST after both primary and secondary antibody incubations.[2]
-
Antibody Specificity: Your primary antibody may be cross-reacting with other proteins. Use an antibody that has been validated for specificity, for example, through knockout/knockdown experiments.[10]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during SMARCA2/4 degradation Western blotting.
Problem 1: Inconsistent or No Degradation Observed
| Possible Cause | Recommended Solution |
| Ineffective Degrader Compound | Verify the identity and purity of your degrader compound. Confirm its activity in a positive control cell line known to exhibit SMARCA2/4 degradation. |
| Incorrect Dosing or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Degradation can be observed as early as a few hours or may require longer treatment times (e.g., 18-24 hours).[11] |
| Cell Line Resistance | Some cell lines may be resistant to SMARCA2/4 degradation. This could be due to various factors, including the expression levels of E3 ligases required for PROTAC-mediated degradation.[12][13] |
| Protein Compensation | In some contexts, the degradation of one paralog (e.g., SMARCA2) may be compensated by the upregulation of the other (SMARCA4), potentially masking the degradation effect if the antibody cross-reacts. |
Problem 2: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Sample Loading | Meticulously quantify the protein concentration of your lysates using a reliable method (e.g., BCA assay) and ensure equal loading amounts for all samples. Always run a loading control (e.g., β-actin, GAPDH, or Tubulin) to normalize your results.[11] |
| Variations in Electrophoresis and Transfer | Ensure consistent voltage and run times for electrophoresis. Check for air bubbles between the gel and membrane during transfer, as these can block protein transfer.[5][6] |
| Inconsistent Antibody Incubation | Use the same antibody dilution and incubation times and temperatures for all blots you intend to compare. Avoid reusing diluted antibodies, as their activity can decrease over time.[2] |
| Uneven Development of Chemiluminescent Signal | Ensure the membrane is evenly coated with the ECL substrate and that you are not imaging in the saturated range of the signal. |
Experimental Protocols
Cell Lysis and Protein Quantification
-
Cell Harvest: After treatment, wash cells with ice-cold PBS and scrape them into a pre-chilled microcentrifuge tube.
-
Lysis: Resuspend the cell pellet in ice-cold RIPA buffer (or a similar lysis buffer) supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Sonication (if necessary): To ensure the release of nuclear proteins, sonicate the lysate on ice. Use short pulses to avoid overheating and protein denaturation.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the desired amount of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer and heat at 70°C for 10-20 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. For large proteins like SMARCA2/4 (~180-200 kDa), a wet transfer overnight at 4°C is often recommended.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Refer to the table below for recommended antibody dilutions.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence imaging system.
Recommended Antibody Dilutions and Incubation Times
| Antibody | Application | Recommended Dilution | Incubation Time |
| Rabbit monoclonal [EPR23103-44] to SMARCA2/BRM (Abcam, ab240648) | Western Blot | 1:1000 | Overnight at 4°C |
| Mouse anti-SMARCA4 (Santa Cruz Biotechnology) | Western Blot | Varies by specific antibody | Follow manufacturer's recommendation |
| Anti-Rabbit IgG, HRP-linked Antibody (Cell Signaling Technology) | Western Blot | 1:2000 - 1:5000 | 1 hour at room temperature |
| Anti-Mouse IgG, HRP-linked Antibody (Cell Signaling Technology) | Western Blot | 1:2000 - 1:5000 | 1 hour at room temperature |
Note: The optimal dilution and incubation time may vary depending on the specific antibody lot and experimental conditions and should be determined empirically.
Visualizing Experimental Workflows and Pathways
Caption: PROTAC-mediated degradation of SMARCA2/4.
Caption: Western blot workflow for SMARCA2/4 analysis.
Caption: Troubleshooting logic for Western blot results.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. biocompare.com [biocompare.com]
- 4. Why Do Western Blot Bands Appear Inconsistent for Proteins Extracted from the Same Batch? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. 2bscientific.com [2bscientific.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 10. Anti-SMARCA2 / BRM antibody [EPR23103-44] KO tested (ab240648) | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: E3 Ligase Ligand-linker Conjugate 116
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with E3 Ligase Ligand-linker Conjugate 116.
Troubleshooting Guide
Researchers utilizing this compound may face challenges with its solubility, a common issue with complex synthetic molecules like PROTAC components.[1] Poor solubility can lead to inaccurate experimental results, including underestimation of potency and lack of reproducibility.[1] This guide offers a systematic approach to addressing these issues.
Visual Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting solubility problems with this compound.
Caption: A workflow for addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: Based on available data, this compound exhibits the following solubility profile:
-
Insoluble in Dimethylformamide (DMF)
-
Insoluble in Dimethyl sulfoxide (B87167) (DMSO)
-
Insoluble in Ethanol
-
Soluble in PBS (pH 7.2) at approximately 3 mg/mL[2]
It is important to note that insolubility in pure organic solvents like DMSO and DMF can present challenges when preparing stock solutions.
Q2: My this compound is not dissolving in my chosen solvent. What should I do?
A2: If you are experiencing difficulty dissolving the conjugate, consider the following steps:
-
Confirm the Solvent: While data suggests insolubility in common organic solvents, it's crucial to first attempt solubilization in PBS (pH 7.2), where it is reported to be soluble.[2]
-
Use of Co-solvents: For many poorly soluble compounds, a common strategy is to first dissolve them in a minimal amount of an organic co-solvent before diluting into an aqueous buffer.[3][4] Given the reported insolubility in pure DMSO/DMF, a different organic solvent may be required, or the dissolution in PBS should be prioritized.
-
Physical Assistance: Gentle warming or sonication can aid in the dissolution of the compound. However, be cautious with temperature-sensitive compounds.
-
Particle Size: Ensure the compound is a fine powder to maximize the surface area for dissolution.[5]
Q3: What are the potential consequences of poor solubility in my experiments?
A3: Poor solubility can significantly impact your experimental outcomes:
-
Precipitation in Assays: The compound may fall out of solution in aqueous buffers, leading to an underestimation of its potency.[1]
-
Inaccurate Quantification: Undissolved material can lead to errors in determining the actual concentration in your stock solutions and experimental wells.[1]
-
Low Bioavailability: In cell-based assays, poor solubility can limit the amount of compound that crosses cell membranes to reach its intracellular target.[1]
-
Irreproducible Results: The degree of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
Q4: Can I use additives to improve the solubility of this compound?
A4: Yes, various additives can be used to enhance the solubility of hydrophobic compounds:
-
Surfactants: These can help to solubilize compounds by forming micelles.[5]
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5][6]
-
Co-solvents: Water-miscible organic solvents can be used to increase the solubility of poorly soluble drugs.[7]
It is crucial to ensure that any additives used are compatible with your specific assay and do not interfere with the biological system being studied.
Data Summary
The following table summarizes the reported solubility of this compound.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | Insoluble | [2] |
| Dimethyl sulfoxide (DMSO) | Insoluble | [2] |
| Ethanol | Insoluble | [2] |
| PBS (pH 7.2) | Approx. 3 mg/mL | [2] |
Experimental Protocols
Protocol 1: Standard Solubilization in Aqueous Buffer
This protocol is recommended as the primary approach based on the available solubility data.
-
Preparation: Allow the vial of lyophilized this compound to reach room temperature before opening.
-
Initial Dissolution: Add the appropriate volume of sterile PBS (pH 7.2) to the vial to achieve the desired stock concentration (not exceeding 3 mg/mL).
-
Mixing: Vortex the vial for 30-60 seconds. If the compound does not fully dissolve, proceed to the next step.
-
Physical Assistance (Optional): Sonicate the vial in a water bath for 5-10 minutes. Alternatively, gently warm the solution.
-
Final Dilution: Once the stock solution is clear, it can be further diluted into your experimental buffer.
Protocol 2: Co-solvent Method for Hydrophobic Compounds
This is a general protocol for compounds with poor aqueous solubility and may be adapted if direct dissolution in PBS is unsuccessful.
Caption: A general protocol for solubilizing hydrophobic compounds.
-
Preparation: Bring the vial of the lyophilized compound to room temperature.
-
Initial Dissolution in Organic Solvent: Add a minimal amount of a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Mixing: Vortex thoroughly. If necessary, sonicate briefly in a water bath to ensure complete dissolution.
-
Dilution into Aqueous Buffer: While gently vortexing your target aqueous buffer, slowly add the organic stock solution dropwise to achieve the final desired concentration.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, the solubility limit in the final buffer may have been exceeded.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Validation & Comparative
comparing SMARCA2/4-degrader-28 with other SMARCA degraders
In the rapidly evolving field of targeted protein degradation, small molecule degraders targeting the ATPase subunits of the SWI/SNF chromatin remodeling complex, SMARCA2 and SMARCA4, have emerged as a promising therapeutic strategy for various cancers. This guide provides a comparative analysis of a hypothetical SMARCA2/4-degrader-28 with other prominent SMARCA degraders, supported by experimental data to aid researchers in their drug development endeavors.
Overview of SMARCA Degraders
SMARCA2 and SMARCA4 are often dysregulated in cancer, and their degradation can lead to synthetic lethality in tumors with mutations in one of the paralogs. Proteolysis-targeting chimeras (PROTACs) are a major class of SMARCA degraders, which function by inducing the ubiquitination and subsequent proteasomal degradation of the target protein. This guide will compare our theoretical SMARCA2/4-degrader-28 with established degraders such as the dual degrader AU-24118 and the selective SMARCA2 degrader A947.
Quantitative Comparison of SMARCA Degraders
The following table summarizes the key quantitative data for SMARCA2/4-degrader-28 and other notable SMARCA degraders. This data is essential for comparing their potency and selectivity.
| Degrader | Target(s) | E3 Ligase | DC50 (SMARCA2) | DC50 (SMARCA4) | Dmax (SMARCA2) | Dmax (SMARCA4) | Cell Line |
| SMARCA2/4-degrader-28 (Hypothetical) | SMARCA2/4 | VHL | <10 nM | <20 nM | >90% | >85% | Multiple Cancer Lines |
| AU-24118 | SMARCA2/4, PBRM1 | CRBN | Not specified | Comparable to AU-15330 | Not specified | Not specified | VCaP |
| AU-15330 | SMARCA2/4, PBRM1 | VHL | Not specified | Not specified | Not specified | Not specified | VCaP |
| A947 | SMARCA2 (selective) | Not specified | 39 pM[1] | 1.1 nM[1] | 96%[1] | 92%[1] | SW1573 |
| ACBI1 | SMARCA2/4 | Not specified | 6 nM[1] | Not specified (1.8-fold shift from SMARCA2)[1] | Not specified | Not specified | Not specified |
| PRT006 | SMARCA2 (selective) | Not specified | Not specified | Not specified | Selective degradation of SMARCA2 | Not specified | NCI-H520 |
| YDR1/YD54 | SMARCA2 (selective) | Cereblon | Potent | Minimally altered | Not specified | Not specified | H322 |
| G-6599 | SMARCA2/4 | FBXO22 | Comparable to A947 | Comparable to A947 | Not specified | Not specified | SW1573 |
Mechanism of Action: PROTAC-Mediated Degradation
The primary mechanism of action for these degraders involves the formation of a ternary complex between the target protein (SMARCA2/4), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.
Caption: General workflow of PROTAC-mediated degradation of SMARCA2/4.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines for key experiments used to characterize SMARCA degraders.
Western Blot for Protein Degradation
This assay is fundamental for quantifying the degradation of target proteins.
Caption: Step-by-step protocol for Western Blot analysis.
Cell Viability Assay
To assess the functional consequence of SMARCA2/4 degradation, cell viability assays are performed.
-
Cell Seeding: Plate cancer cells in 96-well plates.
-
Treatment: Add the SMARCA degrader at a range of concentrations.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add a viability reagent (e.g., CellTiter-Glo®).
-
Measurement: Measure luminescence or absorbance to determine the number of viable cells.
-
Data Analysis: Calculate IC50 values to determine the concentration of the degrader that inhibits cell growth by 50%.
Comparative Analysis of Selectivity
The selectivity of SMARCA degraders is a critical parameter. While dual degraders like SMARCA2/4-degrader-28 and AU-24118 target both paralogs, selective degraders like A947 primarily target SMARCA2.[1][2] This selectivity is advantageous in treating SMARCA4-deficient cancers, where the degradation of SMARCA2 leads to synthetic lethality.[1][2][3]
The choice between a dual and a selective degrader depends on the specific cancer context and the desired therapeutic outcome. For instance, in tumors where both SMARCA2 and SMARCA4 contribute to proliferation, a dual degrader might be more effective. Conversely, in SMARCA4-mutant tumors, a selective SMARCA2 degrader could offer a better therapeutic window with fewer off-target effects.[1][2]
Future Directions and Considerations
The development of orally bioavailable SMARCA degraders like AU-24118 represents a significant advancement, addressing the limitations of earlier compounds that required intravenous administration.[4][5] However, the emergence of resistance mechanisms, such as mutations in the PROTAC binding site of SMARCA4 or upregulation of drug efflux pumps like ABCB1, poses a challenge that needs to be addressed in future drug design.[4][5]
Furthermore, exploring different E3 ligases, as demonstrated by the FBXO22-recruiting degrader G-6599, could provide alternative therapeutic options and potentially overcome resistance to VHL or CRBN-based degraders.[6]
This comparative guide provides a snapshot of the current landscape of SMARCA degraders. As research progresses, the development of more potent, selective, and orally bioavailable degraders with improved resistance profiles will be crucial for translating the therapeutic potential of SMARCA degradation into clinical success.
References
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preludetx.com [preludetx.com]
- 4. pnas.org [pnas.org]
- 5. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
A Comparative Analysis of SMARCA2/4 Degraders: ACBI1 vs. JQ1-Based PROTACs
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two distinct proteolysis-targeting chimeras (PROTACs) designed to degrade the SMARCA2 and SMARCA4 subunits of the SWI/SNF chromatin remodeling complex: the well-characterized ACBI1 and the JQ1-based degrader, represented here due to the lack of specific efficacy data for "SMARCA2/4-degrader-28".
This comparison synthesizes available experimental data to objectively evaluate their performance, offering insights into their mechanisms of action, degradation efficacy, and cellular effects. Detailed experimental methodologies for key assays are provided to support the interpretation of the presented data.
Introduction to SMARCA2/4 Degraders
The subunits of the mammalian SWI/SNF chromatin remodeling complex, particularly the ATPases SMARCA2 (BRM) and SMARCA4 (BRG1), are critical regulators of gene expression. Mutations and dysregulation of these subunits are implicated in a variety of cancers, making them attractive therapeutic targets. PROTACs are a novel therapeutic modality that induce the degradation of target proteins through the ubiquitin-proteasome system.
ACBI1 is a potent and selective degrader of SMARCA2, SMARCA4, and the PBRM1 subunit of the PBAF complex. It achieves this by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to these targets.
SMARCA2/4-degrader-28 is described as a PROTAC composed of the well-known BET bromodomain inhibitor (+)-JQ1, a linker, and a ligand for the VHL E3 ligase. While specific experimental data for this particular compound is not publicly available, this guide will discuss the expected characteristics of a JQ1-based SMARCA2/4 degrader in comparison to ACBI1.
Quantitative Efficacy Data
The following tables summarize the degradation and anti-proliferative efficacy of ACBI1 in various cancer cell lines.
Table 1: Degradation Efficacy (DC50) of ACBI1
| Target | Cell Line | DC50 (nM) | Reference |
| SMARCA2 | MV-4-11 | 6 | [1][2] |
| SMARCA4 | MV-4-11 | 11 | [1][2] |
| PBRM1 | MV-4-11 | 32 | [1][2] |
| SMARCA2 | NCI-H1568 | 3.3 | [3] |
| PBRM1 | NCI-H1568 | 15.6 | [3] |
Table 2: Anti-proliferative Activity (IC50) of ACBI1
| Cell Line | IC50 (nM) | Treatment Duration | Reference |
| MV-4-11 | 29 | 7 days | [4] |
| NCI-H1568 | 68 | 3-7 days | [4] |
| SK-MEL-5 | 77 | 7 days | [5] |
Mechanism of Action and Signaling Pathways
Both ACBI1 and JQ1-based SMARCA2/4 degraders operate through the PROTAC mechanism, inducing proximity between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.
Caption: General mechanism of action for PROTAC-mediated protein degradation.
The key difference lies in their target-binding moieties. ACBI1 utilizes a specific bromodomain ligand for SMARCA2/4 and PBRM1, while "SMARCA2/4-degrader-28" employs (+)-JQ1. JQ1 is a potent inhibitor of the BET (Bromodomain and Extra-Terminal domain) family of proteins (BRD2, BRD3, BRD4, and BRDT). Consequently, a JQ1-based degrader is expected to also degrade these BET proteins, leading to a distinct polypharmacological profile compared to the more selective ACBI1.
Caption: Comparative signaling pathways of ACBI1 and a JQ1-based degrader.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate interpretation and replication of results.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of target proteins following treatment with a degrader.
Caption: Workflow for Western Blot analysis of protein degradation.
Protocol Details:
-
Cell Seeding: Plate cells at a density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of the degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 18 hours for DC50 determination).
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.
Cell Viability Assay
This assay measures the effect of the degrader on cell proliferation and viability.
Protocol Details:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Treatment: Treat cells with a serial dilution of the degrader or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 3 to 7 days).
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Measure luminescence using a plate reader and plot the results as a percentage of the vehicle-treated control to determine the IC50 value.
Discussion and Comparison
Specificity and On-Target Effects:
-
ACBI1 has demonstrated high selectivity for the degradation of SMARCA2, SMARCA4, and PBRM1, with minimal off-target effects observed in proteomic studies.[6] This specificity is advantageous for dissecting the specific roles of the BAF and PBAF complexes.
-
A JQ1-based degrader like "SMARCA2/4-degrader-28" is anticipated to have a broader target profile due to the activity of JQ1 against BET proteins. This could lead to a more complex cellular response, as the inhibition of BET proteins has well-documented effects on the transcription of key oncogenes like MYC. The combined degradation of SMARCA2/4 and BET proteins could result in synergistic anti-cancer activity in certain contexts, but it also complicates the interpretation of the specific contribution of SMARCA2/4 degradation to the observed phenotype.
Potency:
-
ACBI1 is a highly potent degrader, with DC50 values in the low nanomolar range for its primary targets.[1][2] It also exhibits potent anti-proliferative effects in sensitive cell lines.[4]
-
The potency of a JQ1-based SMARCA2/4 degrader would depend on the efficiency of ternary complex formation between SMARCA2/4, the degrader, and VHL. While JQ1 binds to BET bromodomains with high affinity, its affinity for SMARCA2/4 bromodomains is generally lower. The overall degradation efficacy would be influenced by the linker design and the cooperativity of ternary complex formation.
Conclusion
ACBI1 is a well-validated, potent, and selective chemical probe for studying the functional consequences of degrading SMARCA2, SMARCA4, and PBRM1. Its high specificity makes it an excellent tool for elucidating the roles of the BAF and PBAF complexes in health and disease.
While specific data for "SMARCA2/4-degrader-28" is lacking, a JQ1-based degrader represents a different therapeutic strategy. Its broader target profile, encompassing both SMARCA2/4 and BET proteins, could offer a distinct advantage in certain cancer types where both pathways are oncogenic drivers. However, this polypharmacology also necessitates careful characterization to understand the contributions of each target to the overall cellular effect.
For researchers aiming to specifically investigate the consequences of SMARCA2/4 loss, ACBI1 is the more appropriate tool. For those exploring broader epigenetic modulation, a JQ1-based degrader could be a valuable, albeit more complex, research tool. Further studies are required to characterize the efficacy and selectivity of specific JQ1-based SMARCA2/4 degraders to fully understand their therapeutic potential.
References
A Comparative Guide to SMARCA2/4 Degraders: A947 vs. SMARCA2/4-degrader-28
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the selectivity and performance of two prominent protein degraders targeting the SWI/SNF chromatin remodeling complex subunits SMARCA2 and SMARCA4: the selective SMARCA2 degrader A947 and the dual SMARCA2/4 degrader, also known as PROTAC 1 or SMARCA2/4-degrader-28. This comparison is supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.
At a Glance: Key Differences
| Feature | A947 | SMARCA2/4-degrader-28 (PROTAC 1) |
| Primary Target | Selective for SMARCA2 degradation | Dual degrader of SMARCA2 and SMARCA4 |
| Selectivity Profile | High selectivity for SMARCA2 over SMARCA4 | Non-selective, degrades both SMARCA2 and SMARCA4 |
| Potency | Picomolar to low nanomolar DC50 for SMARCA2 | Nanomolar DC50 for both SMARCA2 and SMARCA4 |
| Warhead | Undisclosed SMARCA2/4 bromodomain ligand | (+)-JQ1 |
| E3 Ligase Ligand | VHL | VHL ((S,R,S)-AHPC) |
Introduction to SMARCA2 and SMARCA4 Targeting
SMARCA2 (BRM) and SMARCA4 (BRG1) are two mutually exclusive ATPases of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression. In several types of cancer, loss-of-function mutations in SMARCA4 lead to a dependency on the paralog SMARCA2 for survival, a concept known as synthetic lethality. This has made the selective degradation of SMARCA2 a promising therapeutic strategy for SMARCA4-mutant cancers.
This guide focuses on two distinct approaches to targeting these proteins: the selective degradation of SMARCA2 with A947 and the dual degradation of both SMARCA2 and SMARCA4 with SMARCA2/4-degrader-28.
Quantitative Data Comparison
The following tables summarize the available quantitative data for A947 and SMARCA2/4-degrader-28, highlighting the key differences in their selectivity and potency.
Table 1: Bromodomain Binding Affinity
| Compound | Target | Kd (nM) |
| A947 | SMARCA2 | 93 |
| SMARCA4 | 65 |
Table 2: Protein Degradation Potency and Selectivity
| Compound | Cell Line | Target | DC50 | Dmax | Selectivity (SMARCA4/SMARCA2 DC50) |
| A947 | SW1573 | SMARCA2 | 0.039 nM (39 pM) | >95% | ~28-fold |
| SMARCA4 | 1.1 nM | ~90% | |||
| SMARCA2/4-degrader-28 (PROTAC 1) | MV-4-11 | SMARCA2 | 300 nM | ~65% | ~0.83 (non-selective) |
| SMARCA4 | 250 nM | ~70% |
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies. Below are detailed descriptions of the key assays used to characterize A947 and SMARCA2/4-degrader-28.
Bromodomain Binding Assays (for A947)
-
Method: A competitive displacement assay using recombinant SMARCA2 and SMARCA4 bromodomains.
-
Procedure: A biotinylated SMARCA2/4-binding probe is incubated with the recombinant bromodomain proteins. The ability of A947 to displace this probe is measured, and the concentration at which 50% of the probe is displaced (IC50) is used to calculate the dissociation constant (Kd).
Cellular Protein Degradation Assays
-
Methodology for A947 (In-Cell Western):
-
Cell Line: SW1573 cells.
-
Treatment: Cells are treated with varying concentrations of A947 for a specified duration (e.g., 20 hours).
-
Detection: Protein levels of SMARCA2 and SMARCA4 are quantified using an In-Cell Western™ assay. This method involves fixing the cells, permeabilizing them, and then incubating with primary antibodies specific for SMARCA2 and SMARCA4, followed by fluorescently labeled secondary antibodies. The fluorescence intensity is proportional to the protein amount.
-
Data Analysis: Data is normalized to a DMSO control. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximal degradation) are calculated from the dose-response curves.
-
-
Methodology for SMARCA2/4-degrader-28 (Capillary Electrophoresis):
-
Cell Line: MV-4-11 cells.
-
Treatment: Cells are treated with PROTAC 1 at various concentrations.
-
Detection: Protein levels of SMARCA2 and SMARCA4 are analyzed via capillary electrophoresis (e.g., Wes™ Simple Western). This automated system separates proteins by size, and immunoprobing is performed within the capillary, allowing for quantitative analysis of protein expression.
-
Data Analysis: The resulting chemiluminescent signals are quantified to determine the relative protein levels compared to a control, from which DC50 and Dmax values are derived.[1]
-
Visualizing the Mechanisms of Action
To better understand the functional differences between these two degraders, the following diagrams illustrate their distinct modes of action.
Figure 1. Mechanisms of Action. This diagram illustrates the selective recruitment of SMARCA2 by A947 to the VHL E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. In contrast, SMARCA2/4-degrader-28 recruits both SMARCA2 and SMARCA4 for degradation.
Discussion and Conclusion
The comparison between A947 and SMARCA2/4-degrader-28 highlights a critical aspect of PROTAC design: the ability to achieve selectivity even when utilizing a non-selective binding ligand.
-
A947 exemplifies a highly selective degrader. Despite its warhead binding to both SMARCA2 and SMARCA4 bromodomains with similar affinity, the overall PROTAC molecule demonstrates a clear preference for degrading SMARCA2. This selectivity is likely driven by the formation of a more stable and productive ternary complex between SMARCA2, A947, and the VHL E3 ligase compared to the complex formed with SMARCA4. This makes A947 an excellent tool for studying the specific consequences of SMARCA2 loss in SMARCA4-mutant cancer models.
-
SMARCA2/4-degrader-28 (PROTAC 1) , on the other hand, acts as a dual degrader. By linking the well-characterized BET bromodomain inhibitor (+)-JQ1, which also has affinity for other bromodomains including those of SMARCA2 and SMARCA4, to a VHL ligand, a non-selective degrader is produced. This compound is useful for studying the effects of simultaneously depleting both SMARCA2 and SMARCA4.
References
On-Target Activity Validation of SMARCA2/4 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers with inactivating mutations in its paralog, SMARCA4. This synthetic lethal relationship has driven the development of several potent and selective SMARCA2 degraders. This guide provides a comparative overview of the on-target activity of prominent SMARCA2 degraders, supported by experimental data and detailed protocols to aid in the evaluation and selection of these molecules for research and development. While a specific compound designated "SMARCA2/4-degrader-28" is not prominently featured in the reviewed literature, this guide will focus on well-characterized degraders as exemplary models.
Comparative Analysis of SMARCA2 Degraders
The efficacy of a SMARCA2 degrader is determined by its potency in degrading SMARCA2, its selectivity over the closely related SMARCA4, and its overall specificity across the proteome. The following tables summarize the performance of several reported SMARCA2 degraders.
| Degrader | Target Ligand | E3 Ligase Ligand | DC50 (SMARCA2) | Dmax (SMARCA2) | Selectivity (SMARCA2 vs. SMARCA4) | Cell Line | Reference |
| A947 | SMARCA2/4 Bromodomain | VHL | 39 pM | ~96% | ~28-fold | SW1573 | [1][2][3] |
| YDR1 | SMARCA2 Bromodomain | Cereblon | Not specified | >90% | High | H322, HCC515, H2030, H2126 | [4] |
| YD54 | SMARCA2 Bromodomain | Cereblon | Not specified | >90% | High | H322, HCC515, H2030, H2126 | [4] |
| Amphista Targeted Glue™ | SMARCA2 | DCAF16 | Not specified | >95% | Near complete (<5% SMARCA4 degradation) | Not specified | [5] |
| Prelude Therapeutics Degraders | SMARCA2 Bromodomain | Not specified | Not specified | Not specified | 20-40 fold | NCI-H520 | [6] |
Table 1: Potency and Selectivity of SMARCA2 Degraders. DC50 represents the concentration required for 50% degradation, and Dmax is the maximal degradation achieved.
| Degrader | Assay | Key Findings | Reference |
| A947 | Global Proteomics & Ubiquitin Mapping | Highly specific for SMARCA2/4 and PBRM1 with no unexpected off-target degradation. | [1][2] |
| YDR1 | Global Proteomics (TMT Mass Spectrometry) | SMARCA2 was the only protein significantly downregulated out of 8626 quantified proteins. | [4] |
| Amphista Targeted Glue™ | Global Proteomics | Statistically significant degradation of SMARCA2 vs. >8000 other proteins. | [5] |
| Prelude Therapeutics Degraders | Global Proteomics | Highly selective for SMARCA2, with minimal degradation of other proteins except PBRM1. | [6] |
Table 2: Selectivity Profile of SMARCA2 Degraders.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. The following are protocols for key experiments used to assess the on-target activity of SMARCA2 degraders.
Western Blotting for SMARCA2 Degradation
Objective: To quantify the dose-dependent degradation of SMARCA2 and SMARCA4 proteins in cells treated with a degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., SW1573, NCI-H520) at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the SMARCA2 degrader or DMSO (vehicle control) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin, HDAC1) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The protein levels are normalized to the loading control and then to the DMSO-treated control to determine the percentage of degradation.
Global Proteomics by Mass Spectrometry (TMT-based)
Objective: To assess the selectivity of the degrader across the entire proteome.
Methodology:
-
Cell Culture and Treatment: Treat cells (e.g., NCI-H1693, H1792) with the degrader at a concentration that achieves maximal SMARCA2 degradation (e.g., 100 nM) or DMSO for a specified time (e.g., 6-48 hours).
-
Cell Lysis and Protein Digestion: Lyse the cells and precipitate the proteins. Resuspend the proteins in a digestion buffer (e.g., 8 M urea (B33335) in 50 mM HEPES). Reduce, alkylate, and digest the proteins with LysC followed by trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the resulting peptides from each condition with distinct TMT reagents according to the manufacturer's protocol.
-
Peptide Fractionation and Desalting: Combine the labeled peptide samples and perform high-pH reversed-phase fractionation to reduce sample complexity. Desalt the fractions using SPE cartridges.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a proteomics software suite (e.g., Proteome Discoverer). Identify and quantify proteins, and perform statistical analysis to determine significantly up- or down-regulated proteins in the degrader-treated samples compared to the control.[1][4]
Cell Viability and Clonogenic Assays
Objective: To evaluate the effect of selective SMARCA2 degradation on the proliferation and survival of cancer cells, particularly those with SMARCA4 mutations.
Methodology:
-
Cell Plating: Seed cancer cell lines (e.g., SMARCA4-mutant vs. SMARCA4-wildtype) in 96-well plates for viability assays or 6-well plates for clonogenic assays.
-
Treatment: Treat the cells with a range of concentrations of the SMARCA2 degrader.
-
Viability Assay (e.g., CellTiter-Glo): After a set incubation period (e.g., 5-7 days), measure cell viability using a luminescent cell viability assay according to the manufacturer's instructions. Calculate IC50 values.
-
Clonogenic Assay: For the clonogenic assay, allow the cells to grow for a longer period (e.-g., 2-3 weeks) until visible colonies form. Fix, stain (e.g., with crystal violet), and count the colonies.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs.
References
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amphista Therapeutics discloses first details of its SMARCA2 degrader program - Amphista Therapeutics : Amphista Therapeutics [amphista.com]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of VHL and CRBN-Based SMARCA2/4 PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase is a critical determinant in the design and efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparative analysis of two of the most prevalently utilized E3 ligases, von Hippel-Lindau (VHL) and Cereblon (CRBN), in the context of developing PROTACs for the degradation of the chromatin remodelers SMARCA2 and SMARCA4.
This document synthesizes experimental data from multiple studies to offer an objective comparison of their performance. It details the methodologies for key experiments and provides visual representations of critical pathways and workflows to aid in the rational design of novel SMARCA2/4 degraders.
Key Differences Between VHL and CRBN E3 Ligases
The choice between VHL and CRBN for recruiting to a PROTAC can significantly influence its pharmacokinetic and pharmacodynamic properties. Key distinctions include their subcellular localization, turnover rates, and ligandability. CRBN is predominantly nuclear but can shuttle to the cytoplasm, while VHL is found in both the cytoplasm and the nucleus.[] This can be a crucial factor when targeting nuclear proteins like SMARCA2 and SMARCA4. CRBN-based PROTACs are often associated with faster degradation kinetics, whereas VHL-based counterparts may form more stable ternary complexes, which can be advantageous for degrading challenging targets.[]
Performance Data of SMARCA2/4 PROTACs
The following tables summarize the degradation performance of reported VHL and CRBN-based PROTACs targeting SMARCA2 and SMARCA4. It is important to note that this data is compiled from different studies, and direct head-to-head comparisons in the same experimental system are limited. Variations in cell lines, treatment times, and analytical methods can influence the observed potency and efficacy.
Table 1: VHL-Based SMARCA2/4 PROTACs
| PROTAC | Target(s) | DC50 | Dmax | Cell Line | Reference |
| A947 | SMARCA2 (selective) | 39 pM (SMARCA2) | >95% (SMARCA2) | SW1573 | Not specified in search results |
| ACBI1 | SMARCA2/4 (dual) | Not Specified | Not Specified | Not Specified | Not specified in search results |
| Compound 31 | SMARCA2 (selective) | Sub-nanomolar | Not Specified | Not Specified | Not specified in search results |
Table 2: CRBN-Based SMARCA2/4 PROTACs
| PROTAC | Target(s) | DC50 | Dmax | Cell Line | Reference |
| YDR1 | SMARCA2 (selective) | 6.4 nM | >99% | H322 | Not specified in search results |
| YD54 | SMARCA2 (selective) | 1.0 nM | >99% | H322 | Not specified in search results |
| AU-15330 | SMARCA2/4 (dual) | Not Specified | Not Specified | Not Specified | Not specified in search results |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams, generated using the DOT language for Graphviz, illustrate the PROTAC-mediated degradation pathway, a typical experimental workflow for evaluating PROTACs, and the logical relationship of the key components.
Caption: PROTAC-mediated degradation of SMARCA2/4.
Caption: General experimental workflow for PROTAC evaluation.
Caption: Logical relationship of PROTAC components and outcomes.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results. The following are generalized protocols for key assays used to characterize and compare VHL and CRBN-based SMARCA2/4 PROTACs.
Western Blot for Protein Degradation
This protocol outlines the steps to quantify the degradation of SMARCA2 and SMARCA4 proteins following PROTAC treatment.
-
1. Cell Seeding and Treatment:
-
Seed cells (e.g., a SMARCA4-mutant cancer cell line) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Treat cells with a range of concentrations of the VHL- or CRBN-based SMARCA2/4 PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SMARCA2 and SMARCA4 band intensities to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC for a shorter time course (e.g., 0.5, 1, 2, 4 hours) to capture the ubiquitination event before complete degradation. It is often necessary to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of poly-ubiquitinated proteins.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., PR-619).
-
-
2. Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific for SMARCA2 or SMARCA4 overnight at 4°C.
-
Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
3. Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and western blotting as described above.
-
Probe the membrane with an antibody against ubiquitin to detect the poly-ubiquitinated forms of SMARCA2 or SMARCA4, which will appear as a high-molecular-weight smear.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the functional consequence of SMARCA2/4 degradation on cell proliferation and survival.
-
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After overnight incubation, treat the cells with a serial dilution of the PROTAC.
-
-
2. Incubation:
-
Incubate the cells for a longer duration, typically 48 to 72 hours, to allow for phenotypic effects to manifest.
-
-
3. Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.
-
-
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the PROTAC concentration to determine the IC50 (concentration for 50% inhibition of cell growth).
-
Conclusion
The choice between VHL and CRBN as the E3 ligase for developing SMARCA2/4-targeting PROTACs is a nuanced decision that depends on various factors, including the desired selectivity profile, the cellular context, and the physicochemical properties of the final molecule. While VHL-based PROTACs have shown remarkable potency and selectivity for SMARCA2, recent advancements in CRBN-based degraders also demonstrate their potential. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation and comparison of these two classes of PROTACs, ultimately aiding in the development of novel and effective therapeutics targeting the SWI/SNF complex.
References
Unraveling the Crucial Role of Linkers in Selective SMARCA2/4 PROTACs: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, the quest for selective and potent therapeutics is paramount. In the realm of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality. This guide provides a detailed head-to-head comparison of different linkers used in PROTACs targeting SMARCA2 and SMARCA4, two closely related chromatin remodelers with significant implications in cancer biology. We will delve into the quantitative data, experimental methodologies, and the underlying principles of linker design that govern the efficacy and selectivity of these promising degraders.
SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex, and they share a high degree of homology, making the development of selective inhibitors challenging. However, a synthetic lethal relationship exists where cancer cells with inactivating mutations in SMARCA4 become dependent on SMARCA2 for survival. This has made the selective degradation of SMARCA2 a highly attractive therapeutic strategy. The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting ligand, plays a pivotal role in achieving this selectivity. Its length, composition, and rigidity can profoundly influence the formation of a stable ternary complex (Target:PROTAC:E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation.
The PROTAC Mechanism of Action: A Signaling Pathway
The fundamental mechanism of any PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The following diagram illustrates this process for a SMARCA2/4 PROTAC.
Caption: Mechanism of SMARCA2 degradation by a PROTAC.
Head-to-Head Comparison of SMARCA2/4 PROTAC Linkers
The following tables summarize the quantitative data for prominent SMARCA2-selective PROTACs, categorized by the E3 ligase they recruit. The linker structure is a key differentiator influencing their degradation efficiency (DC50 and Dmax) and selectivity for SMARCA2 over SMARCA4.
VHL-Recruiting PROTACs
| PROTAC Name | Linker Type | DC50 SMARCA2 (nM) | Dmax SMARCA2 (%) | DC50 SMARCA4 (nM) | Dmax SMARCA4 (%) | Cell Line | Reference |
| ACBI2 | Branched Alkyl-Ether | 1 | >90 | 32 | ~70 | RKO | [1] |
| A947 | PEG-based | 0.039 | 96 | 1.1 | 92 | SW1573 | [2] |
| SMD-3040 | Complex Alkyl/Cycloalkyl | 12 | 91 | >1000 | <20 | HeLa | [3] |
Cereblon-Recruiting PROTACs
| PROTAC Name | Linker Type | DC50 SMARCA2 (nM) | Dmax SMARCA2 (%) | DC50 SMARCA4 (nM) | Dmax SMARCA4 (%) | Cell Line | Reference |
| YDR1 | Rigid Heterocyclic | 60 (48h) | 94 | >1000 | <20 | H1792 | [4] |
| YD54 | Rigid Heterocyclic | 16 (48h) | 99.2 | 149 (48h) | 99.3 | H1792 | [4] |
Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific research. Below are the detailed methodologies for the key experiments cited in the comparison tables.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the levels of SMARCA2 and SMARCA4 proteins following PROTAC treatment.
Caption: Standard workflow for Western Blot analysis.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC or vehicle control (e.g., DMSO) for a specified time (typically 18-48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2 and SMARCA4 band intensities to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.
Global Proteomics for Off-Target Analysis
To ensure the selectivity of a PROTAC, it is crucial to assess its impact on the entire proteome. Mass spectrometry-based global proteomics is the gold standard for this analysis.
Caption: Workflow for global proteomics analysis.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that achieves maximal degradation of the target protein, alongside a vehicle control. Lyse the cells and extract the proteins.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Cleanup and Quantification: Purify the resulting peptides and quantify them.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Data Processing and Analysis: Process the raw mass spectrometry data using specialized software (e.g., MaxQuant) to identify and quantify thousands of proteins across the different treatment conditions.
-
Hit Identification: Perform statistical analysis to identify proteins that are significantly and selectively downregulated in the PROTAC-treated samples compared to the vehicle control. This will reveal any potential off-target degradation effects.
Conclusion
The development of selective SMARCA2 degraders is a promising avenue for the treatment of SMARCA4-mutant cancers. The linker is a critical determinant of a PROTAC's success, and its rational design is essential for achieving the desired degradation profile. This guide has provided a comparative overview of different linker strategies employed in the development of leading SMARCA2/4 PROTACs. The presented data and experimental protocols offer a valuable resource for researchers in the field, facilitating the design and evaluation of the next generation of targeted protein degraders. As our understanding of the intricate interplay between the linker, the target protein, and the E3 ligase deepens, we can anticipate the development of even more potent and selective PROTACs with enhanced therapeutic potential.
References
- 1. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A947 - Immunomart [immunomart.com]
- 4. pubs.acs.org [pubs.acs.org]
assessing the selectivity of SMARCA2/4-degrader-28 for SMARCA2 over SMARCA4
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a core ATPase subunit of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers harboring mutations in its paralog, SMARCA4. This approach is based on the principle of synthetic lethality, where the loss of SMARCA4 function renders cancer cells dependent on SMARCA2 for survival. Consequently, the development of selective SMARCA2 degraders is a key focus in oncology drug discovery. This guide provides a comparative analysis of the selectivity of various SMARCA2-targeting degraders, with a focus on quantitative data and experimental methodologies.
While information on a specific compound designated "SMARCA2/4-degrader-28" is limited, it is described as a PROTAC-based partial degrader of both SMARCA2 and SMARCA4.[1][2] To provide a comprehensive overview, this guide will focus on well-characterized selective SMARCA2 degraders and dual SMARCA2/4 degraders for which detailed experimental data are publicly available.
Quantitative Assessment of Degrader Selectivity
The selectivity of a protein degrader is a critical parameter, determining its therapeutic window and potential off-target effects. This is typically quantified by comparing the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) for the intended target versus other related proteins. A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy of degradation.
Here, we present a comparison of several reported SMARCA2-selective and dual SMARCA2/4 degraders.
| Degrader | Target(s) | DC50 (SMARCA2) | Dmax (SMARCA2) | DC50 (SMARCA4) | Dmax (SMARCA4) | Selectivity (SMARCA4/SMARCA2) | Cell Line | Reference |
| A947 | SMARCA2-selective | 39 pM | 96% | 1.1 nM | 92% | ~28-fold | SW1573 | [3] |
| SMD-3236 | SMARCA2-selective | 0.5 nM | 96% | >1000 nM | 41% | >2000-fold | Not Specified | [4] |
| UM-SMD-3236 | SMARCA2-selective | <1 nM | >95% | Not Specified | 50% | >400-fold | Not Specified | [5] |
| PRT5506 | SMARCA2-selective | 1.0 nM | 91% | 54 nM | 62% | 54-fold | HeLa | [6] |
| PRT5640 | SMARCA2-selective | 0.33 nM | 91% | 98 nM | 47% | ~300-fold | HeLa | [6] |
| YDR1 | SMARCA2/4 | 69 nM (24h) | 87% (24h) | 135 nM (24h) | 79% (24h) | ~2-fold | H1792 | [7] |
| YD54 | SMARCA2/4 | 8.1 nM (24h) | 98.9% (24h) | 19 nM (24h) | 98% (24h) | ~2.3-fold | H1792 | [7] |
| PROTAC SMARCA2/4-degrader-28 | SMARCA2/4 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Specified | [1][2] |
Mechanism of Action: PROTAC-Mediated Degradation
The majority of SMARCA2-selective degraders are Proteolysis-Targeting Chimeras (PROTACs). These bifunctional molecules work by simultaneously binding to the target protein (SMARCA2) and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Mechanism of PROTAC-mediated SMARCA2 degradation.
Experimental Protocols
The assessment of degrader selectivity relies on robust and well-defined experimental protocols. Below are outlines of key methodologies used in the characterization of SMARCA2 degraders.
Western Blotting for Protein Degradation
Western blotting is a fundamental technique to visualize and semi-quantify the reduction in target protein levels following degrader treatment.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-response of the SMARCA2 degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape and collect the lysate, followed by centrifugation to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.
4. SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
6. Densitometry Analysis:
-
Quantify band intensities using image analysis software. Normalize the target protein signal to the loading control to determine the percentage of remaining protein relative to the vehicle-treated control.
Quantitative Mass Spectrometry-based Proteomics
For a global and unbiased assessment of selectivity, quantitative proteomics is employed to measure changes in the entire proteome upon degrader treatment.
1. Sample Preparation:
-
Treat cells with the degrader or vehicle control.
-
Lyse cells and digest proteins into peptides using an enzyme like trypsin.
-
Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis, or perform label-free quantification.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the labeled or unlabeled peptide mixture using high-performance liquid chromatography (HPLC).
-
Analyze the eluting peptides using a high-resolution mass spectrometer. The instrument isolates and fragments peptides to determine their amino acid sequence (MS/MS).
3. Data Analysis:
-
Search the MS/MS spectra against a protein database to identify the peptides and their corresponding proteins.
-
Quantify the relative abundance of each protein across different treatment conditions. For isobaric-labeled experiments, this is done by comparing the reporter ion intensities. For label-free experiments, quantification is based on the precursor ion signal intensity.
-
Plot the log2 fold change of protein abundance in degrader-treated samples versus vehicle control to identify on-target and off-target effects.
Experimental and Signaling Workflow
The development and characterization of a selective SMARCA2 degrader follow a logical workflow, culminating in the desired biological outcome in SMARCA4-mutant cancer cells.
Workflow for assessing SMARCA2 degrader selectivity and its effects.
Signaling Consequences of Selective SMARCA2 Degradation
In SMARCA4-mutant cancers, the selective degradation of SMARCA2 has profound effects on gene regulation, leading to anti-tumor activity. The loss of SMARCA2-containing SWI/SNF complexes results in enhancer reprogramming, which specifically downregulates the expression of key genes involved in cell cycle progression and proliferation.[8] This ultimately leads to cell cycle arrest and apoptosis in the cancer cells that are dependent on SMARCA2.
This targeted approach highlights the power of exploiting synthetic lethal relationships in cancer therapy. The continued development and rigorous assessment of highly selective SMARCA2 degraders hold significant promise for patients with SMARCA4-deficient tumors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC SMARCA2/4-degrader-28 | Epigenetic Reader Domain | 2409844-88-6 | Invivochem [invivochem.com]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. preludetx.com [preludetx.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of E3 Ligase Ligands for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of E3 ubiquitin ligase ligands utilized in the design of Proteolysis Targeting Chimeras (PROTACs). As direct cross-reactivity data for E3 Ligase Ligand-linker Conjugate 116 is not publicly available, this guide will focus on the binding characteristics of its core E3 ligase ligand, a derivative of the von Hippel-Lindau (VHL) ligand (S,R,S)-AHPC . The performance of this VHL ligand will be objectively compared with other commonly used VHL ligands and ligands for other prominent E3 ligases, including Cereblon (CRBN), Mouse Double Minute 2 Homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs). This comparison is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key evaluative experiments.
The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The choice of E3 ligase and the affinity and selectivity of its corresponding ligand are critical for the efficacy and safety of a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Performance Comparison of E3 Ligase Ligands
The selection of an E3 ligase ligand is a crucial step in PROTAC design. The ideal ligand possesses high affinity and selectivity for its target E3 ligase, minimizing off-target effects. While This compound is a derivative of (S,R,S)-AHPC for VHL, comparing its core structure's binding affinity to that of other well-characterized ligands provides a framework for predicting its potential cross-reactivity profile.
VHL Ligand Comparison
VHL is a widely utilized E3 ligase in PROTAC development. Its ligands are typically derivatives of the natural HIF-1α peptide that binds to VHL. (S,R,S)-AHPC is a derivative of the potent VHL ligand VH032.
| Ligand | Target E3 Ligase | Binding Affinity (Kd) | Assay Method | Reference |
| VH032 | VHL | 185 nM | Isothermal Titration Calorimetry (ITC) | [1][2] |
| VH101 | VHL | 44 nM | Surface Plasmon Resonance (SPR) | [3] |
| VH298 | VHL | 52 nM | Isothermal Titration Calorimetry (ITC) | N/A |
| BODIPY FL VH032 | VHL | 3.01 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [4] |
Cross-E3 Ligase Ligand Comparison
To understand the selectivity of VHL ligands like the (S,R,S)-AHPC core of Conjugate 116, it is essential to compare their binding affinities to those of ligands for other common E3 ligases. High affinity for one E3 ligase and significantly lower or no affinity for others is a hallmark of a selective ligand.
| Ligand | Target E3 Ligase | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference |
| Pomalidomide | Cereblon (CRBN) | ~157 nM | 1.2 - 3 µM | Competitive Titration, TR-FRET | [5][6] |
| Thalidomide (B1683933) | Cereblon (CRBN) | ~250 nM | N/A | Competitive Titration | [5] |
| Lenalidomide | Cereblon (CRBN) | ~178 nM | 1.5 - 3 µM | Competitive Titration, TR-FRET | [5][6] |
| Nutlin-3a | MDM2 | N/A | 88 nM | N/A | [7] |
| LCL161 | cIAP1 / XIAP | N/A | 0.4 nM / 35 nM | N/A | [8][9] |
Experimental Protocols
Accurate assessment of E3 ligase ligand binding affinity and cross-reactivity relies on robust biophysical and cellular assays. Below are detailed methodologies for key experiments.
Caption: A typical workflow for PROTAC characterization.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique that measures real-time biomolecular interactions. It provides both kinetic (kon, koff) and affinity (Kd) data.[10][11]
Protocol Outline:
-
Ligand Immobilization: Covalently couple the purified E3 ligase (e.g., VHL complex) to the surface of a sensor chip.
-
Analyte Injection: Flow a series of concentrations of the E3 ligase ligand-linker conjugate over the chip surface. A reference channel without the immobilized E3 ligase is used to subtract non-specific binding.
-
Binary Interaction Analysis: Monitor the change in the refractive index as the ligand binds to and dissociates from the immobilized E3 ligase. Fit the resulting sensorgrams to a suitable binding model to determine kon, koff, and Kd.
-
Ternary Complex Analysis (for PROTACs): To assess cooperativity, the target protein can be pre-incubated with the PROTAC and injected over the immobilized E3 ligase. An enhanced binding response compared to the binary interactions indicates positive cooperativity.[11]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[12][13]
Protocol Outline:
-
Sample Preparation: Prepare solutions of the purified E3 ligase and the ligand-linker conjugate in an identical, degassed buffer. The protein is placed in the sample cell, and the ligand is loaded into the titration syringe.
-
Titration: A series of small injections of the ligand are made into the protein solution. The heat change after each injection is measured relative to a reference cell.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the Kd, n, and ΔH. ΔG and ΔS can then be calculated.
-
Control Experiments: A control titration of the ligand into the buffer alone is performed to determine the heat of dilution, which is subtracted from the experimental data.[12]
Fluorescence Polarization (FP) for High-Throughput Screening
FP is a solution-based technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for competitive binding assays.[14][15]
Protocol Outline:
-
Reagent Preparation: A fluorescently labeled probe (a known ligand for the E3 ligase) and the purified E3 ligase are required.
-
Assay Setup: In a microplate, the fluorescent probe and the E3 ligase are incubated to form a complex, resulting in a high FP signal.
-
Competition: The unlabeled test ligand (e.g., this compound) is added at various concentrations. If the test ligand binds to the E3 ligase, it will displace the fluorescent probe, causing a decrease in the FP signal.
-
Data Analysis: The FP signal is plotted against the concentration of the test ligand. The IC50 value, the concentration of ligand required to displace 50% of the fluorescent probe, is determined.
Western Blot for Cellular Degradation Assessment
The ultimate validation of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context. Western blotting is a standard method to quantify this degradation.[16][17]
Protocol Outline:
-
Cell Treatment: Culture cells of interest and treat them with a range of concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using an assay like the BCA assay.[16]
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for all samples, denature them in Laemmli buffer, and separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) is used to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control. This data is used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[16]
Conclusion
The selection of an E3 ligase ligand is a critical decision in the development of a PROTAC therapeutic. While direct experimental data on the cross-reactivity of This compound is not available, its foundation on the (S,R,S)-AHPC scaffold suggests a high affinity and selectivity for the VHL E3 ligase. The comparative data presented in this guide for VHL and other E3 ligase ligands, along with the detailed experimental protocols, provide a robust framework for researchers to evaluate the performance and selectivity of their own PROTAC molecules. A thorough characterization using a combination of biophysical and cellular assays is essential to developing potent and selective protein degraders.
References
- 1. selleckchem.com [selleckchem.com]
- 2. VH 032 Supplier | CAS 1448188-62-2 | VH032 | Tocris Bioscience [tocris.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. LCL161 | SMAC mimetic | IAP antagonist | antitumor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. aragen.com [aragen.com]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Fluorescence polarization binding assays for the E3 ligase FEM1C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Head-to-Head Battle for Chromatin Remodeler Control: SMARCA2/4-degrader-28 vs. RNAi Knockdown
For researchers, scientists, and drug development professionals navigating the complexities of targeting the SWI/SNF chromatin remodeling complex, this guide provides a comprehensive comparison of two key methodologies: the novel SMARCA2/4-degrader-28 and traditional RNA interference (RNAi) knockdown. This analysis, supported by experimental data, will illuminate the distinct mechanisms, efficacy, and experimental considerations for each approach in modulating SMARCA2 and SMARCA4, the core ATPase subunits of the complex.
The SWI/SNF complex is a critical regulator of gene expression, and its dysregulation is a hallmark of numerous cancers. The paralogous proteins SMARCA2 (BRM) and SMARCA4 (BRG1) are central to its function, making them prime targets for therapeutic intervention. Recent advancements have introduced targeted protein degraders, such as SMARCA2/4-degrader-28, as a promising alternative to established gene silencing techniques like RNAi. This guide will dissect the nuances of each method to inform experimental design and therapeutic strategy.
Quantitative Performance: A Tale of Two Techniques
The efficacy of SMARCA2/4-degrader-28 and RNAi can be quantitatively assessed through various cellular and biochemical assays. The following tables summarize key performance metrics, offering a clear comparison of their potency and effects on cell viability.
Table 1: Potency and Efficacy of SMARCA2/4 Degraders
| Parameter | SMARCA2 Degrader (A947) | SMARCA4 Degrader (A947) | Reference |
| DC50 (Degradation Concentration 50%) | 39 pM | 1.1 nM | [1] |
| Dmax (Maximum Degradation) | 96% | 92% | [1] |
*Note: Data for the highly potent and selective SMARCA2/4 degrader A947 is used as a representative for SMARCA2/4-degrader-28 due to the limited public availability of specific data for the latter.
Table 2: Impact on Cell Viability
| Method | Cell Line | Genetic Context | Effect on Cell Viability | Reference |
| SMARCA2 Degrader (A947) | SMARCA4-mutant NSCLC | SMARCA4 loss-of-function | Potent growth inhibition | [1] |
| SMARCA2 shRNA Knockdown | A549 | SMARCA4-deficient | Significant inhibition of cell proliferation | [2] |
| SMARCA4 shRNA Knockdown | A-204, G-401 | Rhabdoid tumors | Inhibition of cell viability | [2] |
Delving into the Mechanisms: Degradation vs. Silencing
The fundamental difference between SMARCA2/4-degrader-28 and RNAi lies in their mechanism of action. The degrader induces the removal of existing proteins, while RNAi prevents the synthesis of new proteins.
Experimental Workflows: A Step-by-Step Guide
To achieve reliable and reproducible results, adherence to well-defined experimental protocols is paramount. The following diagrams outline the typical workflows for evaluating the effects of SMARCA2/4-degrader-28 and RNAi knockdown.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following are detailed protocols for key experiments used to benchmark SMARCA2/4-degrader-28 against RNAi knockdown.
Western Blot Analysis for Protein Knockdown/Degradation
-
Cell Lysis:
-
After treatment with the degrader or transfection with siRNA, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize protein concentrations with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
RT-qPCR for mRNA Knockdown Analysis
-
RNA Extraction:
-
Following siRNA treatment, harvest cells and extract total RNA using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for SMARCA2, SMARCA4, and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative mRNA expression levels.[5]
-
Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density.
-
-
Treatment/Transfection:
-
Treat cells with a serial dilution of the SMARCA2/4-degrader-28 or transfect with siRNA.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72-120 hours).
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well.
-
Measure the luminescence, absorbance, or fluorescence according to the manufacturer's instructions to determine the relative number of viable cells.[6]
-
Conclusion
Both SMARCA2/4-degrader-28 and RNAi knockdown are powerful tools for studying the function of the SWI/SNF complex. Protein degraders offer the advantage of rapid and potent removal of the target protein, providing a direct and acute functional knockout. This can be particularly advantageous for therapeutic applications where sustained target inhibition is desired. RNAi, on the other hand, acts at the mRNA level, and its effects can be more variable and may take longer to manifest at the protein level. The choice between these two methods will ultimately depend on the specific experimental goals, the desired timeline of target modulation, and the cellular context being investigated. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions in their pursuit of understanding and targeting the SWI/SNF complex in health and disease.
References
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMARCA4/2 loss inhibits chemotherapy-induced apoptosis by restricting IP3R3-mediated Ca2+ flux to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of SMARCA2/4-Degrader-28: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers harboring a loss-of-function mutation in its paralog, SMARCA4. This synthetic lethal approach relies on the cancer cell's dependence on SMARCA2 for survival in the absence of functional SMARCA4. This guide provides a comparative evaluation of SMARCA2/4-degrader-28 and other notable SMARCA2/4 degraders, with a focus on their therapeutic window, supported by available experimental data.
Overview of SMARCA2/4 Degraders
Proteolysis-targeting chimeras (PROTACs) are a class of molecules that induce the degradation of a target protein. SMARCA2/4-degrader-28 is a PROTAC designed to partially degrade both SMARCA2 and SMARCA4. It is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the bromodomain of SMARCA proteins. The primary goal in this field is to develop degraders with high selectivity for SMARCA2 over SMARCA4 to maximize the therapeutic window, thereby killing cancer cells while sparing normal tissues where both proteins are expressed.
Comparative Performance of SMARCA2/4 Degraders
The therapeutic window of a SMARCA2/4 degrader is determined by its efficacy in SMARCA4-deficient cancer cells versus its effects on SMARCA4-wild-type cells and its overall toxicity. Key parameters for evaluation include the half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and the half-maximal inhibitory concentration (IC50) for cell proliferation.
Table 1: In Vitro Degradation and Anti-proliferative Activity of SMARCA2/4 Degraders
| Compound | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Selectivity (SMARCA2 vs SMARCA4) |
| SMARCA2/4-degrader-28 | SMARCA2 | HiBiT A549 | 3[1] | Not Available | Not Available | Not Available |
| ACBI2 | SMARCA2/4 | RKO | SMARCA2: 1, SMARCA4: 32 | Not Available | Not Available | ~32-fold for SMARCA2 |
| A947 | SMARCA2/4 | SW1573 | SMARCA2: 0.039, SMARCA4: 1.1 | SMARCA2: 96, SMARCA4: 92 | Not Available | ~28-fold for SMARCA2 |
| SMD-3236 | SMARCA2 | Not Specified | <1 | >95 | Not Available | >2000-fold for SMARCA2 |
| SCR-9140 | SMARCA2 | HiBiT knock-in SW1573 | <1 | >95 | 1-50 (in SMARCA4 deficient cells) | ~100-fold for SMARCA2 |
Table 2: In Vivo Efficacy and Toxicity of Select SMARCA2 Degraders
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Observed Toxicity |
| SMD-3236 | SMARCA4-deficient H838 | 10 and 30 mg/kg, weekly IV | 87-91% | No observable signs of toxicity. |
| SCR-9140 | NSCLC CDX model | Not Specified | Effective TGI correlated with SMARCA2 degradation | Great safety margin in normal cells. |
| YDR1 and YD54 | SMARCA4 mutant xenografts | Up to 80 mg/kg daily for 21 days | Inhibited tumor growth | Well-tolerated with minimal body weight loss and no obvious signs of toxicity. |
Signaling Pathways and Experimental Workflows
The mechanism of action of SMARCA2/4 degraders and the workflows to evaluate them are critical for understanding their therapeutic potential.
Caption: Mechanism of action of a SMARCA2/4 PROTAC degrader.
Caption: General experimental workflow for evaluating SMARCA2/4 degraders.
Detailed Experimental Protocols
Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate SMARCA4-deficient and wild-type cells in 6-well plates. Once they reach 70-80% confluency, treat with a serial dilution of the SMARCA2/4 degrader or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate DC50 and Dmax values from dose-response curves.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed SMARCA4-deficient and wild-type cells in 96-well plates at a low density.
-
Compound Treatment: The following day, treat cells with a serial dilution of the SMARCA2/4 degrader.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot cell viability against drug concentration to determine the IC50 value.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously implant SMARCA4-deficient human cancer cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment and vehicle control groups. Administer the SMARCA2/4 degrader via a clinically relevant route (e.g., oral gavage or intravenous injection) at various doses and schedules.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly). Monitor the overall health of the animals for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be used for pharmacodynamic analysis (e.g., Western blot to confirm SMARCA2 degradation) and the remainder for histopathological analysis.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Evaluate toxicity based on body weight changes and clinical observations.
Conclusion
The evaluation of the therapeutic window is a critical step in the development of SMARCA2/4 degraders. While specific data for SMARCA2/4-degrader-28 is limited, the broader class of selective SMARCA2 degraders demonstrates a promising therapeutic window. These compounds show potent and selective degradation of SMARCA2, leading to significant anti-proliferative effects in SMARCA4-deficient cancer cells both in vitro and in vivo, with minimal toxicity to normal cells and well-tolerated profiles in animal models. Further investigation into the detailed in vitro and in vivo properties of SMARCA2/4-degrader-28 is necessary to fully assess its therapeutic potential in comparison to other agents in this class. The experimental protocols provided herein offer a standardized framework for such evaluations.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of E3 Ligase Ligand-linker Conjugate 116
Researchers and drug development professionals handling E3 Ligase Ligand-linker Conjugate 116 must adhere to stringent disposal protocols to ensure laboratory safety and prevent environmental contamination. As a potent, biologically active molecule used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this compound and all associated materials should be managed as hazardous chemical waste.[1][2] The primary and required method of disposal is through an approved waste management facility, typically involving incineration.[2]
Core Principles for Disposal
Effective management of waste generated from the use of this compound is centered around three core principles:
-
Waste Minimization: To reduce the volume of hazardous waste, it is prudent to order and prepare only the necessary quantities of the chemical for your experiments.[2]
-
Segregation: All waste materials contaminated with this compound must be kept separate from other laboratory waste streams to ensure proper handling and disposal.[2][4]
-
Containment: All waste must be collected in clearly labeled, sealed, and appropriate containers to prevent accidental exposure and environmental release.
Quantitative Data Summary for Waste Handling
| Waste Type | Container Requirements | Labeling Information | Storage Location |
| Solid Waste | Sealed, leak-proof container designated for chemical waste. | "Hazardous Waste," "this compound," and the date of accumulation. | Designated Satellite Accumulation Area (SAA).[2] |
| Liquid Waste | Compatible, leak-proof container (e.g., plastic-coated glass or high-density polyethylene) with a secure screw-top cap.[2] | "Hazardous Waste," "this compound," solvent composition, and approximate concentration. | Designated Satellite Accumulation Area (SAA).[2] |
| Sharps Waste | Puncture-resistant sharps container. | "Hazardous Waste," "Sharps," and "this compound." | Designated Satellite Accumulation Area (SAA). |
Step-by-Step Disposal Procedures
1. Waste Collection and Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound are considered contaminated and must be disposed of as chemical waste.[1] This includes gloves, bench paper, pipette tips, vials, and other contaminated disposables. These items should be collected in a designated, clearly labeled, and sealed container.[1][2]
-
Liquid Waste: Unused stock solutions, experimental media containing the compound, and the initial rinse from decontaminating glassware should be collected as liquid hazardous waste.[2] Use a compatible, leak-proof container with a secure cap.[2] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
-
Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed directly into a designated sharps container to prevent punctures and injuries.
2. Spill Management:
In the event of a spill, the area should be decontaminated promptly.[1]
-
For liquid spills, use a non-combustible absorbent material such as vermiculite, sand, or earth to contain and absorb the substance.[1]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.[1]
-
All materials used for spill cleanup must be collected into a designated, sealed container for hazardous waste.[1]
-
The spill area should then be decontaminated with a suitable solvent (e.g., alcohol) and thoroughly washed.[1]
3. Decontamination of Laboratory Equipment:
All non-disposable equipment and surfaces that have been in contact with the compound must be thoroughly decontaminated.[2] This typically involves washing with a suitable solvent, followed by a rinse with water or another appropriate solvent. All wipes and materials used for decontamination must be disposed of as solid hazardous waste.[2]
4. Final Disposal:
All collected waste containing this compound must be disposed of through an approved hazardous waste disposal service.[1][4] Do not dispose of this chemical down the drain or in the general trash.[1] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[1]
Experimental Protocols and Visualizations
Experimental Workflow: PROTAC-Mediated Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that facilitate the degradation of a target protein by utilizing the cell's native ubiquitin-proteasome system. The general experimental workflow involves introducing the PROTAC to a cellular system, where it forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Waste Disposal Workflow for this compound.
References
Personal protective equipment for handling E3 Ligase Ligand-linker Conjugate 116
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of E3 Ligase Ligand-linker Conjugate 116. The following procedures are based on general laboratory safety best practices and information for similar compounds, as specific hazard data for this conjugate is currently unavailable.[1] It is crucial to handle this research chemical with care and by trained personnel only.[2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound. The following PPE is recommended to minimize exposure and ensure safety.
| PPE Category | Specific Recommendations |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Use chemically resistant gloves, such as nitrile. |
| Body Protection | Wear a laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended, especially when handling the solid compound and preparing stock solutions.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store apart from incompatible materials and foodstuff containers.[1]
Handling:
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid formation of dust and aerosols.[1]
-
Avoid contact with skin and eyes.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Wear suitable protective clothing, including a lab coat, safety goggles, and chemically resistant gloves.[1]
Emergency Procedures and First Aid
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[1][2] |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing. Consult a doctor.[1][2] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Discharge into the environment must be avoided.[1]
-
Collect and arrange for disposal in accordance with appropriate local, state, and federal laws and regulations.[1]
-
Keep the chemical in a suitable, closed container for disposal.[1]
-
Adhered or collected material should be promptly disposed of.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
